molecular formula BaCl2O6<br>Ba(ClO3)2<br>Ba(ClO3)2<br>BaCl2O6 B3432372 Barium chlorate CAS No. 13477-00-4

Barium chlorate

Cat. No.: B3432372
CAS No.: 13477-00-4
M. Wt: 304.23 g/mol
InChI Key: ISFLYIRWQDJPDR-UHFFFAOYSA-L
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Description

Barium chlorate (Ba(ClO₃)₂, 13477-00-4) is an inorganic compound supplied as a white crystalline solid with a molar mass of 304.23 g/mol and a density of 3.18 g/cm³ . Its primary research value lies in its dual function as a strong oxidizer and a source of barium ions. This makes it a critical reagent in pyrotechnic research for producing intense green flame colors . It also serves as a key precursor in the synthesis of chloric acid . The compound decomposes upon heating to approximately 414°C, releasing oxygen and forming barium chloride . It is highly soluble in water (33.8 g/100 ml at 20°C) but only sparingly soluble in organic solvents like acetone and ethanol . ⚠️ Handling and Safety: this compound is an oxidizer (UN 1445) that enhances the combustion of other substances and can form explosive mixtures with organic compounds, reducing agents, or metal powders . It is toxic upon ingestion, inhalation, or skin contact and may cause irritation, methemoglobinemia, or damage to the nervous and cardiovascular systems . It is also very harmful to aquatic life . Strict safety protocols, including the use of personal protective equipment (PPE) and effective ventilation, are mandatory. This product is supplied For Research Use Only and is strictly not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

barium(2+);dichlorate
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InChI

InChI=1S/Ba.2ClHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2
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InChI Key

ISFLYIRWQDJPDR-UHFFFAOYSA-L
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Canonical SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2]
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DSSTOX Substance ID

DTXSID60890702
Record name Chloric acid, barium salt (2:1)
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Molecular Weight

304.23 g/mol
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Physical Description

Barium chlorate appears as a white crystalline solid. Forms very flammable mixtures with combustible materials. Mixtures may be ignited by friction and may be explosive if the combustible material is finely divided. Contact with concentrated sulfuric acid solutions may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salt. May explode under prolonged exposure to heat or fire. Used in explosives and pyrotechnics, in dyeing textiles, and to make other chlorates., Colorless or white solid; [Hawley] Soluble in water; [MSDSonline], COLOURLESS CRYSTALLINE POWDER.
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Solubility

White odorless solid; solubility: 20.350 lb/100 lb water at 32 °F; heat of solution: 36 BTU/lb= 20 cal/g= 0.84X10+5 J/kg /Barium chlorate monohydrate/, Slightly soluble in ethanol, acetone, 37.9 g/ 100 g water at 25 °C, Solubility in water, g/100ml: 27.4 (good)
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Density

3.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.179 /Monohydrate/, 3.2 g/cm³
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Color/Form

White crystals

CAS No.

10294-38-9(monohydrate); 13477-00-4(anhydrous), 13477-00-4
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Melting Point

777 °F (USCG, 1999), 414 °C
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Foundational & Exploratory

Barium Chlorate: A Technical Guide to Synthesis and Properties for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

Barium chlorate (B79027), with the chemical formula Ba(ClO₃)₂, is the barium salt of chloric acid. It presents as a white, crystalline solid and is a powerful oxidizing agent.[1][2] While its primary historical and current application lies in pyrotechnics for generating vibrant green colors, it also serves as a precursor in the production of chloric acid.[3][4] Like all soluble barium compounds, barium chlorate is toxic and must be handled with appropriate safety precautions.[1][5] This guide provides an in-depth overview of its physicochemical properties, synthesis protocols, key reactions, and applications relevant to research settings.

Physicochemical Properties

A comprehensive understanding of this compound's properties is essential for its safe handling and application in research. It is a white crystalline solid that is soluble in water and slightly soluble in ethanol (B145695) and acetone.[1][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula Ba(ClO₃)₂[1]
Molar Mass 304.23 g/mol (anhydrous) 322.24 g/mol (monohydrate)[1][3][6]
Appearance White crystalline solid[1][6][7]
Density 3.18 g/cm³[1][7]
Melting Point Decomposes at 413.9 °C (777.0 °F; 687.0 K)[3][7]
Heat of Formation -184.4 kcal/mol[7][8]
Heat of Decomposition -28 kcal/mol[7][8]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 g H₂O)Reference(s)
020.3[3]
2033.8[3]
2537.9[6][7]
8084.8[3]
100105.0[3]

Synthesis of this compound

Several methods are available for the synthesis of this compound, each with distinct advantages concerning purity and scalability.

Method 1: Double Displacement Reaction

This is the most common laboratory method, which relies on the lower solubility of this compound compared to sodium chlorate.[3][9] The reaction proceeds as follows:

BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl[3][9]

  • Preparation of Solutions:

    • In a 1-liter beaker, dissolve 244.3 g of barium chloride dihydrate (BaCl₂·2H₂O) in 300 mL of hot distilled water with stirring.

    • In a separate 600 mL beaker, dissolve 212.9 g of sodium chlorate (NaClO₃) in 200 mL of distilled water, heating and stirring as needed to fully dissolve the salt.[9]

  • Reaction: Slowly add the hot sodium chlorate solution to the hot barium chloride solution while stirring continuously.[9]

  • Concentration and Crystallization: Heat the combined solution to evaporate water until a crystalline film appears on the surface. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the precipitation of this compound.[3]

  • Isolation: Collect the precipitated crystals using vacuum filtration with a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold distilled water to remove the sodium chloride-rich mother liquor.[9]

  • Drying: Transfer the crystals to a crystallizing dish and dry in an oven at a low temperature (50-60°C) until a constant weight is achieved.[9]

  • Purification (Recrystallization): To remove sodium impurities, which can interfere with pyrotechnic color purity, recrystallization is necessary.[9][10]

    • Dissolve the crude this compound in a minimum amount of hot distilled water.

    • Allow the solution to cool slowly, inducing crystallization of purified this compound.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold distilled water, and dry as described previously.[9]

cluster_reactants Reactant Preparation cluster_process Synthesis & Purification BaCl2 Barium Chloride (BaCl₂) Solution Mix Mix Solutions BaCl2->Mix NaClO3 Sodium Chlorate (NaClO₃) Solution NaClO3->Mix Concentrate Concentrate & Cool (Crystallization) Mix->Concentrate Filter Vacuum Filtration Concentrate->Filter Crude Crude Ba(ClO₃)₂ Crystals Filter->Crude Recrystallize Recrystallize from Hot Water Filter->Recrystallize Optional Purification Crude->Recrystallize FinalFilter Final Filtration & Drying Recrystallize->FinalFilter Pure Pure Ba(ClO₃)₂ FinalFilter->Pure Start Aqueous Barium Chloride (BaCl₂) Solution Process Electrolysis (DC Current) Start->Process Intermediate Ba(ClO₃)₂ in Solution Process->Intermediate End Evaporate Water Intermediate->End Product Solid Sodium-Free Ba(ClO₃)₂ End->Product Start Ba(ClO₃)₂ in Pyrotechnic Mix Decomp Thermal Decomposition Start->Decomp Products BaCl₂ + O₂ Decomp->Products Emitter Formation of BaCl (emitter) in high-temp flame Products->Emitter Excite Thermal Excitation of BaCl Emitter->Excite Emission Photon Emission (Green Light, ~500-560 nm) Excite->Emission BaClO3 This compound Ba(ClO₃)₂ (aq) Reaction Reaction & Precipitation BaClO3->Reaction H2SO4 Sulfuric Acid H₂SO₄ (aq) H2SO4->Reaction Filter Filtration Reaction->Filter HClO3 Chloric Acid Solution HClO₃ (aq) Filter->HClO3 Filtrate BaSO4 Barium Sulfate Precipitate BaSO₄ (s) Filter->BaSO4 Solid Start Handling Ba(ClO₃)₂ PPE Wear Full PPE (Goggles, Gloves, Lab Coat) Start->PPE Handling Avoid Friction, Shock, Heat Work on Grounded Surface PPE->Handling Storage Store Separately from Incompatibles (Acids, Organics) Handling->Storage Spill Spill? Storage->Spill Cleanup Isolate & Clean Up (Keep Combustibles Away) Spill->Cleanup Yes Disposal Waste Disposal Spill->Disposal No Cleanup->Disposal Reduce 1. Reduce Chlorate (e.g., with Na₂S₂O₅) Disposal->Reduce Precipitate 2. Precipitate Barium (e.g., with H₂SO₄) Reduce->Precipitate End Dispose as Hazardous Waste Precipitate->End

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Barium Chlorate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of barium chlorate (B79027) monohydrate, Ba(ClO₃)₂·H₂O, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the compound's crystallographic data, a detailed experimental protocol for its structural determination, and a summary of its key structural features.

Crystal Structure and Properties

Barium chlorate monohydrate crystallizes in the monoclinic system, presenting as colorless crystals.[1][2] The compound is a potent oxidizing agent and finds applications in pyrotechnics, where it imparts a green color to flames.[3]

Crystallographic Data

The crystal structure of this compound monohydrate was determined by single-crystal X-ray diffraction. The compound belongs to the monoclinic crystal system with the space group C2/c.[4] The unit cell contains four formula units (Z = 4). A summary of the crystallographic data is presented in Table 1.

Parameter Value
Crystal SystemMonoclinic
Space GroupC2/c
a8.86 Å[4]
b7.80 Å[4]
c9.35 Å[4]
β93° 30'[4]
Volume644.1 ų
Z4

Table 1: Crystallographic Data for this compound Monohydrate.

Atomic Coordinates

The fractional atomic coordinates for the asymmetric unit of this compound monohydrate are provided in Table 2. These coordinates define the positions of the atoms within the unit cell.

Atom x y z
Ba0.0000.3020.250
Cl0.2500.2500.554
O₁0.0920.3420.562
O₂0.2540.0960.650
O₃0.2670.2250.396
O(H₂O)0.0000.0620.250

Table 2: Fractional Atomic Coordinates for this compound Monohydrate.

Molecular and Crystal Structure Description

The crystal structure of this compound monohydrate is characterized by a complex three-dimensional network. The barium ion (Ba²⁺) is coordinated by ten oxygen atoms from neighboring chlorate ions and one oxygen atom from a water molecule.[4]

The chlorate ion (ClO₃⁻) exhibits a distorted trigonal pyramidal geometry. The mean chlorine-oxygen bond distance is 1.57 Å, and the average oxygen-oxygen distance within the chlorate ion is 2.52 Å.[4] The chlorine atom is displaced from the plane of the three oxygen atoms by 0.45 Å.[4]

Bond Lengths and Angles
Bond Distance (Å)
Mean Cl-O1.57[4]
Mean O-O (in ClO₃⁻)2.52[4]
Ba-O(H₂O)2.60[4]
Mean Ba-O2.87[4]

Table 3: Selected Interatomic Distances in this compound Monohydrate.

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involves two key stages: synthesis of high-quality single crystals and analysis by single-crystal X-ray diffraction.

Synthesis of this compound Monohydrate Single Crystals

Single crystals suitable for X-ray diffraction can be grown from an aqueous solution. A common method is the double displacement reaction between barium chloride and sodium chlorate, followed by controlled crystallization.[3][5]

G Synthesis of this compound Monohydrate Crystals cluster_synthesis Synthesis A Prepare aqueous solutions of BaCl₂ and NaClO₃ B Mix solutions to initiate precipitation of Ba(ClO₃)₂ A->B Reaction C Heat to concentrate the solution B->C D Slowly cool the solution to promote crystal growth C->D E Isolate crystals by filtration D->E F Wash crystals with cold deionized water E->F G Dry the crystals F->G

Caption: Workflow for the synthesis of this compound monohydrate single crystals.

Single-Crystal X-ray Diffraction Analysis

The atomic arrangement of this compound monohydrate is determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure.[6]

G Single-Crystal X-ray Diffraction Workflow cluster_xrd X-ray Diffraction Analysis A Mount a suitable single crystal on a goniometer B Center the crystal in the X-ray beam A->B C Collect diffraction data over a range of orientations B->C Data Collection D Process raw data (integration and scaling) C->D E Solve the crystal structure (determine initial atomic positions) D->E Structure Solution F Refine the structural model against the experimental data E->F Structure Refinement G Validate the final crystal structure F->G

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The original structure determination utilized rotation and Weissenberg photographs with Molybdenum radiation.[4] Intensity data was collected visually and corrected for Lorentz and polarization factors. The structure was ultimately solved using two-dimensional Fourier syntheses.[4] Modern analyses employ automated diffractometers with sensitive detectors and sophisticated software for data processing and structure refinement.[6]

Conclusion

This guide has provided a detailed overview of the crystal structure of this compound monohydrate. The presented data, including crystallographic parameters, atomic coordinates, and a description of the molecular arrangement, offer valuable insights for researchers in various scientific disciplines. The outlined experimental protocols for crystal synthesis and X-ray diffraction analysis provide a procedural framework for the study of this and similar inorganic compounds.

References

Thermal decomposition mechanism of solid Barium chlorate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Solid Barium Chlorate (B79027)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of solid barium chlorate, Ba(ClO₃)₂. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal behavior of this energetic material. This document details the decomposition pathway, kinetic parameters, and relevant experimental protocols, with quantitative data summarized in tables and key processes visualized using diagrams.

Introduction

This compound is a powerful oxidizing agent, primarily known for its application in pyrotechnics to produce a vibrant green color.[1] It typically exists as a white crystalline solid in its monohydrate form, Ba(ClO₃)₂·H₂O.[1] The thermal stability and decomposition characteristics of this compound are of critical importance for its safe handling, storage, and application. This guide elucidates the mechanism by which solid this compound decomposes upon heating.

Thermal Decomposition Pathway

The thermal decomposition of solid this compound is a complex process that involves dehydration followed by the decomposition of the anhydrous salt.

Dehydration

This compound monohydrate first undergoes dehydration at approximately 120 °C, losing its water of crystallization to form anhydrous this compound.[2]

Ba(ClO₃)₂·H₂O(s) → Ba(ClO₃)₂(s) + H₂O(g)

Decomposition of Anhydrous this compound

The anhydrous form of this compound begins to decompose at approximately 250 °C, with the decomposition becoming more rapid at higher temperatures.[1][3] The primary decomposition reaction yields solid barium chloride (BaCl₂) and oxygen gas (O₂).[2][4]

Ba(ClO₃)₂(s) → BaCl₂(s) + 3O₂(g)

While the overall stoichiometry points to a direct conversion to barium chloride and oxygen, the decomposition of other metal chlorates, such as potassium chlorate, is known to proceed through the formation of intermediate species like chlorite (B76162) (ClO₂⁻) and hypochlorite (B82951) (ClO⁻). Although not definitively reported for this compound in the reviewed literature, a similar stepwise reduction of the chlorate ion is plausible.

Quantitative Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound.

Table 1: Decomposition Temperatures

CompoundDecomposition StepTemperature (°C)
Ba(ClO₃)₂·H₂ODehydration120
Ba(ClO₃)₂ (anhydrous)Onset of decomposition~250
Ba(ClO₃)₂ (anhydrous)Decomposition413.9

Table 2: Kinetic Parameters for the Decomposition of Anhydrous this compound

ParameterValueNotes
Activation Energy (Ea)59 kcal/molDetermined from studies on the decomposition of barium perchlorate, where this compound decomposition is a subsequent step.[5]
Kinetic ModelContracting-VolumeThis model suggests that the reaction rate is controlled by the decrease in the volume of the reactant.[5]

Table 3: Thermodynamic Data

ParameterValue
Heat of Formation (Ba(ClO₃)₂)-184.4 kcal/mol
Heat of Decomposition (Ba(ClO₃)₂)-28 kcal/mol

Experimental Protocols

The study of the thermal decomposition of solid this compound typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed in a thermogravimetric analyzer. The system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent side reactions.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes (exothermic or endothermic nature) associated with the decomposition of this compound.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 2-10 mg) is placed in an aluminum or platinum crucible and hermetically sealed.

  • Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC cell. The system is purged with an inert gas.

  • Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Methodology: The outlet of the TGA instrument is coupled to a mass spectrometer (MS) via a heated transfer line. The MS analyzes the composition of the gas evolved from the TGA furnace in real-time, allowing for the identification of decomposition products such as water and oxygen.[6][7]

Visualizations

The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow.

Thermal_Decomposition_Pathway cluster_products BaClO3_H2O Ba(ClO₃)₂·H₂O(s) BaClO3 Ba(ClO₃)₂(s) BaClO3_H2O->BaClO3  Δ (120°C) H2O H₂O(g) BaCl2 BaCl₂(s) BaClO3->BaCl2  Δ (~250-414°C) O2 3O₂(g) BaClO3->O2  Δ (~250-414°C)

Caption: Thermal decomposition pathway of this compound monohydrate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis weigh Weigh this compound place Place in Crucible weigh->place tga_dsc TGA/DSC Instrument place->tga_dsc heat Controlled Heating tga_dsc->heat mass_loss Mass Loss (TGA) heat->mass_loss heat_flow Heat Flow (DSC) heat->heat_flow ega Evolved Gas Analysis (MS) heat->ega kinetics Kinetic Analysis mass_loss->kinetics heat_flow->kinetics

Caption: Experimental workflow for studying the thermal decomposition of this compound.

References

A Technical Guide to the Aqueous and Organic Solubility of Barium Chlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous and organic solubility of barium chlorate (B79027) (Ba(ClO₃)₂). The information is curated to support research, scientific analysis, and professionals in drug development, offering both quantitative data and detailed experimental methodologies.

Core Solubility Data

Barium chlorate, a white crystalline solid, exhibits significant solubility in water, which is highly dependent on temperature. In contrast, its solubility in organic solvents is limited. The following sections and tables provide a detailed summary of its solubility characteristics.

Aqueous Solubility

This compound is readily soluble in water. Its solubility increases substantially with a rise in temperature. The data compiled from various sources is presented in Table 1.

Table 1: Aqueous Solubility of this compound at Various Temperatures

Temperature (°C)Solubility ( g/100 g H₂O)Solubility ( g/100 mL H₂O)
020.3421.8
1026.95-
15-27.4
2033.827.5[1][2][3]
2537.99[1][2][4]37.9[1][2][4]
3041.7-
6066.8-
80-84.8
100104.9111.2, 119

Note: Minor discrepancies in data may arise from different experimental methodologies and reporting standards across sources.

Organic Solubility

The solubility of this compound in organic solvents is generally low. The available data is qualitative, indicating that it is sparingly or slightly soluble in common organic solvents.

Table 2: Organic Solubility of this compound

SolventSolubility
AcetoneSlightly soluble, Sparingly soluble[1][2][4][5]
EthanolSlightly soluble, Sparingly soluble[1][2][4][5]
MethanolSlightly soluble[1][2]
Ethyl AcetateInsoluble

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in a liquid solvent. This method is based on the widely accepted isothermal saturation or "shake-flask" method, consistent with guidelines such as the OECD Test Guideline 105.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (analytical grade)

  • Solvent (e.g., deionized water, ethanol, acetone)

  • Constant temperature water bath or incubator with shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled filtration or centrifugation apparatus

  • Syringe filters (chemically inert and of a pore size sufficient to remove undissolved solids, e.g., 0.45 µm)

  • Appropriate analytical instrumentation for concentration measurement (e.g., gravimetric analysis, ICP-AES for barium ion concentration, or ion chromatography for chlorate ion concentration).

Procedure
  • Preparation of the Test System : Add an excess of this compound to a known volume or mass of the solvent in a sealable vessel (e.g., a flask with a ground-glass stopper). The excess solid should be sufficient to ensure that saturation is achieved and that undissolved solid remains at equilibrium.

  • Equilibration : Place the vessel in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined by preliminary tests (e.g., by taking measurements at different time points—24, 48, 72 hours—until the concentration in solution remains constant).

  • Phase Separation : After equilibration, allow the undissolved solid to settle. It is crucial to separate the saturated solution from the excess solid without altering the temperature. This can be achieved by:

    • Filtration : Using a pre-warmed or pre-cooled (to the experimental temperature) syringe and filter to draw the supernatant.

    • Centrifugation : Centrifuging the sample in a temperature-controlled centrifuge.

  • Sample Analysis :

    • Accurately weigh or measure a known volume of the clear, saturated filtrate.

    • Determine the concentration of this compound in the sample using a validated analytical method. For aqueous solutions, gravimetric analysis (evaporating the solvent and weighing the residue) is a straightforward method. For organic solvents, care must be taken due to the potential volatility of the solvent.

  • Data Calculation and Reporting :

    • Calculate the solubility, typically expressed as grams of solute per 100 g or 100 mL of solvent.

    • The experiment should be performed in replicate (at least triplicate) to ensure the reliability of the results.

    • Report the mean solubility value and the standard deviation, along with the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid in a liquid using the isothermal saturation method.

Solubility_Determination_Workflow prep Preparation of Solid-Solvent Mixture equil Equilibration at Constant Temperature prep->equil Agitation phase_sep Phase Separation (Filtration/Centrifugation) equil->phase_sep Attainment of Equilibrium analysis Analysis of Saturated Solution phase_sep->analysis Clear Supernatant calc Calculation of Solubility analysis->calc Concentration Value result Final Solubility Data calc->result

Caption: General workflow for solubility determination.

References

Technical Guide: Barium Chlorate - Chemical Formula and Molar Mass

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical formula and precise molar mass of barium chlorate (B79027), intended for researchers, scientists, and professionals in drug development.

Barium Chlorate: An Overview

This compound is an inorganic compound composed of a barium cation and two chlorate anions. It is the barium salt of chloric acid.[1][2] In its anhydrous form, it presents as a white crystalline solid.[1][3] This compound is a strong oxidizing agent and is notably used in pyrotechnics to generate a vibrant green color.[1] Due to the presence of soluble barium, it is toxic and requires careful handling.[1]

Chemical Formula

The chemical formula for this compound is determined by the ionic charges of its constituent ions. The barium ion has a charge of +2 (Ba²⁺), while the chlorate polyatomic ion (composed of one chlorine atom and three oxygen atoms) has a charge of -1 (ClO₃⁻). To achieve a neutral compound, two chlorate ions are required to balance the charge of a single barium ion.[4]

Therefore, the chemical formula for anhydrous this compound is:

Ba(ClO₃)₂ [1][2][3][4][5]

This compound can also exist as a monohydrate, with the chemical formula Ba(ClO₃)₂·H₂O.[1] This guide focuses on the anhydrous form.

Precise Molar Mass Calculation

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. To calculate the precise molar mass of Ba(ClO₃)₂, the standard atomic weights of Barium (Ba), Chlorine (Cl), and Oxygen (O) are used.

The calculation is performed as follows:

  • Molar Mass of Ba(ClO₃)₂ = (Atomic Mass of Ba) + 2 × [(Atomic Mass of Cl) + 3 × (Atomic Mass of O)]

Using the precise atomic masses for each element:

  • Molar Mass = 137.327 g/mol + 2 × [35.453 g/mol + 3 × (15.999 g/mol )]

  • Molar Mass = 137.327 g/mol + 2 × [35.453 g/mol + 47.997 g/mol ]

  • Molar Mass = 137.327 g/mol + 2 × [83.450 g/mol ]

  • Molar Mass = 137.327 g/mol + 166.900 g/mol

  • Molar Mass = 304.227 g/mol

This value aligns with published molar masses for this compound, which are often cited as 304.23 g/mol .[5][6]

Data Presentation: Atomic and Molar Mass

The quantitative data used for the molar mass calculation is summarized in the table below for clarity and easy reference.

Element (Symbol)Quantity in FormulaPrecise Atomic Mass ( g/mol )Total Mass in Compound ( g/mol )
Barium (Ba)1137.327[7][8][9][10][11]137.327
Chlorine (Cl)235.453[12]70.906
Oxygen (O)615.999[13][14][15]95.994
**Total (Ba(ClO₃)₂) **- - 304.227

Visualization of Molecular Composition

The following diagram illustrates the logical relationship and elemental composition of one molecule of this compound.

G A This compound Ba(ClO₃)₂ B 1 x Barium (Ba) A->B contains C 2 x Chlorate (ClO₃) A->C contains D 2 x Chlorine (Cl) C->D contains E 6 x Oxygen (O) C->E contains

References

CAS number and chemical identifiers for Barium chlorate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Barium Chlorate (B79027) for Researchers and Scientists

Barium chlorate, with the chemical formula Ba(ClO₃)₂, is the barium salt of chloric acid. It is a white, crystalline solid that serves as a potent oxidizing agent.[1] This compound is notable for its application in pyrotechnics, where it imparts a distinct green color to flames.[2] It also finds use in the production of chloric acid, in dyeing textiles, and as a component in explosives.[3][4] Like all soluble barium compounds, this compound is toxic and requires careful handling.[1][5] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and synthesis protocols relevant to researchers, scientists, and drug development professionals.

Chemical Identifiers

A variety of identifiers are used to categorize and reference this compound in chemical databases and regulatory frameworks. The compound typically exists in its anhydrous form, Ba(ClO₃)₂, and as a monohydrate, Ba(ClO₃)₂·H₂O.[6]

IdentifierValue
CAS Number 13477-00-4 (anhydrous)[3][6][7][8], 10294-38-9 (monohydrate)[3][5][9][10][11]
IUPAC Name barium(2+) dichlorate[3][5][6]
Chemical Formula Ba(ClO₃)₂ (anhydrous)[2][4][6], Ba(ClO₃)₂·H₂O (monohydrate)[6][11]
PubChem CID 26059[3][6]
EC Number 236-760-7[6][7][9]
UN Number 1445 (solid)[3][6], 3405 (solution)[3][10]
InChI InChI=1S/Ba.2ClHO3/c;22-1(3)4/h;2(H,2,3,4)/q+2;;/p-2[3][6][7]
InChIKey ISFLYIRWQDJPDR-UHFFFAOYSA-L[3][7]
SMILES [O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2][3][4][7]
Other Names Chloric acid, barium salt[6][8]

Physicochemical Properties

This compound is a white solid that is soluble in water.[1] A summary of its key physical and chemical properties is presented below.

PropertyValue
Molar Mass 304.23 g/mol (anhydrous)[1][4][5][7], 322.24 g/mol (monohydrate)[6][9][11]
Appearance White crystalline solid[1][3]
Density 3.18 g/cm³[1][4][5][6][9]
Melting Point 413.9 °C (decomposes)[1][4][5]
Solubility in water 27.5 g/100 mL at 20 °C[1][5], 37.9 g/100 mL at 25 °C[1][5]
Solubility in others Slightly soluble in ethanol (B145695) and acetone[1][5]

Synthesis Protocols

Several methods are employed for the synthesis of this compound, each with distinct advantages regarding purity and scale.

Experimental Protocol 1: Double Displacement Reaction

This is a common laboratory method for preparing this compound, which relies on the lower solubility of this compound compared to sodium chlorate.[1]

Methodology:

  • Prepare separate aqueous solutions of barium chloride (BaCl₂) and sodium chlorate (NaClO₃).

  • Mix the two solutions to initiate the double displacement reaction: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl.[1][12]

  • Concentrate the resulting mixture by heating to evaporate a portion of the water.

  • Cool the concentrated solution. This compound, being less soluble, will precipitate out.[1][12]

  • Filter the precipitate to separate the this compound crystals from the sodium chloride solution.[1]

  • Multiple recrystallizations may be necessary to remove sodium contamination. This is particularly crucial for pyrotechnic applications to prevent the yellow flame from sodium from overpowering the green flame from barium.[1]

G A Prepare Aqueous Solutions - Barium Chloride (BaCl₂) - Sodium Chlorate (NaClO₃) B Mix Solutions A->B C Double Displacement Reaction BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl B->C D Concentrate by Heating C->D E Cool Solution D->E F Precipitation of this compound E->F G Filter Precipitate F->G H This compound Crystals G->H I Recrystallize for Purity H->I

Synthesis of this compound via Double Displacement.
Experimental Protocol 2: Electrolysis of Barium Chloride

Sodium-free this compound can be produced directly through the electrolysis of an aqueous barium chloride solution.[1][4] This method is advantageous as it avoids the sodium contamination inherent in the double replacement method.[1]

Methodology:

  • Prepare an aqueous solution of barium chloride (BaCl₂).

  • The electrolysis is carried out in an electrolytic cell, typically with a noble metal oxide-coated titanium anode and a rotating stainless steel cathode.[7]

  • Apply a direct current to the solution. The overall reaction is: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂.[6]

  • As the electrolysis proceeds, this compound is formed in the solution.

  • The product is then isolated from the solution, which may involve separation techniques based on solubility differences, as this compound is more soluble in water than barium chloride.[4]

References

Physicochemical Properties of Barium Chlorate Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Barium chlorate (B79027) monohydrate (Ba(ClO₃)₂·H₂O). The information is tailored for a scientific audience, with a focus on presenting precise quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows.

Core Physicochemical Data

Barium chlorate monohydrate is an inorganic salt that presents as a white, crystalline solid. It is a strong oxidizing agent and, like all soluble barium compounds, is toxic.[1][2] A summary of its key physicochemical properties is presented below.

Table 1: Quantitative Physicochemical Properties of this compound Monohydrate
PropertyValue
Molecular Formula Ba(ClO₃)₂·H₂O[3]
Molecular Weight 322.24 g/mol [3]
Melting Point The monohydrate loses its water of hydration at 120 °C. The anhydrous form melts with decomposition at approximately 414 °C (777 °F).[4][5]
Density 3.18 g/cm³[6]
Crystal System Monoclinic[7]
Table 2: Solubility of this compound (Anhydrous) in Water at Various Temperatures
Temperature (°C)Solubility ( g/100 g H₂O)
020.3[5]
2033.8[5]
2537.9[6]
8084.8[5]
100105[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline protocols for the synthesis and characterization of this compound monohydrate.

Synthesis of this compound Monohydrate via Double Displacement

This common laboratory method relies on the lower solubility of this compound compared to the reactant and byproduct salts.[8]

Reaction: BaCl₂(aq) + 2 NaClO₃(aq) → Ba(ClO₃)₂(s) + 2 NaCl(aq)[8]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorate (NaClO₃)

  • Distilled water

  • Beakers

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Prepare a saturated solution of Barium chloride dihydrate in hot distilled water. In a separate beaker, prepare a saturated solution of Sodium chlorate in hot distilled water.[8]

  • Reaction: While stirring, slowly add the hot Sodium chlorate solution to the hot Barium chloride solution. A white precipitate of this compound may begin to form.[8]

  • Crystallization: Concentrate the resulting mixture by heating to evaporate some of the water. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the precipitation of this compound.[8]

  • Isolation: Collect the this compound crystals by vacuum filtration using a Buchner funnel.[2]

  • Purification: Wash the crystals with a small amount of ice-cold distilled water to remove the more soluble sodium chloride. For higher purity, the product can be recrystallized by dissolving it in a minimum amount of hot water and allowing it to cool slowly.[8]

  • Drying: Dry the purified crystals in a desiccator at room temperature. The final product is this compound monohydrate.

Determination of Purity and Molar Mass via Gravimetric Analysis

This protocol determines the purity of a this compound sample by precipitating the barium ions as insoluble Barium sulfate (B86663).[9]

Reaction: Ba(ClO₃)₂(aq) + H₂SO₄(aq) → BaSO₄(s) + 2 HClO₃(aq)[9]

Materials:

  • This compound monohydrate sample

  • Dilute sulfuric acid (e.g., 1 M H₂SO₄)

  • Distilled water

  • Analytical balance

  • Beakers, graduated cylinders

  • Hot plate

  • Ashless filter paper

  • Funnel

  • Drying oven

  • Desiccator

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound monohydrate sample.[9]

  • Dissolution: Dissolve the sample in approximately 100 mL of distilled water in a beaker.[9]

  • Precipitation: Gently heat the solution and slowly add an excess of the dilute sulfuric acid solution while stirring. A white precipitate of Barium sulfate will form.[9]

  • Digestion: Keep the solution just below boiling for about 30 minutes to encourage the formation of larger, more easily filterable crystals.[9]

  • Filtration: Filter the hot solution through a pre-weighed ashless filter paper.[9]

  • Washing: Wash the precipitate with small portions of warm distilled water to remove any soluble impurities.[9]

  • Drying and Weighing: Carefully transfer the filter paper with the precipitate to a crucible and dry in an oven at 110-120 °C until a constant weight is achieved. Cool in a desiccator before weighing.[9]

  • Calculation: From the mass of the Barium sulfate precipitate, the mass and percentage of barium in the original sample can be calculated, thus determining the purity and experimental molar mass.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal transitions of this compound monohydrate, including the dehydration and decomposition processes.[4]

Materials:

  • This compound monohydrate sample

  • DSC instrument

  • Aluminum pans and lids

Procedure:

  • Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound monohydrate into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should be sufficient to observe both the dehydration and decomposition, for instance, from room temperature to 500 °C.[4]

  • Data Analysis: The resulting thermogram will show endothermic and exothermic peaks. The endothermic peak around 120 °C corresponds to the loss of the water of hydration. The exothermic peak at higher temperatures (above 400 °C) indicates the decomposition of the anhydrous this compound.[4]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

This technique provides precise information on the arrangement of atoms within the crystal lattice.

Procedure Outline:

  • Crystal Growth: Grow a suitable single crystal of this compound monohydrate, typically by slow evaporation of an aqueous solution.

  • Crystal Mounting: Mount a small, well-formed single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding information on unit cell dimensions, bond lengths, and bond angles.[7] The crystal structure of this compound monohydrate has been determined to be monoclinic.[1]

Visualizations

The following diagrams illustrate key relationships and experimental workflows discussed in this guide.

Physicochemical_Properties cluster_properties Core Properties This compound Monohydrate This compound Monohydrate Molecular Formula Molecular Formula This compound Monohydrate->Molecular Formula is Molecular Weight Molecular Weight This compound Monohydrate->Molecular Weight has Melting Point Melting Point This compound Monohydrate->Melting Point exhibits Density Density This compound Monohydrate->Density possesses Solubility Solubility This compound Monohydrate->Solubility shows Crystal Structure Crystal Structure This compound Monohydrate->Crystal Structure has Gravimetric_Analysis_Workflow start Start weigh_sample Accurately weigh This compound monohydrate sample start->weigh_sample dissolve Dissolve sample in distilled water weigh_sample->dissolve precipitate Add excess H₂SO₄ to precipitate BaSO₄ dissolve->precipitate digest Digest the precipitate (heating) precipitate->digest filter_wash Filter and wash the BaSO₄ precipitate digest->filter_wash dry_weigh Dry precipitate to constant weight and weigh filter_wash->dry_weigh calculate Calculate purity and experimental molar mass dry_weigh->calculate end End calculate->end Thermal_Decomposition_Pathway start Ba(ClO₃)₂·H₂O (solid) anhydrous Ba(ClO₃)₂ (solid) + H₂O (gas) start->anhydrous Heat to ~120 °C (Dehydration) decomposed BaCl₂ (solid) + 3O₂ (gas) anhydrous->decomposed Heat to >414 °C (Decomposition)

References

Enthalpy of formation and decomposition of Barium chlorate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enthalpy of Formation and Decomposition of Barium Chlorate (B79027)

This technical guide provides a comprehensive overview of the thermodynamic properties of barium chlorate (Ba(ClO₃)₂), with a specific focus on its standard enthalpy of formation and thermal decomposition. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the energetic characteristics of this compound.

Thermodynamic Properties of this compound

This compound is a white crystalline solid that is a strong oxidizing agent. Its thermodynamic properties are crucial for understanding its stability and reactivity.

Quantitative Thermodynamic Data

The key thermodynamic values for solid this compound at standard state (298.15 K, 1 bar) are summarized in the table below.

Thermodynamic PropertySymbolValue (kJ/mol)Value (kcal/mol)Reference(s)
Standard Molar Enthalpy of FormationΔfH⁰-755-180.5[1][2]
Standard Molar Gibbs Free Energy of FormationΔfG⁰-557-133.1[1]
Standard Molar EntropyS⁰0.234 (kJ/mol·K)0.056 (kcal/mol·K)[1]
Enthalpy of DecompositionΔdH⁰-117.2-28[3][4]
Activation Energy of DecompositionEa246.959[5][6]

Conversion factor: 1 kcal = 4.184 kJ

The negative standard enthalpy of formation indicates that the formation of this compound from its constituent elements (barium, chlorine, and oxygen) is an exothermic process.

Thermal Decomposition of this compound

Anhydrous this compound begins to decompose at approximately 250°C and melts with decomposition at 414°C[1][3][7]. The decomposition reaction is an exothermic process that yields barium chloride and oxygen gas[3][7].

Decomposition Reaction: Ba(ClO₃)₂(s) → BaCl₂(s) + 3O₂(g)[3][7]

The monohydrate form, Ba(ClO₃)₂·H₂O, first loses its water of hydration at around 120°C[7].

Experimental Protocols

The determination of the enthalpy of formation and decomposition of this compound involves calorimetric and thermal analysis techniques.

Determination of Enthalpy of Decomposition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of anhydrous this compound (typically 5-10 mg) is placed in an aluminum or other inert crucible.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as a function of temperature. The decomposition of this compound will be observed as an exothermic peak on the DSC thermogram.

  • Data Analysis: The area under the exothermic peak is integrated to determine the total heat released during the decomposition. This value, divided by the initial mass of the sample and multiplied by its molar mass, gives the molar enthalpy of decomposition.

Determination of Enthalpy of Formation using Solution Calorimetry and Hess's Law

The standard enthalpy of formation of this compound cannot be measured directly. It is typically determined indirectly using Hess's Law by measuring the enthalpy changes of a series of reactions. A common method involves measuring the enthalpy of solution of this compound and its decomposition products.

Methodology:

  • Calorimeter Calibration: The heat capacity of the calorimeter (e.g., a coffee-cup calorimeter) is determined by mixing known amounts of hot and cold water and measuring the final temperature.

  • Enthalpy of Solution of Ba(ClO₃)₂:

    • A known mass of distilled water is placed in the calorimeter, and its initial temperature is recorded.

    • A precisely weighed amount of anhydrous this compound is added to the water.

    • The mixture is stirred, and the temperature is recorded at regular intervals until it stabilizes to determine the temperature change (ΔT).

    • The heat absorbed or released by the solution (q_soln) is calculated using the formula: q_soln = m_soln × c_soln × ΔT, where m_soln is the mass of the solution and c_soln is its specific heat capacity.

    • The enthalpy of solution (ΔH_soln) per mole of this compound is then calculated.

  • Enthalpy of Solution of BaCl₂: The same procedure is followed to determine the enthalpy of solution of anhydrous barium chloride.

  • Application of Hess's Law: By combining the experimentally determined enthalpies of solution with the known standard enthalpies of formation of barium chloride (BaCl₂), and the constituent ions in solution, the standard enthalpy of formation of this compound can be calculated.

Visualizations

Thermal Decomposition Pathway of this compound

G Thermal Decomposition of this compound BaClO32_solid Ba(ClO₃)₂(s) Heat Heat (≥250°C) BaCl2_solid BaCl₂(s) BaClO32_solid->BaCl2_solid Decomposition O2_gas 3O₂(g) BaClO32_solid->O2_gas Decomposition

Caption: Thermal decomposition pathway of solid this compound.

Experimental Workflow for Calorimetric Determination

G Workflow for Enthalpy of Solution Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate Calorimeter Weigh_Salt Weigh Anhydrous Salt (Ba(ClO₃)₂ or BaCl₂) Calibrate->Weigh_Salt Measure_Water Measure Volume of Water Weigh_Salt->Measure_Water Initial_Temp Record Initial Water Temperature Measure_Water->Initial_Temp Add_Salt Add Salt to Water Initial_Temp->Add_Salt Record_Temp Record Temperature Change Add_Salt->Record_Temp Calc_q Calculate Heat of Solution (q) Record_Temp->Calc_q Calc_deltaH Calculate Molar Enthalpy of Solution (ΔH_soln) Calc_q->Calc_deltaH Hess_Law Apply Hess's Law to find ΔfH⁰ Calc_deltaH->Hess_Law

Caption: Workflow for determining enthalpy of formation via solution calorimetry.

References

Oxidizing characteristics of Barium chlorate in chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Oxidizing Characteristics of Barium Chlorate (B79027)

Barium chlorate, Ba(ClO₃)₂, is a powerful oxidizing agent recognized for its vigorous reactivity and significant energy release in chemical reactions.[1][2] This white crystalline solid is the barium salt of chloric acid and is a potent source of oxygen, a characteristic that defines its primary applications and associated hazards.[2][3] While historically significant in pyrotechnics for producing vibrant green colors, its use in modern chemical synthesis is limited due to severe safety concerns and the availability of more selective oxidants.[1][4]

This guide provides a comprehensive technical overview of the physicochemical properties, oxidizing reactions, experimental protocols, and safety considerations for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Thermodynamic Properties

A thorough understanding of this compound's properties is fundamental to its safe handling and application. The compound is typically found in its anhydrous form or as a monohydrate (Ba(ClO₃)₂·H₂O).[5]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula Ba(ClO₃)₂ [1][2]
Molar Mass 304.23 g/mol (anhydrous) [1][2][6]
Appearance White crystalline solid [1][2][7]
Density 3.18 g/cm³ [1][2][5]
Melting Point 414 °C (777 °F) (decomposes) [1][2][6]

| Decomposition Temp. | Starts at ~250 °C (482 °F) |[5][8] |

Table 2: Solubility of this compound in Water

Temperature Solubility (g / 100 g H₂O) Source(s)
0 °C (32 °F) 20.3 [6]
20 °C (68 °F) 27.5 - 33.8 [2][6]
25 °C (77 °F) 37.9 [2][7]
80 °C (176 °F) 84.8 [6]

| 100 °C (212 °F) | 105 |[6] |

Table 3: Thermodynamic Data for this compound

Parameter Value Source(s)
Heat of Formation (ΔHf°) -184.4 kcal/mol [5][9][10]

| Heat of Decomposition (ΔHd°) | -28 kcal/mol |[5][9][10] |

Core Oxidizing Characteristics

The oxidizing power of this compound stems from its ability to liberate a significant amount of oxygen upon decomposition. This process is highly exothermic and can be initiated by heat, friction, or contact with incompatible materials.[9][10][11]

Thermal Decomposition

When heated above 250 °C, this compound decomposes into barium chloride (BaCl₂) and oxygen gas (O₂).[5][7] This decomposition can be explosive under prolonged exposure to heat or fire.[5][7] The balanced chemical equation for this reaction is:

Ba(ClO₃)₂ (s) → BaCl₂ (s) + 3O₂ (g) [6][12]

The release of three moles of oxygen gas per mole of this compound makes it a highly effective oxidant for combustible materials.[13]

Decomposition_Pathway BaClO32 This compound Ba(ClO₃)₂ Heat Heat (≥250°C) BaClO32->Heat Products Products Heat->Products BaCl2 Barium Chloride BaCl₂ Products->BaCl2 O2 Oxygen Gas 3O₂ Products->O2

Caption: Thermal decomposition pathway of this compound.

Reactivity with Reducing Agents and Other Substances

This compound is incompatible with a wide range of materials, and mixing can lead to violent reactions, fire, or explosions.[1][4] It forms extremely sensitive and flammable mixtures with combustible materials, which can be ignited by friction or shock.[7][11]

Key incompatibilities include:

  • Reducing Agents & Combustible Materials: Forms explosive mixtures with organic materials, powdered metals (aluminum, arsenic, copper), carbon, sulfur, and metal sulfides.[7][8] A mixture with sulfur, for instance, can ignite at approximately 108-111 °C.[8]

  • Strong Acids: Contact with strong acids, such as sulfuric acid, is extremely dangerous as it can lead to the formation of unstable and explosive chlorine dioxide gas (ClO₂).[1][3]

  • Ammonium (B1175870) Salts: Mixtures with ammonium salts can undergo spontaneous decomposition and ignite.[7][11]

Reactivity_Relationships cluster_center BaClO32 This compound (Strong Oxidizer) ReducingAgents Reducing Agents (Sulfur, Carbon, Powdered Metals) BaClO32->ReducingAgents Forms sensitive, explosive mixtures Acids Strong Acids (e.g., H₂SO₄) BaClO32->Acids Forms explosive ClO₂ gas Combustibles Combustible Materials (Organic compounds, Sugar) BaClO32->Combustibles Readily ignites, accelerates fire Ammonium Ammonium Salts BaClO32->Ammonium Spontaneous ignition Explosion Fire or Explosion Risk ReducingAgents->Explosion Acids->Explosion Combustibles->Explosion Ammonium->Explosion

Caption: Reactivity profile of this compound with incompatible substances.

Experimental Protocols

Extreme caution must be exercised when handling this compound. All work should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [1]

Protocol 1: Synthesis of this compound via Double Displacement

This method leverages the lower solubility of this compound compared to sodium salts to enable its isolation via crystallization.[2][14]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorate (NaClO₃)

  • Distilled water

  • Beakers, hot plate with magnetic stirrer, filtration apparatus

Procedure:

  • Reactant Preparation: Prepare two separate hot aqueous solutions.

    • Solution A: Dissolve a stoichiometric amount of barium chloride dihydrate in distilled water (e.g., 244.3 g in 400 mL H₂O).[14]

    • Solution B: Dissolve a corresponding stoichiometric amount of sodium chlorate in distilled water (e.g., 212.9 g in 200 mL H₂O).[14]

  • Reaction: While stirring, slowly add the hot sodium chlorate solution to the hot barium chloride solution.[14]

  • Concentration: Gently heat the combined mixture to evaporate some of the water, increasing the concentration of the salts.

  • Crystallization: Cool the concentrated solution slowly. This compound, being the least soluble salt in the mixture at lower temperatures, will precipitate out as white crystals.[2][3]

  • Filtration: Separate the this compound crystals from the remaining solution (which contains sodium chloride) by vacuum filtration.

  • Purification: To remove sodium impurities, which can interfere in pyrotechnic applications, the product should be recrystallized one or more times from distilled water.[3][15]

Synthesis_Workflow start Start dissolve_bacl2 Dissolve BaCl₂·2H₂O in hot water start->dissolve_bacl2 dissolve_naclo3 Dissolve NaClO₃ in hot water start->dissolve_naclo3 mix Mix Hot Solutions (Stir Continuously) dissolve_bacl2->mix dissolve_naclo3->mix concentrate Concentrate by Heating (Evaporate Water) mix->concentrate cool Cool Solution Slowly (Crystallization Occurs) concentrate->cool filter Filter Precipitate (Isolate Ba(ClO₃)₂ Crystals) cool->filter recrystallize Recrystallize for Purity filter->recrystallize dry Dry Final Product filter->dry recrystallize->dry Optional, but recommended end End dry->end

Caption: Workflow for the synthesis of this compound.

Protocol 2: Demonstration of Oxidizing Power (Reaction with Sucrose)

This experiment demonstrates a rapid oxidation reaction. It is extremely hazardous and should only be performed by qualified professionals with appropriate safety measures (blast shield, etc.).

Materials:

  • This compound

  • Granulated sugar (sucrose, C₁₂H₂₂O₁₁)

  • Concentrated sulfuric acid (H₂SO₄)

  • Graphite crucible or other suitable non-reactive container

Procedure:

  • Preparation: Gently and thoroughly mix a small quantity of this compound with an equal amount of granulated sugar (e.g., 1 gram of each).[16][17] DO NOT grind the mixture , as it is sensitive to friction and shock.[15][16]

  • Initiation: Place the mixture in the crucible. From a safe distance, add a single drop of concentrated sulfuric acid to initiate the reaction.[16][17]

  • Observation: The sulfuric acid dehydrates the sugar and catalyzes the reaction, leading to a rapid and violent oxidation of the sugar by the this compound, producing a large volume of gas, heat, and light.[16]

Applications in Chemical Reactions

Pyrotechnics

The primary application of this compound is in pyrotechnics to produce a vibrant green flame.[7][13][18] It serves a dual role as both the oxidizing agent to combust the fuel (e.g., shellac) and the source of barium ions for color generation.[4] In the high temperature of the flame, the decomposed this compound forms barium chloride (BaCl₂), which then dissociates into the key light-emitting species, BaCl.[4] The electronic transitions of BaCl emit light in the green portion of the visible spectrum (approx. 500-560 nm).[4]

Other Chemical Synthesis

This compound can be used as a laboratory reagent to produce pure chloric acid. Reacting this compound with sulfuric acid precipitates insoluble barium sulfate, leaving a solution of chloric acid.[3]

Ba(ClO₃)₂ (aq) + H₂SO₄ (aq) → 2HClO₃ (aq) + BaSO₄ (s) [3]

However, its application as a general oxidizing agent in organic synthesis is not common due to its hazardous nature and lack of selectivity.[1][19]

Safety and Handling

This compound is a hazardous substance that requires stringent safety protocols.

Table 4: Hazard Identification and Safety Precautions

Hazard Category Description Source(s)
Oxidizer H271: May cause fire or explosion; strong oxidizer. Enhances combustion of other substances. [1][20]
Toxicity H302: Harmful if swallowed. H332: Harmful if inhaled. All soluble barium compounds are toxic. [1]
Reactivity Forms explosive mixtures with reducing agents, combustibles, acids, and ammonium salts. Sensitive to friction, shock, and heat. [7][8][11][15]
PPE Safety goggles, chemical-resistant gloves, lab coat. Use a dust respirator for powders. [8][21]

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. |[1][7][8] |

Spill Management Protocol

In the event of a spill, a clear and immediate response is critical to mitigate risks.

Spill_Management_Workflow spill This compound Spill Occurs alert Alert Personnel in the Area spill->alert evacuate Evacuate Non-Essential Personnel alert->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ignition Remove All Ignition Sources evacuate->ignition collect Gently Collect Powder (Use non-sparking tools) ppe->collect ignition->collect container Place in Sealed Container for Hazardous Waste collect->container clean Ventilate and Wash Area container->clean dispose Dispose of as Hazardous Waste (Follow EPA/Local Regulations) clean->dispose

References

An In-depth Technical Guide to the Historical Context, Discovery, and Synthesis of Barium Chlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barium chlorate (B79027) (Ba(ClO₃)₂), from its historical underpinnings to detailed modern synthesis protocols. It is designed to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, offering detailed experimental procedures, quantitative data, and essential safety information.

Historical Context: The Convergence of Barium and Chlorate Chemistry

The history of barium chlorate is not marked by a singular moment of discovery but rather by the confluence of two separate streams of chemical investigation in the late 18th and early 19th centuries: the isolation and characterization of barium and the synthesis of chlorates.

The story of barium begins with the "Bologna Stone," a phosphorescent form of barite (barium sulfate) first observed by Vincenzo Casciarolo in the 17th century.[1] This peculiar stone drew the attention of chemists, and in the 1770s, Carl Wilhelm Scheele and Johan Gottlieb Gahn identified a new earth (barium oxide) within it.[2] However, it was not until 1808 that Sir Humphry Davy successfully isolated the element barium for the first time through the electrolysis of molten barium salts.[2][3][4]

Parallel to these developments, the French chemist Claude Louis Berthollet was pioneering the study of chlorine and its compounds. In 1788, he synthesized the first chlorate, potassium chlorate (KClO₃), by passing chlorine gas through a solution of potassium hydroxide.[5] This discovery of a new class of powerful oxidizing salts, which he termed "superoxygenated muriates," was a significant advancement in chemistry.[6]

While the exact first synthesis of this compound is not well-documented, it logically followed from these two foundational discoveries. With the isolation of barium and the understanding of how to create chlorate salts, it was a natural progression for early 19th-century chemists to combine the two, likely through the double displacement reaction of a soluble barium salt with a soluble chlorate salt. The primary motivation for its synthesis has long been its application in pyrotechnics, where it imparts a brilliant green color to flames, a property that remains its most common use today.[1][7]

Physicochemical and Quantitative Data

This compound is a white crystalline solid that typically exists as a monohydrate (Ba(ClO₃)₂·H₂O).[8] It is a strong oxidizing agent and, like all soluble barium compounds, is toxic.[9] The following tables summarize its key quantitative properties.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Chemical FormulaBa(ClO₃)₂
Molar Mass (Anhydrous)304.23 g/mol [9]
Molar Mass (Monohydrate)322.24 g/mol [8]
AppearanceWhite crystalline solid[9]
Density (Monohydrate)3.18 g/cm³[8]
Melting Point (Anhydrous)413.9 °C (decomposes)[9]
Melting Point (Monohydrate)120 °C (decomposes to anhydrous)[8]

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 g H₂O)
020.3[8]
2033.8[8]
2537.9[10]
8084.8[8]
100105[8]

Experimental Protocols for Synthesis

Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired purity and the available starting materials.

Method 1: Double Displacement and Crystallization

This is the most common laboratory method, which relies on the lower solubility of this compound compared to the resulting sodium chloride.[11]

Reaction: BaCl₂(aq) + 2 NaClO₃(aq) → Ba(ClO₃)₂(s) + 2 NaCl(aq)

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorate (NaClO₃)

  • Distilled or deionized water

  • Beakers (1000 mL and 600 mL)

  • Heating plate with magnetic stirring

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Prepare Reactant Solutions:

    • In a 1000 mL beaker, dissolve 244.26 g (1 mole) of barium chloride dihydrate in 400 mL of distilled water. Gently heat and stir the solution to facilitate dissolution.[5]

    • In a separate 600 mL beaker, dissolve 212.9 g (2 moles) of sodium chlorate in 200 mL of distilled water. This will form a concentrated solution; heating and stirring are necessary for complete dissolution.[5]

  • Reaction:

    • Slowly add the hot sodium chlorate solution to the hot barium chloride solution while maintaining continuous stirring.[5]

  • Concentration and Crystallization:

    • Heat the combined solution to evaporate water, concentrating the mixture until the total volume is reduced by approximately one-third to one-half.[5]

    • Remove the beaker from the heat and allow it to cool slowly to room temperature.

    • To maximize crystal yield, place the beaker in an ice bath for at least one hour.[5]

  • Isolation and Purification:

    • Collect the precipitated this compound crystals via vacuum filtration using a Buchner funnel.[5]

    • Wash the crystals with two small portions of ice-cold distilled water to remove the sodium chloride-containing mother liquor.[5]

    • For higher purity, especially for pyrotechnic applications, perform a recrystallization by dissolving the crude product in a minimum amount of hot distilled water and allowing it to cool and crystallize slowly.[11]

  • Drying:

    • Dry the purified crystals in a desiccator or in an oven at a low temperature (e.g., 50-60 °C).

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Barium compounds are toxic if ingested or inhaled. Handle in a well-ventilated area or a fume hood.

  • This compound is a strong oxidizer. Avoid contact with combustible materials, organic substances, and reducing agents.

Synthesis_Workflow_Double_Displacement

Workflow for this compound Synthesis by Double Displacement.
Method 2: Electrolysis of Barium Chloride

This method produces sodium-free this compound, which is desirable for pyrotechnic applications to ensure a pure green flame.[8]

Reaction: BaCl₂(aq) + 6 H₂O(l) → Ba(ClO₃)₂(aq) + 6 H₂(g)

Materials and Equipment:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Distilled water

  • Electrolytic cell

  • Graphite or Mixed Metal Oxide (MMO) anode

  • Titanium or stainless steel cathode

  • DC power supply

  • pH meter or indicator strips

  • Heater/stirrer

Procedure:

  • Prepare Electrolyte:

    • Prepare a near-saturated solution of barium chloride in distilled water (approx. 30-35 g BaCl₂·2H₂O per 100 mL of water).

  • Cell Setup:

    • Assemble the electrolytic cell with the anode and cathode, ensuring they do not touch. The anode is where chlorate will be formed, and the cathode is where hydrogen gas will be evolved.

  • Electrolysis:

    • Heat the electrolyte to 60-70 °C and maintain this temperature throughout the process.

    • Apply a DC voltage to the cell, aiming for a current density of 30-60 mA/cm² at the anode.

    • Maintain the pH of the solution between 6.0 and 6.5. The solution will become alkaline over time; periodic additions of dilute hydrochloric acid may be necessary.

    • Continue the electrolysis until a significant concentration of chlorate has been formed. This can be monitored by testing for the presence of chloride ions; the reaction is complete when the chloride concentration is minimal.

  • Isolation:

    • Once the electrolysis is complete, transfer the solution to a beaker.

    • Since this compound is more soluble than barium chloride, the initial step is to crystallize out the unreacted barium chloride by carefully evaporating some of the water and then cooling the solution.

    • Filter off the barium chloride crystals.

    • The remaining filtrate, now rich in this compound, can be further concentrated by evaporation and then cooled to crystallize the this compound product.

  • Purification and Drying:

    • The this compound crystals can be purified by recrystallization as described in Method 1.

    • Dry the final product.

Safety Precautions:

  • Perform the electrolysis in a well-ventilated area or fume hood to safely vent the hydrogen gas produced, which is highly flammable.

  • Avoid sparks or open flames near the apparatus.

  • All other precautions for handling barium compounds and chlorates apply.

Electrolysis_Workflow

Experimental Workflow for Electrolytic Synthesis of this compound.
Method 3: Reaction with Ammonium (B1175870) Chlorate

This method involves the reaction of barium carbonate with ammonium chlorate. The ammonium chlorate is often prepared in situ.

Reaction: 2 NH₄ClO₃(aq) + BaCO₃(s) → Ba(ClO₃)₂(aq) + (NH₄)₂CO₃(aq) (NH₄)₂CO₃(aq) --(heat)--> 2 NH₃(g) + H₂O(l) + CO₂(g)

Materials:

  • Ammonium chlorate (or potassium chlorate and ammonium sulfate (B86663) to generate it in situ)

  • Barium carbonate (BaCO₃)

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirring

  • Filtration apparatus

Procedure:

  • Prepare Ammonium Chlorate Solution:

    • If starting with pre-made ammonium chlorate, dissolve it in boiling water.

    • Alternatively, generate it by reacting stoichiometric amounts of potassium chlorate and ammonium sulfate in solution, then precipitating the less soluble potassium sulfate with alcohol and filtering it off. The remaining solution contains ammonium chlorate. Note: Ammonium chlorate can be unstable and explosive as a solid; it is safer to handle in solution.

  • Reaction:

    • Add barium carbonate to the boiling ammonium chlorate solution.[8]

    • Continue boiling the solution. The reaction initially forms this compound and ammonium carbonate. The heat decomposes the ammonium carbonate into ammonia (B1221849) gas and carbon dioxide, driving the reaction to completion.[8] The cessation of gas evolution indicates the reaction is complete.

  • Isolation and Purification:

    • Filter the hot solution to remove any unreacted barium carbonate.

    • Allow the filtrate to cool slowly to crystallize the this compound.

    • Collect the crystals by filtration, wash with cold water, and dry.

Safety Precautions:

  • Extreme Caution: Ammonium chlorate is a sensitive and powerful explosive. It is highly recommended to generate and use it in solution without isolating it as a solid.

  • The reaction should be performed in a fume hood to handle the evolution of ammonia gas.

  • All other precautions for handling barium compounds and chlorates apply.

Conclusion

The synthesis of this compound is a classic example of inorganic chemistry that builds upon foundational 19th-century discoveries. While several synthetic routes are available, the choice of method requires careful consideration of the desired purity, available resources, and, most importantly, safety protocols. The double displacement method is the most accessible, while electrolysis offers a path to a higher purity product free from sodium contamination. The ammonium chlorate route, though effective, carries significant risks and should only be attempted by experienced chemists with appropriate safety measures in place. This guide provides the necessary technical details to aid researchers in the safe and effective synthesis of this important compound.

References

Methodological & Application

Application Notes and Protocols: Barium Chlorate as a Green Coloring Agent in Pyrotechnics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium chlorate (B79027) (Ba(ClO₃)₂) is a potent oxidizing agent that has been historically utilized in pyrotechnics to generate a vibrant and intense green light.[1] Its primary function in pyrotechnic compositions is twofold: it serves as an oxygen source for the combustion of fuel and as the donor of barium atoms, which are responsible for the green color emission.[2] The characteristic green hue is produced by the electronically excited barium monochloride (BaCl) molecule in the gas phase of the flame.[2] However, due to its high sensitivity to friction, shock, and impact, as well as the toxicity of barium compounds, its use in modern pyrotechnics has seen a decline in favor of more stable and less hazardous alternatives.[2][3]

These application notes provide a comprehensive overview of the use of barium chlorate in pyrotechnics, including its physicochemical properties, mechanism of action, example formulations, and detailed experimental protocols for preparation and performance evaluation. Strict adherence to safety protocols is imperative when handling this compound and its mixtures.

Physicochemical and Pyrotechnic Properties

A summary of the key properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula Ba(ClO₃)₂
Molar Mass 304.23 g/mol
Appearance White crystalline solid
Density 3.18 g/cm³
Melting Point 414 °C (decomposes)
Solubility in Water 33.8 g/100 mL at 20°C

Mechanism of Green Light Emission

The generation of green light from pyrotechnic compositions containing this compound is a multi-step process that occurs within the high-temperature environment of the flame. The key emitting species is barium monochloride (BaCl).

The process can be summarized as follows:

  • Decomposition: this compound decomposes upon heating to produce barium chloride (BaCl₂) and oxygen gas. The liberated oxygen acts as the primary oxidizer for the fuel in the composition.[2]

  • Vaporization: The intense heat of the pyrotechnic reaction vaporizes the newly formed barium chloride into the gaseous phase.[2]

  • Formation of the Emitter: In the gas phase, barium chloride dissociates to form the light-emitting species, barium monochloride (BaCl).[2]

  • Excitation and Emission: Thermal energy within the flame excites the BaCl molecules to higher electronic energy levels. As these excited molecules relax to their ground state, they emit photons of light in the green region of the visible spectrum, specifically in the wavelength range of 500-560 nm.[2]

To enhance the formation of the BaCl emitter and the purity of the green color, a chlorine donor, such as chlorinated rubber or PVC, is often included in the formulation.[2]

G cluster_solid_phase Solid Phase (Pre-ignition) cluster_combustion_zone High-Temperature Combustion Zone Ba(ClO3)2 This compound (Ba(ClO₃)₂) Decomposition Decomposition Ba(ClO3)2->Decomposition Heat Fuel Fuel (e.g., Shellac, Red Gum) Chlorine_Donor Chlorine Donor (e.g., PVC) Emitter_Formation Emitter Formation Chlorine_Donor->Emitter_Formation BaCl2_s Barium Chloride (BaCl₂, solid) Decomposition->BaCl2_s O2 Oxygen (O₂) Decomposition->O2 Vaporization Vaporization BaCl2_g Barium Chloride (BaCl₂, gas) Vaporization->BaCl2_g BaCl_g Barium Monochloride (BaCl, gas) Emitter_Formation->BaCl_g Excitation Excitation BaCl_excited Excited BaCl* Excitation->BaCl_excited Emission Emission Emission->BaCl_g Relaxation Green_Light Green Light (500-560 nm) Emission->Green_Light BaCl2_s->Vaporization Heat O2->Fuel Oxidizes BaCl2_g->Emitter_Formation Dissociation BaCl_g->Excitation Thermal Energy BaCl_excited->Emission

Caption: Mechanism of green light emission from this compound pyrotechnics.

Example Pyrotechnic Formulations and Performance

The following tables provide example formulations for green-colored pyrotechnic compositions utilizing this compound and a comparison of its performance with an alternative greening agent. WARNING: The preparation and handling of these compositions are extremely hazardous and should only be undertaken by trained professionals in a controlled laboratory setting.

Table 2: Example Green Pyrotechnic Formulations (% by weight)

ComponentFormulation 1Formulation 2 (Veline Green)
This compound 53-
Potassium Perchlorate (B79767) -42
Barium Carbonate -28
Potassium Chlorate 28-
Red Gum 10-
Shellac --
Dark Pyro Aluminum -14
Saran/Parlon -14
Magnalium --
Sulfur --
Dextrin -+5 (for rolled stars)

Note: Formulation 2 is a recognized composition known as Veline green, which uses barium carbonate as the color source and potassium perchlorate as the primary oxidizer, offering a potentially more stable alternative to chlorate-based mixtures.

Table 3: Performance Characteristics of Green Pyrotechnic Flames

ParameterBarium-Containing ControlBoron Carbide Formulation (Alternative)
Luminous Intensity (cd) 1357.401706.50
Dominant Wavelength (nm) 562.29559.30
Spectral Purity (%) 61.5055.00
Burn Time (s) 8.152.29

Data for the barium-containing control provides a benchmark for traditional green pyrotechnics.[4] The boron carbide formulation represents a modern, environmentally friendlier alternative.[4]

Experimental Protocols

The following protocols outline the general procedures for the preparation and performance evaluation of pyrotechnic compositions containing this compound.

Protocol 1: Preparation of a Basic Green Pyrotechnic Composition

5.1.1 Materials and Equipment:

  • This compound

  • Fuel (e.g., shellac, red gum)

  • Chlorine donor (e.g., PVC, chlorinated rubber)

  • Binder (e.g., dextrin)

  • 50-mesh or finer sieve

  • Non-sparking trays (e.g., paper)

  • Kraft paper for "diaper" mixing

  • Drying oven or desiccator

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, face shield, gloves.

5.1.2 Procedure:

  • Component Preparation:

    • Individually screen all chemical components through a 50-mesh or finer sieve to ensure a uniform and fine particle size. This should be performed gently to minimize friction.[2]

    • Thoroughly dry all components in a desiccator or a temperature-controlled oven at a temperature well below their decomposition points (e.g., 60°C) for several hours.[2]

  • Mixing:

    • Weigh the precise amounts of each component separately on non-sparking trays.

    • Combine the components on a large sheet of kraft paper.

    • Utilize the "diaper" mixing method by lifting the corners of the paper sequentially to gently roll the powder over itself. This technique minimizes friction and pressure. Never use a mortar and pestle or a mechanical mixer. [2]

  • Consolidation (for testing):

    • For performance testing, the loose powder is typically consolidated into a "star" or "strand."

    • A common method involves pressing the composition into a cardboard or phenolic tube of a known internal diameter.

    • Carefully transfer a weighed amount of the mixture into the tube using a non-sparking funnel.

    • Use a non-sparking ram and a hydraulic press with a safety shield to press the composition to a specified density. The applied pressure is a critical parameter that influences the burn rate.[2]

Protocol 2: Measurement of Pyrotechnic Performance

5.2.1 Burn Rate Measurement:

  • Prepare a consolidated strand of the pyrotechnic composition as described in Protocol 1.

  • Measure the length of the consolidated composition within the tube.

  • Secure the strand in a test stand within a designated burn chamber or a safe, open-air test site.

  • Apply a reliable and repeatable ignition source (e.g., an electric match) to one end of the strand.

  • Use a high-speed camera or two thermal sensors placed at a known distance apart along the strand to record the time it takes for the flame front to travel between the two points.[2]

  • Calculate the linear burn rate in mm/s by dividing the distance by the measured time.

G cluster_prep Composition Preparation cluster_test Performance Testing Screen Screen Ingredients Dry Dry Ingredients Screen->Dry Weigh Weigh Ingredients Dry->Weigh Mix Mix (Diaper Method) Weigh->Mix Press Press into Strand Mix->Press Mount Mount Strand Press->Mount Ignite Ignite Strand Mount->Ignite Record Record Burn Ignite->Record Analyze Analyze Data Record->Analyze

Caption: Experimental workflow for pyrotechnic composition testing.

5.2.2 Spectroscopic and Luminous Intensity Measurement:

  • Set up a calibrated spectrometer and a photometer at a safe and known distance from the test stand.

  • Ignite the pyrotechnic sample remotely.

  • Record the luminous intensity in candela using the photometer.[2]

  • Simultaneously, record the spectral radiant intensity across the visible spectrum (typically 400-700 nm) using the spectrometer.[2]

  • From the spectral data, the dominant wavelength and color purity can be determined.

Safety and Environmental Considerations

6.1 Safety Precautions:

  • Toxicity: this compound is highly toxic if ingested or inhaled. All handling should be performed in a well-ventilated fume hood with appropriate respiratory protection.[5]

  • Sensitivity: Compositions containing this compound are extremely sensitive to friction, shock, and impact. Avoid any grinding, tamping, or actions that could generate localized heat or pressure.[2]

  • Incompatibility: Never mix this compound with sulfur, sulfides, or acidic substances. Such mixtures can ignite spontaneously.[6]

  • Static Electricity: Work on a grounded, non-sparking surface and maintain a humidity level above 50% to mitigate the risk of static discharge.[2]

6.2 Environmental Impact:

The combustion of pyrotechnics containing barium compounds releases barium into the environment.[7] Soluble barium compounds can be toxic to aquatic life and may pose a risk to human health if they contaminate soil and water sources.[3][7] Consequently, there is a significant research effort to develop more environmentally benign green coloring agents, such as those based on boron compounds.[4][8]

Alternatives to this compound

Several alternatives to this compound are available for producing green light in pyrotechnics, each with its own advantages and disadvantages:

  • Barium Nitrate: Often used in combination with a metal fuel (e.g., magnesium or aluminum) and a chlorine donor. It is less sensitive than this compound but still carries the environmental concerns associated with barium.[9]

  • Barium Carbonate: Can be used as a green color agent and also acts as an acid neutralizer in compositions containing chlorates.[10]

  • Boron-Based Compositions: Formulations using amorphous boron or boron carbide as the fuel and a suitable oxidizer can produce a green flame through the emission from boron dioxide (BO₂) molecules. These are considered more environmentally friendly alternatives.[4][11]

  • Copper Compounds: In the presence of a chlorine donor, some copper salts can produce a green or blue-green flame. However, the color is often less intense and can be easily washed out by other colors.[12]

Conclusion

This compound is a highly effective green coloring agent in pyrotechnics, capable of producing a vibrant and pure green flame. However, its extreme sensitivity and the toxicity of barium compounds necessitate stringent safety precautions and have led to a search for safer, more environmentally friendly alternatives. The protocols and data presented in these application notes provide a foundation for researchers and scientists working with these materials, emphasizing a safety-conscious and informed approach to the formulation and evaluation of pyrotechnic compositions. The development of high-performance, non-toxic green pyrotechnics remains an active area of research.

References

Application Notes: Formulation of Green Flares Using Barium Chlorate

Author: BenchChem Technical Support Team. Date: December 2025

WARNING: The preparation and handling of pyrotechnic compositions, especially those containing chlorates, are extremely hazardous. These materials are highly sensitive to friction, shock, static electricity, and impact. Barium chlorate (B79027) and its combustion byproducts are toxic. These protocols are intended only for trained professionals in a controlled laboratory setting equipped with appropriate safety measures, including but not limited to safety shields, remote handling equipment, grounding systems, and personal protective equipment (flame-retardant lab coat, safety glasses, face shield, and respirator).

Introduction

Barium chlorate (Ba(ClO₃)₂) is a potent oxidizing agent historically used in pyrotechnics to generate intense and high-purity green-colored flames.[1][2][3] Its primary application lies in formulations for signal flares and fireworks where a distinct green light is required.[1] The compound serves a dual function: it supplies the oxygen for the combustion of the fuel and acts as the source of barium atoms, which are crucial for the green light emission.[1] However, due to its inherent instability and the toxicity of barium compounds, its use has diminished in modern pyrotechnics in favor of more stable alternatives like barium nitrate (B79036) combined with a chlorine donor.[1][2]

Mechanism of Green Light Emission

The characteristic green color produced by barium-containing pyrotechnic compositions originates from the electronically excited barium monochloride (BaCl) molecule in the flame's gas phase.[1] The process occurs through a series of high-temperature reactions:

  • Decomposition: this compound decomposes under heat, yielding barium chloride (BaCl₂) and oxygen gas. This oxygen subsequently oxidizes the fuel in the composition.[1] Ba(ClO₃)₂ (s) → BaCl₂ (s) + 3O₂ (g)

  • Vaporization & Dissociation: The intense heat of the reaction vaporizes the barium chloride. In the high-temperature flame environment, the gaseous BaCl₂ dissociates, forming the key light-emitting species, BaCl.[1]

  • Excitation and Emission: Thermal energy excites the BaCl molecules to higher energy levels. As they relax to their ground state, this energy is released as photons. For BaCl, this emission occurs in the green part of the visible spectrum, primarily between 500-560 nm.[1] To maximize the formation of the BaCl emitter, formulations often include an additional chlorine donor, such as chlorinated rubber or PVC.[1]

Key Safety Precautions
  • Toxicity: this compound is highly toxic if ingested or inhaled.[3] Always handle it in a fume hood or a well-ventilated area while wearing a respirator.[1]

  • Sensitivity: Mixtures containing this compound are extremely sensitive to friction, shock, and impact.[1][3] Never grind, tamp, or use mixing methods that could create localized heat or pressure, such as a mortar and pestle.[1]

  • Incompatibility: Never mix this compound with sulfur, sulfides, or acidic compounds. Such mixtures can ignite spontaneously.[3]

  • Static Electricity: Work on a grounded, non-sparking surface and maintain humidity above 50% to mitigate the risk of static discharge.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molar Mass 304.23 g/mol [1]
Appearance White crystalline solid [1]
Density 3.18 g/cm³ [1]
Decomposition Temp. 414 °C (777 °F) [1]

| Solubility in Water | 27.5 g/100 mL at 20°C |[1] |

Table 2: Example Pyrotechnic Formulations for Green Flame Note: These formulations are illustrative and percentages are by weight. Extreme caution is advised.

Formulation Name This compound (%) Fuel (%) Binder/Other (%) Chlorine Donor (%)
Green Bengal Fire #2 90 10 (Shellac) - -

| Baechle Aqua Star #2 | 84 | 10 (Red Gum) | 2 (Dextrin), 2 (Copper Carbonate) | 2 (Chlorowax) |

Table 3: Representative Performance Characteristics of Green Pyrotechnic Flames Note: Specific values are highly dependent on the exact formulation, particle size, consolidation pressure, and test conditions.

Parameter Description Typical Value/Range Reference
Dominant Wavelength The perceived single wavelength of light. 500 - 560 nm [1]
Luminous Intensity The quantity of visible light emitted in a particular direction. Varies greatly (e.g., >10,000 cd for flare compositions) [1]
Burn Rate The linear rate at which the pyrotechnic composition is consumed. 2 - 15 mm/s [1]

| CIELAB (L, a, b) | A 3D color space quantifying color and lightness. For green, a is negative. | L: 80-95, a: -50 to -80, b*: 20-50 |[1] |

Experimental Protocols

Protocol 1: Preparation of a Basic Green Pyrotechnic Composition
  • Component Preparation:

    • Individually screen all chemical components (e.g., this compound, fuel, binder) through a 50-mesh or finer non-metallic sieve to ensure fine, consistent particle size. This must be done gently without forcing material through the screen.[1]

    • Thoroughly dry all components in a desiccator or a temperature-controlled oven at a temperature well below any decomposition points (e.g., 60°C) for several hours.[1]

  • Mixing:

    • On a large sheet of kraft paper, weigh the desired amount of each component using a calibrated scale.

    • Combine the components using the "diaper" mixing method. This involves lifting the corners of the paper to gently roll the powders over one another until a homogenous mixture is achieved. This is the safest method for sensitive compositions.[1]

  • Consolidation (Pressing):

    • Place a cardboard or phenolic tube of a known internal diameter (e.g., 10 mm) on a non-sparking base.[1]

    • Carefully transfer a weighed amount of the pyrotechnic mixture into the tube using a non-sparking funnel.[1]

    • Insert a non-sparking ram and press the composition to a specified density using a hydraulic press equipped with a safety shield. The pressure applied is critical and directly influences the final burn rate.[1]

Protocol 2: Measurement of Pyrotechnic Performance
  • Burn Rate Measurement:

    • Measure the precise length of the consolidated pyrotechnic composition (the "strand") within the tube.

    • Secure the strand in a test stand within a designated burn chamber or a safe, remote outdoor test site.

    • Apply a repeatable ignition source (e.g., an electric match) to one end of the strand.

    • Use a high-speed camera or two thermal sensors placed a known distance apart to record the time required for the flame front to travel between two points.[1]

    • Calculate the linear burn rate (in mm/s) by dividing the distance by the measured time.[1]

  • Luminous Intensity and Color Measurement:

    • Position a calibrated photometer or spectrometer at a fixed, known distance from the test stand (e.g., 10 meters).[1]

    • Connect the instrument to a data acquisition system to log measurements throughout the burn.

    • Ignite the sample remotely.

    • Record the luminous intensity in candela (cd).[1]

    • If using a spectrometer, record the spectral radiant intensity across the visible spectrum (400-700 nm). From this spectral data, calculate the CIE 1931 chromaticity coordinates (x, y) to objectively quantify the flame color.[1]

Visualizations

Chemical_Pathway Reactants Initial Reactants This compound (Ba(ClO₃)₂) Fuel (e.g., Shellac) Chlorine Donor (optional) Decomposition Decomposition Reactants->Decomposition decomposes Combustion High-Temperature Combustion Reactants->Combustion Heat Heat (from ignition) Heat->Decomposition initiates Intermediates Gaseous Intermediates Barium Chloride (BaCl₂) Oxygen (O₂) CO₂, H₂O Decomposition->Intermediates produces Emitter Key Emitter Formation (Dissociation) Combustion->Emitter Intermediates->Combustion Intermediates->Emitter BaCl₂(g) BaCl_excited Excited Barium Monochloride (BaCl*) Emitter->BaCl_excited forms BaCl_ground Ground State BaCl BaCl_excited->BaCl_ground relaxes Photon Photon Emission (Green Light, ~530 nm) BaCl_excited->Photon releases energy as BaCl_ground->Emitter re-excitation

Caption: Chemical pathway for green light production from this compound.

Experimental_Workflow cluster_prep Phase 1: Composition Preparation cluster_test Phase 2: Performance Testing cluster_analysis Phase 3: Data Analysis start Start: Weigh Raw Materials screen Screen Components (e.g., < 50 mesh) start->screen dry Dry Components (e.g., 60°C) screen->dry mix Mix via Diaper Method dry->mix press Press into Strand mix->press mount Mount Strand in Test Stand press->mount ignite Remote Ignition mount->ignite record Record Burn with High-Speed Camera & Spectrometer ignite->record calc_burn Calculate Burn Rate (mm/s) record->calc_burn calc_lum Calculate Luminous Intensity (cd) record->calc_lum calc_color Calculate Color Coordinates (CIE 1931 x,y) record->calc_color report Final Report calc_burn->report calc_lum->report calc_color->report

Caption: Experimental workflow for pyrotechnic formulation and testing.

References

Laboratory-scale production of chloric acid using Barium chlorate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Laboratory-Scale Production of Chloric Acid

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

WARNING: The synthesis and handling of chloric acid are extremely hazardous and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place. Chloric acid is a powerful oxidizer, highly corrosive, and unstable at high concentrations, posing significant fire and explosion risks.[1] Barium compounds are also highly toxic.[2][3]

Principle and Stoichiometry

The laboratory-scale synthesis of an aqueous solution of chloric acid (HClO₃) is achieved through a double displacement and precipitation reaction between barium chlorate (B79027) (Ba(ClO₃)₂) and sulfuric acid (H₂SO₄).[4] The reaction's driving force is the formation of barium sulfate (B86663) (BaSO₄), a highly insoluble precipitate, which allows for the separation of the aqueous chloric acid.[5]

The balanced chemical equation for this reaction is:

Ba(ClO₃)₂(aq) + H₂SO₄(aq) → 2HClO₃(aq) + BaSO₄(s)↓ [6]

This equation shows that one mole of barium chlorate reacts with one mole of sulfuric acid to produce two moles of chloric acid and one mole of solid barium sulfate.[5]

Physicochemical Data

Proper planning requires accurate data on the reactants and products. The table below summarizes key quantitative properties.

PropertyThis compound (Ba(ClO₃)₂)Sulfuric Acid (H₂SO₄)Chloric Acid (HClO₃)Barium Sulfate (BaSO₄)
Molar Mass 304.23 g/mol [5]98.08 g/mol 84.46 g/mol [5]233.39 g/mol [5]
Appearance White crystalline solid[5]Colorless, oily liquidColorless solution[7]White precipitate/solid[5]
Density 3.18 g/cm³[5]~1.84 g/cm³ (conc.)~1 g/mL (dilute solution)[1]4.5 g/cm³
Solubility in Water 33.8 g/100 g at 20°C[5]MiscibleSoluble (>40 g/100 mL)[1]Very low (~0.00024 g/100 g at 20°C)[5]
Key Hazards Strong Oxidizer, Toxic[2][8]Highly CorrosiveStrong Oxidizer, Corrosive, Unstable[7][9]Toxic (if ingested)

Experimental Protocol (High-Level Overview)

This protocol outlines the general steps for the synthesis. Exact quantities and concentrations must be calculated by the researcher based on the desired scale and concentration of the final product. All operations must be conducted in a certified chemical fume hood.

Materials:

  • This compound (Ba(ClO₃)₂)

  • Dilute sulfuric acid (H₂SO₄) of a known concentration

  • Distilled or deionized water

  • Appropriate laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)[5]

  • pH indicator paper or calibrated pH meter

  • Amber glass bottle for storage[5]

General Procedure:

  • Preparation of this compound Solution: A calculated mass of this compound is dissolved in a minimal amount of warm distilled water to create a concentrated solution.

  • Reaction: The this compound solution is cooled (e.g., in an ice bath) and stirred continuously. A stoichiometric amount of pre-chilled, dilute sulfuric acid is added dropwise. The slow, chilled addition is crucial to control the exothermic reaction and prevent the decomposition of chloric acid. A dense white precipitate of barium sulfate will form immediately.

  • Completion and Filtration: After the addition is complete, the mixture is stirred for an additional period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[5] The barium sulfate precipitate is then removed from the chloric acid solution by vacuum filtration.

  • Verification: A small sample of the clear filtrate can be tested for unreacted barium ions by adding a drop of dilute sulfuric acid. If more precipitate forms, it indicates an incomplete reaction.

  • Storage: The resulting chloric acid solution should be stored in a clearly labeled, vented, amber glass bottle in a cool, dark place, segregated from combustible materials, organic compounds, and reducing agents.[10][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Storage dissolve Dissolve Ba(ClO₃)₂ in warm H₂O cool_sol Cool Solution (Ice Bath) dissolve->cool_sol add_acid Slowly Add dilute H₂SO₄ cool_sol->add_acid stir Stir to Ensure Completion add_acid->stir filter Vacuum Filter to Remove BaSO₄(s) stir->filter test Test Filtrate for Ba²⁺ ions filter->test store Store HClO₃(aq) in Cool, Dark Place test->store caption Figure 1. High-level workflow for chloric acid synthesis. G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Procedural Controls goggles Splash Goggles & Face Shield coat Flame-Resistant Lab Coat gloves Chemical-Resistant Gloves fume_hood Certified Chemical Fume Hood storage Segregated Storage (Cool, Dry Area) eyewash Emergency Eyewash & Shower small_scale Work with Small Quantities avoid_mix Avoid Contact with Combustibles spill_kit Oxidizer-Specific Spill Kit Ready caption Figure 2. Essential safety protocols for handling strong oxidizers.

References

Application Notes and Protocols: Electrochemical Synthesis of Barium Chlorate from Barium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrochemical synthesis of barium chlorate (B79027) from barium chloride. The direct electrolysis of an aqueous barium chloride solution offers a method to produce high-purity, sodium-free barium chlorate, which is particularly advantageous for applications sensitive to ionic impurities, such as in pyrotechnics where a vibrant green color is desired.[1][2][3] The following sections detail the underlying chemical principles, optimal experimental parameters, a step-by-step protocol, and expected outcomes based on published research.

Introduction

This compound (Ba(ClO₃)₂) is a powerful oxidizing agent with notable applications in pyrotechnics for producing a green flame.[1][2] While it can be synthesized through a double displacement reaction between barium chloride and sodium chlorate, this method often results in sodium contamination that can interfere with the desired flame color.[1][2][3] The electrochemical route, involving the direct oxidation of barium chloride, circumvents this issue by avoiding the introduction of sodium ions.[1][3]

The overall reaction for the electrochemical synthesis is: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂[1]

The process involves the electrolytic decomposition of an aqueous barium chloride solution in a diaphragm-less cell. At the anode, chloride ions are oxidized to chlorine, which then dissolves and reacts in the bulk solution to form hypochlorite (B82951) and subsequently chlorate.[4] The cathode sees the evolution of hydrogen gas.[5]

Data Presentation: Optimizing Current Efficiency

The efficiency of the electrochemical synthesis is influenced by several key parameters. The following tables summarize the quantitative data on how electrolyte concentration, current density, and temperature affect the current efficiency for this compound production, based on studies utilizing a noble metal oxide-coated titanium anode and a rotating stainless steel cathode.[4][5]

Table 1: Effect of Initial Barium Chloride Concentration on Current Efficiency [5]

Initial BaCl₂ Concentration (M)Final Ba(ClO₃)₂ Concentration (M)Current Efficiency (%)
0.50.07848
1.00.08251
1.50.07144
2.00.06339

Conditions: pH 6.0, Temperature 333 K, Anode Current Density 15.0 A·dm⁻², Cathode Current Density 14.0 A·dm⁻², Cathode Peripheral Velocity 1.38 m·s⁻¹.

Table 2: Effect of Anode Current Density on Current Efficiency [5]

Anode Current Density (A·dm⁻²)Final Ba(ClO₃)₂ Concentration (M)Current Efficiency (%)
5.00.06943
10.00.07547
15.00.08251
20.00.07245

Conditions: 1.0 M BaCl₂, pH 6.0, Temperature 333 K, Cathode Current Density 14.0 A·dm⁻², Cathode Peripheral Velocity 1.38 m·s⁻¹.

Table 3: Effect of Electrolyte Temperature on Current Efficiency [4]

Temperature (K)Final Ba(ClO₃)₂ Concentration (M)Current Efficiency (%)
3130.05132
3230.06641
3330.08251
3430.08855

Conditions: 1.0 M BaCl₂, pH 6.0, Anode Current Density 15.0 A·dm⁻², Cathode Current Density 14.0 A·dm⁻², Cathode Peripheral Velocity 1.38 m·s⁻¹.

A maximum current efficiency of 56% has been achieved, corresponding to an energy consumption of 7.1 kWh/kg of this compound.[4][5][6][7]

Experimental Protocols

This protocol is based on the optimized conditions identified for the electrochemical synthesis of this compound.

Materials and Equipment
  • Electrolytic Cell: Diaphragm-less glass cell

  • Anode: Noble metal oxide (RuO₂/TiO₂/SnO₂) coated titanium mesh

  • Cathode: Rotating stainless steel rod or cylinder

  • Power Supply: DC power supply capable of constant current operation

  • Electrolyte: 1.0 M Barium Chloride (BaCl₂) solution

  • pH Meter: Calibrated for measurements in the range of 6-7

  • Heating/Cooling System: To maintain the electrolyte temperature at 333 K (60°C)

  • Magnetic Stirrer or other agitation mechanism (if cathode is not rotating): To ensure uniform electrolyte mixing

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure
  • Electrolyte Preparation: Prepare a 1.0 M solution of barium chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.

  • Cell Assembly:

    • Place the electrolytic cell in a temperature-controlled water bath set to 333 K.

    • Position the rotating stainless steel cathode at the center of the cell.

    • Arrange the noble metal oxide coated titanium mesh anode to surround the cathode, ensuring a uniform inter-electrode distance.

  • Electrolysis:

    • Fill the cell with the prepared 1.0 M barium chloride solution.

    • Adjust the pH of the electrolyte to 6.0 using dilute HCl or Ba(OH)₂ as needed.

    • Begin rotation of the cathode to a peripheral velocity of approximately 1.38 m·s⁻¹.

    • Connect the electrodes to the DC power supply.

    • Apply a constant current to achieve an anode current density of 15.0 A·dm⁻² and a cathode current density of 14.0 A·dm⁻².

    • Monitor the temperature and pH of the electrolyte periodically and adjust as necessary to maintain the optimal conditions.

    • Continue the electrolysis for the calculated duration based on the desired conversion and Faraday's laws of electrolysis.

  • Product Isolation:

    • After the electrolysis is complete, turn off the power supply and stop the cathode rotation.

    • Carefully remove the electrodes from the cell.

    • Transfer the electrolyte solution to a beaker.

    • Gently heat the solution to concentrate it by evaporating the water.

    • As the solution becomes saturated, this compound crystals will begin to precipitate, as it is less soluble than the remaining barium chloride.[8]

    • Allow the solution to cool slowly to maximize crystal growth.

    • Collect the this compound crystals by filtration.

    • The crystals can be further purified by recrystallization from deionized water.

    • Dry the purified crystals in a desiccator.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_electrolysis Electrolysis cluster_isolation Product Isolation prep_electrolyte Prepare 1.0M BaCl₂ Solution assemble_cell Assemble Electrolytic Cell prep_electrolyte->assemble_cell set_conditions Set T=333K, pH=6 assemble_cell->set_conditions apply_current Apply Current (Anode: 15 A/dm²) (Cathode: 14 A/dm²) set_conditions->apply_current monitor Monitor & Adjust Parameters apply_current->monitor monitor->apply_current concentrate Concentrate Solution monitor->concentrate Electrolysis Complete crystallize Crystallize Ba(ClO₃)₂ concentrate->crystallize filter_dry Filter & Dry Crystals crystallize->filter_dry

Caption: Workflow for the electrochemical synthesis of this compound.

Chemical Reaction Pathway

G cluster_anode Anode Reactions cluster_bulk Bulk Solution Reactions cluster_cathode Cathode Reaction cl_minus 2Cl⁻ cl2 Cl₂ + 2e⁻ cl_minus->cl2 Oxidation cl2_h2o Cl₂ + H₂O ⇌ HClO + H⁺ + Cl⁻ hclo_clo HClO ⇌ H⁺ + ClO⁻ cl2_h2o->hclo_clo chlorate_formation 2HClO + ClO⁻ → ClO₃⁻ + 2H⁺ + 2Cl⁻ hclo_clo->chlorate_formation h2o_h2 2H₂O + 2e⁻ → H₂ + 2OH⁻

Caption: Key chemical reactions in the electrochemical cell.

References

Application Notes and Protocols for the Synthesis of Barium Chlorate via Double Displacement Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium chlorate (B79027) (Ba(ClO₃)₂) is a white crystalline solid that is a powerful oxidizing agent.[1] It is primarily used in pyrotechnics to create a vibrant green color in flames.[1][2] This document provides detailed protocols for the synthesis of barium chlorate through a double displacement reaction, a common and cost-effective laboratory method.[1] The underlying principle of this synthesis is the differential solubility of the reactants and products in an aqueous solution, which allows for the isolation of this compound through crystallization.[1]

The primary reaction discussed involves the combination of aqueous solutions of barium chloride and sodium chlorate:

BaCl₂(aq) + 2NaClO₃(aq) → Ba(ClO₃)₂(s) + 2NaCl(aq) [1][3][4]

A key challenge in this synthesis is the potential for sodium contamination, which can impart an undesirable yellow hue to the green flame produced by the barium.[2][4] This protocol includes steps for purification to mitigate this issue.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molar Mass 304.23 g/mol [5]
Appearance White crystalline solid[5]
Density 3.18 g/cm³[5]
Melting Point 413.9 °C (decomposes)[5]
Solubility of Reactants and Products in Water

The success of the double displacement synthesis relies heavily on the differing solubilities of the salts involved. The following table summarizes the solubility of this compound and sodium chloride in water at various temperatures.

Temperature (°C)Solubility of this compound ( g/100 mL H₂O)
020.3[5]
1027.0[5]
2033.8[3][5]
2537.9[5]
3041.7[5]
6066.8[5]
100104.9[5]

Barium sulfate (B86663) (BaSO₄) is notably insoluble in water, a property utilized in some purification and analytical procedures.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Double Displacement

This protocol details the synthesis of this compound from barium chloride dihydrate and sodium chlorate.[1]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorate (NaClO₃)

  • Distilled or deionized water

  • Beakers (e.g., 600 mL and 1000 mL)

  • Heating plate with magnetic stirring capabilities

  • Buchner funnel and vacuum flask

  • Filter paper

  • Crystallizing dish

Procedure:

  • Reactant Preparation:

    • In a 1000 mL beaker, dissolve 244.26 g of barium chloride dihydrate in 400 mL of distilled water.[1]

    • In a separate 600 mL beaker, dissolve 212.9 g of sodium chlorate in 200 mL of distilled water.[1] Gentle heating and stirring may be required to fully dissolve the reactants.[1]

  • Reaction:

    • Slowly add the hot sodium chlorate solution to the hot barium chloride solution while continuously stirring.[1] A white precipitate of this compound may begin to form.[1]

  • Crystallization:

    • Allow the mixture to cool to room temperature, then place it in an ice bath to maximize the crystallization of this compound.

  • Isolation and Drying:

    • Collect the this compound crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold distilled water to remove residual sodium chloride.

    • Dry the crystals in a desiccator or in an oven at a low temperature.

Protocol 2: Recrystallization for Purification

To minimize sodium contamination, a recrystallization step is recommended.

Procedure:

  • Transfer the crude this compound crystals to a beaker.

  • Add a minimal amount of hot distilled water (near boiling) to just dissolve the crystals completely.[1]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[1]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold distilled water, and dry as described in Protocol 1.[1]

Quality Control
  • Flame Test: A simple qualitative method to check for sodium contamination is a flame test. A clean wire dipped in a solution of the product should impart a green color to a flame. A persistent yellow-orange color indicates the presence of sodium impurities.[1]

  • Gravimetric Analysis: For a quantitative assessment of purity, a known mass of the this compound product can be dissolved in water. An excess of a soluble sulfate salt (e.g., sodium sulfate) is added to precipitate barium sulfate. The precipitate is then filtered, dried, and weighed. From the mass of the barium sulfate, the percentage of barium in the original sample can be calculated.[1]

Safety Precautions

This compound and its precursors require careful handling.

  • Toxicity: Barium compounds are toxic if ingested or inhaled.[1]

  • Oxidizing Agent: this compound is a strong oxidizer and can cause fire or explosion in contact with combustible materials, powdered metals, or ammonium (B1175870) compounds.[9] Avoid friction or shock.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11][12]

  • Handling: Use in a well-ventilated area.[11] Avoid creating dust.[10] Do not eat, drink, or smoke in the work area.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials.[11][12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[12][13]

    • Skin: Wash off immediately with plenty of water.[10][13]

    • Inhalation: Move to fresh air.[12][13]

    • Ingestion: Rinse mouth and seek immediate medical attention.[9][12][13]

Visualizations

Experimental Workflow

G A Dissolve BaCl2·2H2O in H2O C Mix Solutions A->C B Dissolve NaClO3 in H2O B->C D Cool and Crystallize C->D E Vacuum Filtration D->E F Wash with Cold H2O E->F G Dry Product (Crude Ba(ClO3)2) F->G H Recrystallization (Optional) G->H I Pure Ba(ClO3)2 H->I

Caption: Experimental workflow for the synthesis of this compound.

Principle of Double Displacement and Precipitation

G cluster_reactants Reactants in Solution cluster_ions Ions in Solution cluster_products Products BaCl2 BaCl2(aq) Ba Ba²⁺ BaCl2->Ba Cl 2Cl⁻ BaCl2->Cl NaClO3 NaClO3(aq) Na 2Na⁺ NaClO3->Na ClO3 2ClO₃⁻ NaClO3->ClO3 BaClO32 Ba(ClO3)2(s) (Precipitate) Ba->BaClO32 NaCl 2NaCl(aq) (Soluble) Cl->NaCl Na->NaCl ClO3->BaClO32

Caption: Ion exchange in the double displacement reaction.

References

Application of Barium Chlorate in Textile Dyeing: A Review of a Potentially Historical and Hazardous Practice

Author: BenchChem Technical Support Team. Date: December 2025

Caution: Barium chlorate (B79027) is a toxic and powerful oxidizing agent that can form explosive mixtures. Its use in industrial applications, including textile dyeing, is not well-documented in modern scientific literature and is likely superseded by safer, more effective alternatives. The information presented here is for informational purposes for researchers and professionals and is based on the chemical properties of the compound, as direct, detailed protocols for its use in textile dyeing are not available in contemporary sources. Extreme caution should be exercised when handling this compound.

Introduction

Barium chlorate (Ba(ClO₃)₂) is a white crystalline solid primarily known for its application in pyrotechnics to generate a vibrant green color. While some historical and general chemical literature mentions its use in the textile dyeing industry, specific, detailed application notes and experimental protocols are conspicuously absent from modern scientific and industrial documentation. This suggests that its use is likely obsolete, highly specialized, or has been discontinued (B1498344) due to significant safety concerns and the availability of superior alternatives.

This document synthesizes the available information on the potential role of this compound in textile dyeing, based on its chemical properties as a strong oxidizing agent. It also outlines the considerable hazards associated with its use and discusses safer, contemporary alternatives.

Physicochemical Properties and Safety Data

A comprehensive understanding of the properties and hazards of this compound is essential before any consideration of its use.

PropertyValue
Chemical Formula Ba(ClO₃)₂
Molar Mass 304.23 g/mol
Appearance White crystalline solid
Density 3.18 g/cm³
Melting Point 414 °C (decomposes)
Solubility in Water 27.5 g/100 mL at 20 °C

Safety Hazards:

  • Toxicity: Like all soluble barium compounds, this compound is toxic if ingested, inhaled, or absorbed through the skin.[1] Symptoms of barium poisoning include nausea, vomiting, diarrhea, and in severe cases, paralysis and death.[1]

  • Explosive Risk: this compound is a strong oxidizing agent and can form highly flammable and explosive mixtures with combustible materials, sulfur, and finely divided metals.[2] These mixtures can be sensitive to friction, shock, and heat.

  • Irritant: It can cause irritation to the skin, eyes, and respiratory tract.[1]

Potential (Hypothesized) Applications in Textile Dyeing

Given the lack of specific protocols, the potential applications of this compound in textile dyeing are inferred from its strong oxidizing properties.

Oxidizing Agent in Vat Dyeing

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form). Once adsorbed onto the fiber, they must be oxidized back to their insoluble, colored form to be fixed. While air oxidation is common, chemical oxidizing agents are often used to accelerate this process and ensure uniform color development.

This compound could theoretically be used in this step. However, its high reactivity and the potential for fiber damage would require precise control of concentration, pH, and temperature.

Mordanting and Color Modification

While not a typical mordant, which are usually metal salts that form a complex between the dye and the fiber, an oxidizing agent can influence the final color. In some dyeing processes, particularly with natural dyes, the final shade can be altered by post-treatment with an oxidizing agent. The barium ions could also potentially interact with certain dyes to form insoluble complexes, enhancing wash fastness. It is important to note that the related compound, barium hydroxide, has been explored as a mordant and for improving colorfastness, which may be a source of confusion.

Logical Flow for Risk Assessment of this compound in Textile Dyeing

BariumChlorate_RiskAssessment A This compound Properties B Strong Oxidizing Agent A->B C Toxic (Soluble Barium) A->C D Explosive Risk with Organics A->D E Potential Application: Oxidizing Step in Dyeing B->E F High Risk of Fiber Damage B->F G Significant Worker Safety Hazard C->G H Environmental Contamination (Barium Ions) C->H D->G E->F J Conclusion: Not Recommended for Modern Textile Dyeing F->J G->J H->J I Availability of Safer Alternatives (e.g., Hydrogen Peroxide, Sodium Bromate) I->J

Risk Assessment of this compound in Textiles

Safer Alternatives

For the potential applications of this compound, a variety of safer and more effective alternatives are used in the modern textile industry.

Potential ApplicationSafer Alternatives
Oxidizing Agent in Vat Dyeing Hydrogen peroxide, Sodium perborate, Sodium bromate, Air oxidation
Mordanting Alum (potassium aluminum sulfate), Iron (II) sulfate, Copper sulfate, Tannins (from plant sources)
Color Modification Potassium dichromate (use is declining due to environmental concerns), Hydrogen peroxide

Conclusion

The use of this compound in textile dyeing is not supported by current scientific literature or industrial practices. Its role is likely historical and has been abandoned due to its significant toxicity, explosive hazards, and the potential for environmental contamination. Researchers and professionals in drug development and other scientific fields should be aware of these risks and prioritize the use of well-documented, safer alternatives for any textile-related processing. The hypothetical applications as an oxidizing agent are far outweighed by the associated dangers, making it an unsuitable candidate for modern, sustainable, and safe textile manufacturing.

References

Application Notes: Probing Water Molecule Dynamics in Barium Chlorate Monohydrate via Inelastic Neutron Scattering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium chlorate (B79027) monohydrate, Ba(ClO₃)₂·H₂O, is a crystalline solid where the dynamics of the single water molecule are of significant interest for understanding hydration forces and hydrogen bonding in inorganic hydrates. The librational (hindered rotational) and translational motions of the water molecule are sensitive probes of its local environment and the crystalline potential. While techniques like Infrared and Raman spectroscopy provide valuable vibrational information, they are governed by optical selection rules that can render some modes inactive.

Inelastic Neutron Scattering (INS) is a powerful technique uniquely suited for studying the dynamics of hydrated compounds. Neutrons are particularly sensitive to the motion of hydrogen atoms due to the large incoherent scattering cross-section of the proton. This makes INS an ideal tool for observing the motions of water molecules within a crystal lattice, as all vibrational modes are active and their intensities are directly related to the atomic displacements. These studies are crucial for validating theoretical models of intermolecular forces and have broad relevance in materials science and, by analogy, in understanding the role of water in the stability and properties of hydrated pharmaceutical compounds.

This document provides a detailed protocol for performing INS studies on Barium chlorate monohydrate using a time-of-flight spectrometer, summarizes key findings, and presents a workflow for the experiment.

Quantitative Data Summary

The primary application of INS to Ba(ClO₃)₂·H₂O is the characterization of the librational modes of the water molecule. These motions correspond to the "rocking," "wagging," and "twisting" of the H₂O molecule within its local potential energy well, governed by hydrogen bonds to the surrounding chlorate ions. The following table summarizes the experimentally observed frequencies of these modes.

Vibrational ModeAssigned MotionObserved Frequency (cm⁻¹)Observed Frequency (meV)
ν_L1Twisting45055.8
ν_L2Wagging54567.6
ν_L3Rocking66081.8

Data sourced from inelastic neutron scattering experiments.

Experimental Protocols

This section outlines the protocol for investigating the vibrational dynamics of water in this compound monohydrate using an indirect geometry time-of-flight inelastic neutron spectrometer, such as the TOSCA instrument at the ISIS Neutron and Muon Source.

Sample Preparation
  • Material Procurement: Obtain high-purity (>99%) this compound monohydrate powder.

  • Sample Mass Calculation: For a typical experiment on a spectrometer like TOSCA, aim for a sample that constitutes approximately 5-10% of the total neutron beam cross-section. This typically corresponds to 1-2 grams of a hydrogenous sample.

  • Sample Loading:

    • Prepare a flat, thin-walled aluminum sample can (e.g., 4.5 cm x 4.5 cm).

    • Distribute the Ba(ClO₃)₂·H₂O powder evenly across the can to ensure uniform illumination by the neutron beam and to minimize multiple scattering effects.

    • Seal the can with an indium wire O-ring to ensure a vacuum-tight seal, which is critical for low-temperature measurements.

  • Safety Precautions: this compound is a strong oxidizer and is toxic. Handle the material in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with combustible materials.

Instrument and Data Acquisition Parameters
  • Instrument: TOSCA (ISIS Neutron and Muon Source) or similar indirect geometry spectrometer.

  • Mounting: Mount the sealed sample can onto the sample stick of a closed-cycle refrigerator (CCR) or cryostat.

  • Cooling: Cool the sample to a low temperature, typically below 20 K. This is crucial to reduce the Debye-Waller factor and minimize thermal broadening of the spectral features, resulting in a sharper, better-resolved spectrum.

  • Data Acquisition:

    • Begin data acquisition once the sample has reached a stable low temperature.

    • Collect a "sample" run for a duration sufficient to achieve good statistics (typically 8-12 hours, depending on the sample quantity and beam intensity).

    • After the sample run, remove the sample and collect a "background" run using the empty sample can for the same duration. This measurement is essential for accurate background subtraction.

    • It is also advisable to perform a short run with a calibration standard, such as a vanadium foil, for data normalization.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the empty can data from the sample data to remove the scattering contribution from the sample holder and instrument environment.

  • Data Conversion: Convert the raw data from time-of-flight to energy transfer (in units of meV or cm⁻¹). This is typically handled by the facility's data analysis software.

  • Spectrum Interpretation:

    • The resulting energy transfer spectrum represents the vibrational density of states of the sample.

    • Identify peaks in the low-energy region (typically 200-1000 cm⁻¹) which, for a hydrated sample, are dominated by the translational and librational modes of the water molecules.

    • Compare the peak positions with the values presented in Table 1 and with theoretical calculations (e.g., Density Functional Theory) to assign the observed modes to specific rocking, wagging, and twisting motions.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the inelastic neutron scattering experiment and the relationship between the water molecule's motions and the resulting INS spectrum.

G cluster_prep Sample Preparation cluster_exp INS Experiment cluster_analysis Data Analysis start Procure Ba(ClO3)2·H2O Powder load Load Powder into Aluminum Can start->load seal Seal Can with Indium Wire load->seal mount Mount Sample in Cryostat seal->mount cool Cool Sample to < 20 K mount->cool acquire_sample Acquire Neutron Scattering Data (Sample) cool->acquire_sample acquire_bg Acquire Neutron Scattering Data (Empty Can) acquire_sample->acquire_bg subtract Subtract Background acquire_bg->subtract convert Convert ToF to Energy Transfer (cm⁻¹) subtract->convert analyze Identify & Assign Vibrational Peaks convert->analyze end end analyze->end Final Spectrum & Interpretation

Caption: Experimental workflow for an INS study of Ba(ClO₃)₂·H₂O.

G cluster_cause Physical Process cluster_effect Experimental Observation H2O H₂O Molecule in Crystal Lattice rock Rocking H2O->rock wag Wagging H2O->wag twist Twisting H2O->twist peak1 Peak at ~660 cm⁻¹ rock->peak1 Assignment peak2 Peak at ~545 cm⁻¹ wag->peak2 Assignment peak3 Peak at ~450 cm⁻¹ twist->peak3 Assignment INS Inelastic Neutron Scattering Spectrum INS->peak1 INS->peak2 INS->peak3

Caption: Relationship between H₂O librations and observed INS peaks.

Application Note: Determination of Barium in Chlorate Salts by Atomic Absorption Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details the methodology for the quantitative determination of barium (Ba) impurities in high-purity chlorate (B79027) salts, such as potassium chlorate (KClO₃) and sodium chlorate (NaClO₃), using Atomic Absorption Spectrometry (AAS). Barium is a common impurity that needs to be monitored in materials used in pharmaceutical and other high-purity applications. Both Flame Atomic Absorption Spectrometry (FAAS) and Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) methods are presented. FAAS is suitable for higher concentration ranges, while GFAAS offers superior sensitivity for trace and ultra-trace level analysis.[1][2] The high salt content of the chlorate matrix presents analytical challenges, including chemical and ionization interferences, which are addressed in this protocol.[3][4]

Principle of the Method

Atomic Absorption Spectrometry quantifies the concentration of an element by measuring the absorption of light by its free, ground-state atoms in the gaseous state.[2] A light source specific to the element of interest (a barium hollow cathode lamp) is used. The sample solution is atomized, and the amount of light absorbed is directly proportional to the concentration of the analyte in the sample.[4]

For this application, a nitrous oxide-acetylene flame is recommended for FAAS to overcome chemical interferences.[3][5] An ionization suppressant is crucial to control the easy ionization of barium in the high-temperature flame.[3][5] For GFAAS, a temperature-controlled graphite tube is used for atomization, providing significantly lower detection limits.[1]

Experimental Protocols

Reagents and Materials
  • Deionized Water: ASTM Type I, ≥18 MΩ·cm resistivity.

  • Nitric Acid (HNO₃): Trace metal grade, concentrated (sp. gr. 1.42).

  • Barium Standard Stock Solution (1000 mg/L): Commercially available, traceable to a national standard (e.g., NIST), or prepared by dissolving 1.7787 g of barium chloride dihydrate (BaCl₂·2H₂O), dried at 180°C for 1 hour, in deionized water and diluting to 1000 mL.[3]

  • Potassium Chloride (KCl) or Sodium Chloride (NaCl) Solution (Ionization Suppressant): 10,000 mg/L K⁺ or Na⁺ solution. Dissolve 1.907 g of KCl or 2.542 g of NaCl (analytical reagent grade) in deionized water and dilute to 100 mL. The choice of salt should match the cation of the sample matrix to avoid contamination.

  • Chlorate Salt Samples: Potassium chlorate, sodium chlorate, etc.

  • Class A Volumetric Glassware: Thoroughly cleaned with dilute nitric acid and rinsed with deionized water.[6]

Sample Preparation

The goal of sample preparation is to create a homogenous liquid sample free from interferences.[6][7]

  • Weighing: Accurately weigh approximately 1.0 g of the chlorate salt sample into a 100 mL Class A volumetric flask.

  • Dissolution: Add approximately 70 mL of deionized water to the flask. Swirl gently to dissolve the salt completely. Chlorate salts are generally soluble in water.

  • Acidification: Add 1 mL of concentrated trace metal grade nitric acid to stabilize the solution and prevent precipitation of metal hydroxides.[8]

  • Ionization Suppressant Addition (for FAAS only): Add 10 mL of the 10,000 mg/L K⁺ or Na⁺ solution to the flask to achieve a final concentration of 1000 mg/L of the ionization suppressant.[3][9]

  • Final Dilution: Dilute the solution to the 100 mL mark with deionized water and mix thoroughly. This results in a 1% (w/v) sample solution.

  • Method Blank: Prepare a method blank by following the same procedure but omitting the chlorate salt sample.[6]

Calibration Standards Preparation

Prepare a series of calibration standards by diluting the 1000 mg/L Barium Standard Stock Solution.

  • For FAAS: Prepare standards in the range of 0.5 to 5.0 mg/L. Each standard must contain the same concentration of acid and ionization suppressant as the sample solutions.

  • For GFAAS: Prepare standards in the range of 5 to 50 µg/L. The addition of an ionization suppressant is not typically required for GFAAS. The standards should be matrix-matched with the same acid concentration as the samples.

Example Standard Preparation for FAAS (from 1000 mg/L stock):

  • Create a 100 mg/L intermediate stock by diluting 10 mL of the 1000 mg/L stock to 100 mL.

  • Use the 100 mg/L intermediate stock to prepare the final calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) in 100 mL volumetric flasks.

  • To each flask, add 1 mL of concentrated HNO₃ and 10 mL of the 10,000 mg/L ionization suppressant before diluting to the final volume.

Instrument Parameters

Instrument settings should be optimized according to the manufacturer's recommendations.[5] Typical parameters are provided below.

Table 1: FAAS Instrumental Parameters

ParameterValue
Wavelength553.6 nm
Slit Width0.4 nm
Lamp CurrentAs per manufacturer's recommendation
FlameNitrous Oxide - Acetylene (reducing)
Burner HeightOptimize for maximum absorbance
Ionization Suppressant1000 mg/L K⁺ or Na⁺
Background CorrectionRecommended

Table 2: GFAAS Instrumental Parameters

ParameterValue
Wavelength553.6 nm
Slit Width0.4 nm
Lamp CurrentAs per manufacturer's recommendation
Injection Volume20 µL
Background CorrectionZeeman or Deuterium Arc
Purge GasArgon
Furnace Program
Drying Step110 °C, Ramp: 10 s, Hold: 20 s
Pyrolysis Step1200 °C, Ramp: 15 s, Hold: 20 s
Atomization Step2500 °C, Ramp: 0 s, Hold: 5 s
Clean Out Step2600 °C, Ramp: 1 s, Hold: 3 s

Note: The furnace program should be optimized for the specific chlorate salt matrix to ensure efficient removal of the matrix without loss of the analyte during the pyrolysis step.

Data Presentation and Quality Control

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of barium in high-salt matrices. This data is provided for guidance and should be verified experimentally.

Table 3: FAAS Performance Data

ParameterTypical Value
Linear Range0.5 - 5.0 mg/L
Limit of Detection (LOD)~0.03 mg/L
Limit of Quantification (LOQ)~0.1 mg/L
Precision (%RSD, n=10)< 5%
Recovery (Spike)90 - 110%[10]

Table 4: GFAAS Performance Data

ParameterTypical Value
Linear Range5 - 50 µg/L
Limit of Detection (LOD)~0.2 µg/L
Limit of Quantification (LOQ)~0.7 µg/L
Precision (%RSD, n=10)< 10%[10]
Recovery (Spike)90 - 110%[10]
Quality Control
  • Calibration Curve: A calibration curve with a correlation coefficient (r²) of ≥ 0.995 should be generated.

  • Method Blank: The concentration of the method blank should be below the LOQ.

  • Spike Recovery: Analyze a sample spiked with a known concentration of barium. The recovery should be within 90-110% to assess accuracy and matrix effects.[10]

  • Continuing Calibration Verification (CCV): Analyze a mid-range standard every 10-15 samples to check for instrument drift. The result should be within ±10% of the true value.

Interferences

  • Chemical Interference: The high-temperature nitrous oxide-acetylene flame is used to overcome the formation of stable barium compounds in the flame.[3][5]

  • Ionization Interference: Barium is easily ionized in hot flames, which reduces the population of ground-state atoms available for absorption. This is controlled by adding an excess of an easily ionized element like potassium or sodium.[3][4]

  • Matrix Effects: High concentrations of dissolved solids can alter the physical properties of the sample solution, affecting nebulization efficiency. This can be mitigated by matrix-matching the standards or by diluting the sample.[11]

  • Spectral Interference: Background absorption from the high salt matrix can be an issue, especially with GFAAS. The use of a background correction system (Zeeman or Deuterium) is mandatory to obtain accurate results.[12]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis AAS Analysis cluster_data Data Processing s1 Weigh 1.0 g Chlorate Salt s2 Dissolve in Deionized Water s1->s2 s3 Acidify with Nitric Acid s2->s3 s4 Add Ionization Suppressant (FAAS) s3->s4 s5 Dilute to 100 mL s4->s5 a1 Calibrate Instrument with Standards s5->a1 Prepared Solutions a2 Aspirate Blank a1->a2 a3 Analyze Samples a2->a3 a4 Perform QC Checks (e.g., Spike Recovery) a3->a4 d1 Generate Calibration Curve (Abs vs Conc) a4->d1 Absorbance Data d2 Calculate Barium Concentration in Sample d1->d2 d3 Report Final Result (mg/kg or µg/kg) d2->d3

Caption: Experimental workflow for barium determination.

interference_mitigation center Barium Analysis in Chlorate Matrix chem_int Chemical Interference (Stable Compounds) center->chem_int ion_int Ionization Interference (Ba -> Ba+) center->ion_int mat_int Matrix Effects (High Salt) center->mat_int spec_int Spectral Interference (Background Absorption) center->spec_int chem_sol Use Nitrous Oxide- Acetylene Flame chem_int->chem_sol Mitigated by ion_sol Add Ionization Suppressant (K+/Na+) ion_int->ion_sol Mitigated by mat_sol Matrix-Match Standards or Dilute Sample mat_int->mat_sol Mitigated by spec_sol Use Background Correction (Zeeman/D2) spec_int->spec_sol Mitigated by

Caption: Interferences and mitigation strategies.

References

Application Notes: Gravimetric Determination of Barium in Inorganic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gravimetric analysis is a cornerstone of quantitative analytical chemistry, providing highly accurate and precise measurements based on the mass of a pure compound chemically related to the analyte. This method is particularly effective for determining the amount of barium in various inorganic compounds. The fundamental principle involves the selective precipitation of barium ions (Ba²⁺) from a solution.[1][2] The most common approach is the precipitation of barium as barium sulfate (B86663) (BaSO₄), a dense, crystalline solid that is sparingly soluble in water.[3][4] An alternative, though less common, method involves precipitating barium as barium chromate (B82759) (BaCrO₄).[5]

The process requires careful control of experimental conditions to ensure the formation of a pure precipitate with large particles that are easily filtered.[4] After precipitation, the solid is meticulously filtered, washed to remove impurities, dried or ignited to a constant weight, and then weighed.[3][6] The mass of the precipitate is used to calculate the amount of barium in the original sample based on the known stoichiometry of the compound.[7][8]

Quantitative Data Summary

The calculation of the analyte's mass from the precipitate's mass relies on the gravimetric factor, which is derived from the molar masses of the respective substances.

ParameterBarium Sulfate MethodBarium Chromate Method
Analyte Barium Ion (Ba²⁺)Barium Ion (Ba²⁺)
Precipitating Agent Sulfuric Acid (H₂SO₄)Potassium Chromate (K₂CrO₄)
Precipitate Barium Sulfate (BaSO₄)Barium Chromate (BaCrO₄)
Molar Mass of Ba 137.33 g/mol 137.33 g/mol
Molar Mass of Precipitate 233.39 g/mol 253.32 g/mol
Gravimetric Factor 0.5884 (Mass of Ba / Mass of BaSO₄)0.5421 (Mass of Ba / Mass of BaCrO₄)

Experimental Protocol: Determination of Barium as Barium Sulfate

This protocol details the steps for the quantitative determination of barium by precipitation as barium sulfate (BaSO₄).

1. Sample Preparation

  • Accurately weigh approximately 0.3-0.5 g of the dried inorganic barium sample into a 400 mL beaker.[9]

  • Add 150 mL of distilled water and 5 mL of 2N hydrochloric acid (HCl) to the beaker.[1]

  • Cover the beaker with a watch glass and heat the solution gently on a hot plate until it is near boiling to ensure the sample is completely dissolved.[3]

2. Precipitation

  • Separately, heat approximately 15 mL of 4N sulfuric acid (H₂SO₄) to boiling.

  • Slowly add the hot H₂SO₄ solution dropwise to the hot barium sample solution while stirring continuously with a glass rod.[10] This slow addition to a hot, acidic solution promotes the formation of larger, purer crystals of BaSO₄.[4][9]

  • After all the precipitating agent has been added, leave the stirring rod in the beaker.

3. Digestion of the Precipitate

  • Keep the beaker with the precipitate on a hot plate or in a water bath at just below boiling point for 1 to 2 hours.[3][9]

  • This "digestion" process allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more easily filterable and purer precipitate.[9]

  • Allow the precipitate to settle. The supernatant liquid should be clear.

4. Filtration

  • Set up a filtration apparatus using a funnel and a fine-pored, ashless filter paper (e.g., Whatman No. 42).[3][5]

  • Wet the filter paper with hot distilled water to ensure it sits (B43327) snugly in the funnel.

  • Filter the hot solution by first decanting the clear supernatant through the filter paper.[3]

  • Transfer the precipitate to the filter paper using a stream of hot distilled water from a wash bottle. Use a rubber policeman to remove any particles adhering to the beaker walls and stirring rod.[10]

5. Washing

  • Wash the precipitate on the filter paper with several small portions of hot distilled water.[3]

  • Continue washing until the filtrate is free of chloride ions. To test this, collect a few drops of the fresh filtrate in a test tube, acidify with a drop of nitric acid (HNO₃), and add a drop of silver nitrate (B79036) (AgNO₃) solution. The absence of a white precipitate (AgCl) indicates that washing is complete.[3]

6. Drying and Ignition

  • Carefully fold the filter paper containing the precipitate and place it into a porcelain crucible that has been previously heated to a constant weight.[10]

  • Heat the crucible gently with a Bunsen burner to evaporate the moisture and then char the filter paper. Do not allow the paper to burst into flame.

  • Transfer the crucible to a muffle furnace and ignite at 800-900°C for at least one hour, or until the residue is white, indicating all the carbon from the filter paper has been oxidized.[3]

7. Weighing

  • Remove the crucible from the furnace and place it in a desiccator to cool to room temperature.[3][5]

  • Once cooled, weigh the crucible accurately.

  • Repeat the cycle of igniting, cooling, and weighing until a constant mass (within ±0.0002 g) is achieved.[5][11]

8. Calculation

  • Calculate the percentage of barium in the original sample using the following formula:

    % Barium = [(Mass of BaSO₄ × Gravimetric Factor) / Mass of Sample] × 100

    Where the Gravimetric Factor = (Molar Mass of Ba / Molar Mass of BaSO₄) = 137.33 / 233.39 = 0.5884.

Potential Interferences

Accurate results depend on minimizing sources of error, such as the coprecipitation of other ions.

  • Anions: Nitrates, chlorates, and chlorides can be coprecipitated as their barium salts, leading to high results.[9] Precipitation in a dilute acid medium helps to minimize this.[3]

  • Cations: Heavy metals like iron and calcium, as well as alkali metals, can be coprecipitated as sulfates, leading to either high or low results depending on their atomic weight relative to barium.[6][9]

Experimental Workflow Diagram

Gravimetric_Analysis_Barium A 1. Sample Weighing & Dissolution (Inorganic Barium Compound in HCl) B 2. Precipitation (Add hot H₂SO₄ dropwise to hot sample solution) A->B Heat C 3. Digestion (Heat below boiling for 1-2 hours) B->C Stir D 4. Filtration (Separate BaSO₄ precipitate using ashless filter paper) C->D Cool slightly E 5. Washing (Wash precipitate with hot H₂O until Cl⁻ free) D->E Transfer precipitate F 6. Drying & Ignition (Char paper, then ignite at 800-900°C in a furnace) E->F Place in crucible G 7. Cooling & Weighing (Cool in desiccator, weigh to constant mass) F->G Transfer to desiccator H 8. Calculation (% Ba = (Mass BaSO₄ * G.F.) / Mass Sample * 100) G->H Use final mass

Caption: Workflow for the gravimetric determination of barium as barium sulfate.

References

Application Notes and Protocols for Potentiometric Titration of Chlorate Ion

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of chlorate (B79027) ions (ClO₃⁻) using potentiometric titration techniques. The protocols are designed for researchers, scientists, and professionals in drug development and related fields.

Iodometric Potentiometric Titration of Chlorate

This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by chlorate in an acidic medium. The generated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution, and the endpoint is determined potentiometrically.

Principle: The overall reaction is as follows: ClO₃⁻ + 6I⁻ + 6H⁺ → Cl⁻ + 3I₂ + 3H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

A platinum electrode is used as the indicator electrode, and a silver/silver chloride (Ag/AgCl) electrode serves as the reference. A sharp change in potential occurs at the equivalence point of the titration.

Experimental Protocol

Reagents:

  • Standard Potassium Chlorate (KClO₃) solution (e.g., 1000 mg/L)

  • Potassium Iodide (KI), 10% (w/v) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N or 0.01 N)

  • Deionized water

Apparatus:

  • Potentiometric titrator or a pH/mV meter

  • Platinum combination electrode or a platinum indicator electrode and a Ag/AgCl reference electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately pipette a known volume of the sample solution containing chlorate into a titration beaker. If the sample is solid, dissolve a known weight in deionized water.

  • Acidification: Add a sufficient amount of concentrated HCl to the beaker. The reaction rate is dependent on the acid concentration.[1]

  • Addition of Iodide: Add an excess of 10% KI solution to the beaker. The solution will turn a yellow-brown color due to the formation of iodine. Allow the reaction to proceed for a few minutes to ensure complete reaction of the chlorate.

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the electrodes in the solution, and start stirring.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution. Record the potential (mV) readings as a function of the titrant volume.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant). This can be determined from a first or second derivative plot.

  • Calculation: Calculate the concentration of chlorate in the original sample based on the stoichiometry of the reactions and the volume of titrant used.

Interference Management: In samples containing other oxidizing agents like hypochlorite (B82951) (ClO⁻), a pre-treatment step is necessary. One method is to reduce the hypochlorite with sodium sulfite (B76179) at a controlled pH before the iodometric determination of chlorate.[2][3]

Quantitative Data
ParameterValueReference
Concentration Range2-50 mg/L (in the presence of excess hypochlorite)[2][3]
Error5%[2][3]
Expanded Uncertainty≤ 0.6 mg/L[2][3]

Workflow Diagram

Iodometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Sample Sample Solution Acidify Add Concentrated HCl Sample->Acidify Add_KI Add Excess KI Solution Acidify->Add_KI Titrate Titrate with Na₂S₂O₃ Add_KI->Titrate Monitor Monitor Potential (mV) Titrate->Monitor Plot Plot Titration Curve Monitor->Plot Endpoint Determine Endpoint Plot->Endpoint Calculate Calculate Chlorate Concentration Endpoint->Calculate

Caption: Workflow for Iodometric Potentiometric Titration of Chlorate.

Direct Potentiometry with a Chlorate Ion-Selective Electrode (ISE)

This method utilizes a chlorate ion-selective electrode (ISE) to directly measure the chlorate ion concentration in a sample. The potential difference between the chlorate ISE and a reference electrode is proportional to the logarithm of the chlorate ion activity.

Principle: The potential of the ISE is described by the Nernst equation: E = E₀ + (2.303 RT / zF) * log(a_ClO₃⁻) Where E is the measured potential, E₀ is a constant potential factor, R is the gas constant, T is the temperature, z is the charge of the ion (-1 for chlorate), F is the Faraday constant, and a_ClO₃⁻ is the activity of the chlorate ion.

A novel polyvinyl chloride (PVC) membrane chlorate selective electrode based on modified smectite has been developed for this purpose.[4][5]

Experimental Protocol

Reagents:

  • Standard Potassium Chlorate (KClO₃) solutions of varying concentrations (for calibration)

  • Ionic Strength Adjustment Buffer (ISAB) - to maintain a constant ionic strength across standards and samples.

  • Deionized water

Apparatus:

  • pH/mV meter or an ion meter

  • Chlorate Ion-Selective Electrode

  • Reference electrode (if not a combination ISE)

  • Magnetic stirrer and stir bar

  • Beakers, volumetric flasks, and pipettes

Procedure:

  • Electrode Conditioning: Condition the chlorate ISE according to the manufacturer's instructions. This typically involves soaking the electrode in a standard chlorate solution.

  • Calibration Curve:

    • Prepare a series of standard chlorate solutions of known concentrations.

    • For each standard, pipette a known volume into a beaker, add ISAB, and stir.

    • Immerse the electrodes and record the stable potential reading.

    • Plot the potential (mV) versus the logarithm of the chlorate concentration to create a calibration curve.

  • Sample Measurement:

    • Pipette a known volume of the sample into a beaker, add the same amount of ISAB as used for the standards, and stir.

    • Immerse the electrodes and record the stable potential reading.

  • Concentration Determination: Determine the concentration of chlorate in the sample by interpolating its potential reading on the calibration curve.

Quantitative Data for a Modified Smectite Based Chlorate ISE
ParameterValueReference
Linear Concentration Range1 x 10⁻⁷ M to 1 x 10⁻¹ M[4][5]
Limit of Detection9 x 10⁻⁸ M[4][5]
Nernstian Slope-61 ± 1 mV/decade[4][5]
pH Range4 - 10[5]
Response Time< 5 seconds[5]

Logical Relationship Diagram

Direct_Potentiometry_Logic cluster_calibration Calibration cluster_measurement Sample Measurement cluster_determination Concentration Determination Standards Prepare Standard ClO₃⁻ Solutions Measure_Potentials Measure Potential of Standards Standards->Measure_Potentials Calibration_Curve Generate Calibration Curve (Potential vs. log[ClO₃⁻]) Measure_Potentials->Calibration_Curve Interpolate Interpolate Sample Potential on Calibration Curve Calibration_Curve->Interpolate Sample Prepare Sample Solution Measure_Sample_Potential Measure Potential of Sample Sample->Measure_Sample_Potential Measure_Sample_Potential->Interpolate Result Determine Sample [ClO₃⁻] Interpolate->Result

Caption: Logical Flow for Direct Potentiometry using a Chlorate ISE.

Successive Potentiometric Titration of Chloride, Chlorite (B76162), and Chlorate

This advanced method allows for the determination of chloride (Cl⁻), chlorite (ClO₂⁻), and chlorate (ClO₃⁻) in a single sample through a series of selective reductions and potentiometric titrations with silver nitrate (B79036) (AgNO₃).

Principle:

  • Titration of inherent Chloride: The initial chloride content is titrated with AgNO₃.

  • Reduction of Chlorite and Titration: Chlorite is reduced to chloride using a suitable reducing agent (e.g., As(III) with an OsO₄ catalyst in a neutral medium), and the newly formed chloride is titrated.

  • Reduction of Chlorate and Titration: Chlorate is then reduced to chloride under more acidic conditions with the same reducing agent and catalyst, followed by titration of the resulting chloride.

A silver electrode is used as the indicator electrode for the argentometric titrations.

Experimental Protocol

Reagents:

  • Standardized Silver Nitrate (AgNO₃) solution

  • Arsenic(III) solution

  • Osmium Tetroxide (OsO₄) catalyst solution (0.005% and 0.1%)

  • Sulfuric Acid (H₂SO₄)

  • Methanol (70% v/v)

  • Deionized water

Apparatus:

  • Potentiometric titrator

  • Silver indicator electrode

  • Reference electrode

  • Burette

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • First Endpoint (Chloride):

    • Place the sample in a beaker containing 70% methanol.

    • Titrate with standard AgNO₃ solution to the first potentiometric endpoint to determine the initial chloride concentration.

  • Second Endpoint (Chlorite):

    • To the same solution, add As(III) solution and 0.005% OsO₄ catalyst. Maintain a neutral pH.

    • Allow the reduction of chlorite to chloride to complete (approximately 5 minutes).

    • Continue the titration with AgNO₃ to the second potentiometric endpoint. The volume of titrant between the first and second endpoints corresponds to the chlorite concentration.

  • Third Endpoint (Chlorate):

    • Acidify the solution to 1 M H₂SO₄.

    • Add 0.1% OsO₄ catalyst.

    • Titrate the chloride formed from the reduction of chlorate with AgNO₃ to the third potentiometric endpoint. The titrant volume between the second and third endpoints corresponds to the chlorate concentration.

Quantitative Data
ParameterValueReference
PrecisionBetter than 2%[6]

Experimental Workflow Diagram

Successive_Titration_Workflow Start Sample Solution in 70% Methanol Titrate_Cl Titrate with AgNO₃ Start->Titrate_Cl Endpoint1 Endpoint 1 (Determines [Cl⁻]) Titrate_Cl->Endpoint1 Reduce_ClO2 Add As(III) + 0.005% OsO₄ (Neutral pH) Endpoint1->Reduce_ClO2 Titrate_ClO2 Continue Titration with AgNO₃ Reduce_ClO2->Titrate_ClO2 Endpoint2 Endpoint 2 (Determines [ClO₂⁻]) Titrate_ClO2->Endpoint2 Reduce_ClO3 Acidify to 1M H₂SO₄ Add 0.1% OsO₄ Endpoint2->Reduce_ClO3 Titrate_ClO3 Continue Titration with AgNO₃ Reduce_ClO3->Titrate_ClO3 Endpoint3 Endpoint 3 (Determines [ClO₃⁻]) Titrate_ClO3->Endpoint3

Caption: Workflow for Successive Potentiometric Titration of Oxychlorine Species.

References

Troubleshooting & Optimization

Recrystallization techniques for purifying Barium chlorate from sodium ions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Barium Chlorate (B79027)

Welcome to the Technical Support Center for the purification of Barium Chlorate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist you in obtaining high-purity this compound (Ba(ClO₃)₂) by removing sodium ion (Na⁺) contamination.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove sodium ions from this compound?

A1: Sodium ion contamination is a significant issue, especially in pyrotechnics, where this compound is used to produce a vibrant green flame. Even trace amounts of sodium will impart a strong yellow-orange color to the flame, which can overpower and mask the desired green color from the barium.[1] For chemical synthesis and other applications, sodium impurities can introduce unwanted side reactions or affect the final product's properties.

Q2: What is the underlying principle for separating this compound from sodium salts?

A2: The purification process, known as fractional crystallization, leverages the differences in solubility between this compound, Barium Chloride (a reactant), Sodium Chlorate (a reactant), and Sodium Chloride (a byproduct) in water at various temperatures. This compound is significantly less soluble in cold water compared to the sodium salts, allowing for its selective crystallization upon cooling a saturated solution.

Q3: How many recrystallization steps are necessary to achieve high purity?

A3: The number of recrystallizations required depends on the initial level of sodium contamination. In many cases, one recrystallization will significantly improve purity. However, for applications requiring very low sodium content, two or more recrystallizations may be necessary.[1] A flame test can be a simple and effective way to qualitatively assess the presence of sodium after each step.

Q4: What is a "flame test" and how do I perform it?

A4: A flame test is a qualitative method to detect the presence of certain elements, like sodium. To perform a flame test, a clean wire (typically platinum or nichrome) is dipped into a solution of the purified this compound and then introduced into a Bunsen burner flame. A persistent yellow-orange flame indicates the presence of sodium impurities, while a pure green flame suggests successful purification.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Causes Solutions
No crystals form upon cooling. 1. Supersaturation not reached: The solution is too dilute (too much solvent was added).2. Inhibition of nucleation: The presence of soluble impurities can sometimes hinder crystal formation.3. Supersaturated solution: The solution is stable in a supersaturated state and requires a trigger to crystallize.1. Reheat the solution to evaporate some of the water, thereby concentrating it. Then, allow it to cool again.2. Scratch the inside of the beaker at the liquid-air interface with a glass rod to create nucleation sites.3. Add a "seed crystal" of pure this compound to induce crystallization.[1]
An oil forms instead of crystals ("oiling out"). 1. Solution is too concentrated. 2. Cooling rate is too rapid. 3. High impurity levels: Significant amounts of impurities can lower the melting point of the solid, causing it to separate as a liquid.1. Add a small amount of hot distilled water to dissolve the oil, then allow it to cool more slowly.2. Ensure a slow cooling rate by allowing the solution to cool to room temperature before placing it in an ice bath.3. If oiling persists, an initial purification step, such as a preliminary crystallization, may be necessary before the final purification.
Low yield of purified crystals. 1. Incomplete precipitation: The salt has some residual solubility even at low temperatures.2. Excessive solvent used: Too much solvent was initially added.3. Premature filtration: The crystallization process was not allowed to complete.1. Cool the solution for a longer duration or to a lower temperature (e.g., in a freezer, if the solvent won't freeze).2. Concentrate the mother liquor by evaporation and cool it again to recover a second, likely less pure, crop of crystals.3. Allow sufficient time for crystallization to occur before filtering.
Crystals are very small or appear as a fine powder. 1. Rapid cooling: Cooling the solution too quickly leads to the formation of many small nuclei simultaneously.2. Agitation during cooling: Disturbing the solution during the crystallization process can lead to smaller crystals.1. Allow the solution to cool slowly and undisturbed to room temperature before transferring to an ice bath.2. Avoid stirring or moving the container during the cooling phase.
Persistent yellow flame in the flame test after recrystallization. 1. Insufficient washing: The mother liquor, which contains the dissolved sodium salts, was not adequately washed from the crystal surfaces.2. Co-crystallization: Some sodium salts may have crystallized along with the this compound.3. Ineffective single recrystallization: The initial contamination level was too high for a single purification step.1. After filtration, wash the crystals with a small amount of ice-cold distilled water.2. Ensure the solution is not overly concentrated before cooling to minimize the chances of sodium salt crystallization.3. Perform a second or even a third recrystallization.

Data Presentation

The success of fractional crystallization relies on the differential solubility of the involved salts. The following table summarizes the solubility of this compound, Barium Chloride, Sodium Chlorate, and Sodium Chloride in water at various temperatures.

Temperature (°C)This compound ( g/100 mL)Barium Chloride ( g/100 mL)Sodium Chlorate ( g/100 mL)Sodium Chloride ( g/100 mL)
020.331.279.035.7
2027.535.8100.036.0
2537.9-100.035.9
40---36.6
60---37.3
8084.8--38.4
100105.059.4230.039.8

Data compiled from various sources.[2][3][4][5][6][7][8][9]

Experimental Protocols

Protocol: Recrystallization of this compound for Sodium Ion Removal

This protocol details the purification of crude this compound contaminated with sodium ions.

Materials:

  • Crude this compound

  • Distilled water

  • Beakers (appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Crystallizing dish

  • Ice bath

  • Spatula

  • Glass rod

Methodology:

  • Dissolution:

    • Place the crude this compound in a beaker.

    • Add a minimal amount of hot distilled water (near boiling) while stirring continuously.[1]

    • Continue adding small portions of hot distilled water until the this compound has just completely dissolved. Avoid adding an excess of water, as this will reduce the final yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Crystallization:

    • Cover the beaker with a watch glass and remove it from the heat source.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of larger, purer crystals.[1]

    • Once the solution has reached room temperature, place the beaker in an ice bath for at least 30 minutes to maximize the precipitation of this compound.[1]

  • Isolation:

    • Set up a Buchner funnel with filter paper and a filter flask for vacuum filtration.

    • Wet the filter paper with a small amount of ice-cold distilled water to ensure a good seal.

    • Pour the cold slurry of this compound crystals into the Buchner funnel with the vacuum applied.

    • Wash the crystals with a small volume of ice-cold distilled water to rinse off the remaining mother liquor containing the dissolved sodium salts.

  • Drying:

    • Allow the crystals to dry in the funnel by drawing air through them for several minutes.

    • Transfer the purified crystals to a clean, dry crystallizing dish and allow them to air dry completely or dry in a low-temperature oven (50-60°C).

  • Purity Assessment:

    • Perform a flame test on the dried crystals to check for the presence of sodium contamination. If a persistent yellow flame is observed, an additional recrystallization step is recommended.

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Ba(ClO₃)₂ in Minimal Hot Water start->dissolve cool Cool Solution Slowly dissolve->cool check_crystals Crystals Formed? cool->check_crystals filter_wash Filter and Wash Crystals check_crystals->filter_wash Yes no_crystals Troubleshoot: - Concentrate Solution - Scratch Beaker - Add Seed Crystal check_crystals->no_crystals No dry Dry Purified Crystals filter_wash->dry flame_test Perform Flame Test dry->flame_test pure Pure Ba(ClO₃)₂ (Green Flame) flame_test->pure Pass impure Sodium Contamination (Yellow Flame) flame_test->impure Fail repeat Repeat Recrystallization impure->repeat no_crystals->cool repeat->dissolve FractionalCrystallization cluster_hot Hot Solution (e.g., 90°C) cluster_cold Cold Solution (e.g., 0°C) hot_solution Hot Saturated Solution Ba(ClO₃)₂ (dissolved) Na⁺ (dissolved) Cl⁻ (dissolved) ClO₃⁻ (dissolved) process Slow Cooling hot_solution->process cold_solution Cold Slurry Solid Ba(ClO₃)₂ Crystals (Low Solubility) Mother Liquor: - Na⁺ (High Solubility) - Cl⁻ (High Solubility) - Some Ba(ClO₃)₂ filtration Vacuum Filtration cold_solution->filtration process->cold_solution product Purified Ba(ClO₃)₂ Crystals filtration->product waste Mother Liquor (contains Na⁺ ions) filtration->waste

References

Safe handling and storage protocols for Barium chlorate in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling and storage of Barium Chlorate (B79027) in a laboratory setting. Adherence to these protocols is critical for preventing accidents and ensuring a safe research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Barium Chlorate?

A1: this compound is a strong oxidizer that can cause fire or explosion, especially when in contact with combustible materials.[1][2] It is also harmful if swallowed or inhaled.[1] Ingestion can lead to a range of symptoms including abdominal pain, nausea, vomiting, and in severe cases, muscular paralysis and hemorrhages in the stomach, intestines, and kidneys.[3]

Q2: What are the immediate first aid measures in case of exposure?

A2: Immediate and appropriate first aid is crucial. The following table summarizes the recommended actions for different types of exposure.

Exposure RouteFirst Aid ProtocolCitations
Ingestion If swallowed, call a physician immediately.[4][5][4][5]
Inhalation Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][5][4][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention.[3][4][3][4]
Skin Contact Flush the affected skin with water.[3][4] Remove contaminated clothing and wash it before reuse.[4][5] If irritation occurs, seek medical attention.[4][3][4][5]

Q3: How should this compound be properly stored in the laboratory?

A3: this compound must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] It should be kept separate from combustible materials, reducing agents, strong acids, ammonium (B1175870) salts, and powdered metals.[7][8] Storage should be away from sources of ignition and heat.[1]

Troubleshooting Guide for Experimental Use

Problem: I observe discoloration or crystal formation on the this compound container.

  • Possible Cause: This could indicate contamination or decomposition, potentially increasing its reactivity and sensitivity to shock or friction.

  • Solution: Do not use the chemical. Isolate the container in a designated hazardous waste area and follow your institution's disposal protocols for hazardous materials.

Problem: A small amount of this compound has spilled on the lab bench.

  • Solution: For a small dry spill, use a clean shovel to carefully place the material into a clean, dry, and loosely covered container.[3] Avoid creating dust.[1] The spill area can then be washed with water, and the collected wash water should be disposed of as hazardous waste.[4][5] Keep combustibles away from the spilled material.[3]

Problem: During an experiment, a mixture containing this compound started to heat up unexpectedly.

  • Immediate Action: This indicates a potential runaway reaction. Evacuate the immediate area and alert others. If it is safe to do so, use a water spray to cool the container from a distance.[3] Do not use dry chemicals or foams.[3]

Experimental Protocols: Spill and Disposal

Small Spill Cleanup Protocol
  • Evacuate and Secure: Immediately evacuate the spill area of all non-essential personnel.[7] Remove all sources of ignition.[7]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat.[4] For larger spills or where dust is generated, a respirator may be necessary.[7]

  • Containment: With a clean shovel, carefully place the spilled material into a clean, dry container and cover it loosely.[3] Avoid sweeping, which can create dust.[7]

  • Decontamination: Wash the spill area with water.[4][5]

  • Disposal: Collect all contaminated materials and cleanup residues in a sealed container for disposal as hazardous waste.[7] Contact your institution's environmental health and safety department for specific disposal procedures.[7]

Disposal Protocol for this compound Waste

Disposal of this compound must be handled as hazardous waste. Do not mix with other waste streams.[1]

  • Segregation: Keep this compound waste separate from other chemical waste, especially combustibles, organic materials, and reducing agents.[7][8]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound."

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.[7]

  • Professional Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[7]

Chemical Incompatibility Data

It is critical to avoid mixing this compound with the following substances to prevent violent reactions, fire, or explosion.

Incompatible MaterialPotential HazardCitations
Combustible Materials (wood, paper, oil) Forms very flammable mixtures that can be ignited by friction.[2][3][2][3]
Strong Acids (e.g., Sulfuric Acid) Contact may cause fires or explosions and liberates explosive chlorine dioxide gas.[2][3][2][3]
Powdered Metals (e.g., Aluminum) Mixtures are readily ignited and potentially explosive, especially with heat, percussion, or friction.[3][3]
Ammonium Salts May spontaneously decompose and ignite.[2][3][2][3]
Sulfur and Sulfides Mixtures are readily ignited and potentially explosive.[3][3]
Reducing Agents Violent reactions can occur.[7][7]

This compound Safety Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a laboratory setting.

BariumChlorateSafety cluster_storage Storage Protocols cluster_handling Handling Procedures cluster_emergency Emergency Response storage Store in a Cool, Dry, Well-Ventilated Area separate Separate from Incompatibles: - Combustibles - Acids - Powdered Metals - Ammonium Salts storage->separate Maintain Segregation ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat storage->ppe Before Handling avoid_ignition Keep Away from Heat and Ignition Sources ppe->avoid_ignition Ensure Safe Practices spill Spill Response: - Evacuate - Contain - Clean - Dispose avoid_ignition->spill In Case of Accident first_aid First Aid: - Ingestion - Inhalation - Eye/Skin Contact

Caption: Workflow for Safe this compound Handling and Storage.

References

Optimization of reaction conditions for high-yield Barium chlorate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-yield synthesis of Barium Chlorate (B79027) (Ba(ClO₃)₂). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to optimize your reaction conditions.

Data Presentation

Effective synthesis and purification of barium chlorate rely on understanding the solubility of the reactants and products.

Table 1: Solubility of Reactants and Products in Water

Temperature (°C)This compound ( g/100 g H₂O)Barium Chloride ( g/100 g H₂O)Sodium Chlorate ( g/100 g H₂O)Sodium Chloride ( g/100 g H₂O)
020.331.27935.7
2033.835.910136.0
6066.846.215337.3
100104.959.422239.8

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The most common and cost-effective laboratory method for synthesizing this compound is through a double displacement reaction followed by fractional crystallization.[1][2]

Protocol 1: Synthesis via Double Displacement

This protocol is based on the reaction: BaCl₂(aq) + 2NaClO₃(aq) → Ba(ClO₃)₂(s) + 2NaCl(aq).[1][2]

Materials:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Sodium chlorate (NaClO₃)

  • Distilled or deionized water

  • Beakers (1000 mL and 600 mL)

  • Heating plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Crystallizing dish

Procedure:

  • Reactant Preparation:

    • Weigh 244.26 g of barium chloride dihydrate (BaCl₂·2H₂O, 1 mole).

    • Weigh 212.9 g of sodium chlorate (NaClO₃, 2 moles).[1]

  • Dissolution:

    • In a 1000 mL beaker, dissolve the barium chloride dihydrate in 400 mL of distilled water. Gently heat and stir the solution to aid dissolution.[1]

    • In a separate 600 mL beaker, dissolve the sodium chlorate in 200 mL of distilled water. This will require heating and stirring to create a concentrated solution.[1]

  • Reaction:

    • Slowly add the hot sodium chlorate solution to the hot barium chloride solution while continuously stirring. A white precipitate of this compound may form immediately.[1]

  • Concentration & Crystallization:

    • Continue heating and stirring the combined solution to evaporate water, concentrating the solution. Reduce the total volume by approximately one-third to one-half.[1] The goal is to saturate the solution with this compound at an elevated temperature (e.g., 80-90°C) while keeping the more soluble sodium chloride in the solution.[1]

    • Remove the beaker from the heat and allow it to cool slowly to room temperature.

    • To maximize crystal yield, place the beaker in an ice bath for at least one hour.[1]

  • Isolation and Drying:

    • Collect the precipitated this compound crystals using vacuum filtration with a Buchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold distilled water to remove the mother liquor containing dissolved sodium chloride.[1]

    • Transfer the crystals to a clean crystallizing dish and dry them in an oven at a low temperature (50-60°C) until a constant weight is achieved.[1]

Protocol 2: Purification by Recrystallization

To minimize sodium contamination, which imparts an undesirable yellow color to flames in pyrotechnic applications, a recrystallization step is recommended.[1][2]

Procedure:

  • Redissolution: Transfer the crude, dried this compound crystals to a clean beaker. Add the minimum amount of near-boiling distilled water required to completely dissolve the crystals.[1]

  • Recrystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place it in an ice bath to induce maximum crystallization.[1]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash them with a small volume of ice-cold distilled water and dry as described in Protocol 1.[1]

Mandatory Visualization

G cluster_prep Reactant Preparation cluster_reaction Reaction & Crystallization cluster_purification Isolation & Purification prep_bacl2 Dissolve BaCl₂·2H₂O in hot water mix Mix Hot Solutions prep_bacl2->mix prep_naclo3 Dissolve NaClO₃ in hot water prep_naclo3->mix concentrate Concentrate by Heating mix->concentrate cool Cool to Room Temp & then in Ice Bath concentrate->cool filter Vacuum Filter Crude Ba(ClO₃)₂ cool->filter wash Wash with Ice-Cold H₂O filter->wash dry Dry Crystals (50-60°C) wash->dry recrystallize Recrystallization (Optional, for high purity) dry->recrystallize If needed product High-Purity Ba(ClO₃)₂ dry->product Crude Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Issue 1: Low Yield of this compound Precipitate

  • Question: My experiment is producing a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: A low yield can result from several factors.[4]

    • Sub-optimal Reactant Concentrations: The concentrations of barium chloride (BaCl₂) and sodium chlorate (NaClO₃) directly affect the precipitation. If the solutions are too dilute, the saturation point of this compound may not be reached upon cooling.

      • Solution: Use highly concentrated or saturated solutions of your reactants. Preparing the solutions at an elevated temperature allows for greater concentrations.[1][4]

    • Inadequate Cooling: this compound's solubility is significantly lower in cold water (see Table 1). Insufficient cooling will leave a substantial amount of product dissolved in the mother liquor.[4]

      • Solution: After the initial slow cooling to room temperature, use an ice bath to chill the solution for at least an hour to maximize precipitation.[1]

    • Excessive Washing: Washing the crystals with too much water, or with water that is not ice-cold, can redissolve a portion of the product.

      • Solution: Wash the collected crystals with a minimal amount of ice-cold distilled water.[1]

Issue 2: Product is Contaminated (e.g., Yellow Flame Test)

  • Question: My final product gives a persistent yellow-orange color in a flame test, not the expected green. How can I fix this?

  • Answer: A yellow flame indicates sodium contamination, a common issue with the double displacement method.[2][5] Sodium's strong emission can easily overpower the green color from barium.[6]

    • Solution: Recrystallization: The most effective way to remove sodium impurities is through recrystallization (see Protocol 2).[1][5] This process leverages the differences in solubility to separate the this compound from more soluble sodium salts. Multiple recrystallization steps may be necessary to achieve high purity.[5]

    • Solution: Stoichiometry Control: Ensure you are using the correct stoichiometric ratio of reactants (1 mole BaCl₂ to 2 moles NaClO₃). Excess sodium chlorate can increase contamination.

G cluster_yield Low Yield Solutions cluster_purity Impurity Solutions start Problem Encountered low_yield Low Yield? start->low_yield impurity Product Impurity? (e.g., Yellow Flame) start->impurity low_yield->impurity No check_conc Increase Reactant Concentrations low_yield->check_conc Yes recrystallize Perform Recrystallization impurity->recrystallize Yes check_cool Ensure Thorough Cooling (Ice Bath) check_conc->check_cool check_wash Minimize Washing Volume Use Ice-Cold Water check_cool->check_wash end Problem Resolved check_wash->end check_ratio Verify Stoichiometric Ratios recrystallize->check_ratio alt_route Consider Sodium-Free Synthesis Route check_ratio->alt_route alt_route->end

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary applications of this compound?

    • A1: this compound is a powerful oxidizing agent primarily used in pyrotechnics to produce a vibrant green color in fireworks and flares.[2][7] It also finds use in the production of chloric acid and as a component in some explosives and propellants.[2][5][7]

  • Q2: Are there alternative, sodium-free synthesis methods?

    • A2: Yes. For applications requiring extremely high purity, sodium-free routes are preferred. These include:

      • Electrolysis: Direct electrolysis of an aqueous barium chloride solution can yield this compound.[2][5][8] However, the product is soluble and must be recovered by evaporating the solvent.[8]

      • Reaction with Ammonium (B1175870) Chlorate: Barium carbonate can be reacted with a boiling ammonium chlorate solution. The reaction drives off ammonia (B1221849) and carbon dioxide, leaving this compound in solution.[2]

  • Q3: What are the critical safety precautions when handling this compound?

    • A3: this compound is toxic and a strong oxidizer.

      • Toxicity: Like all soluble barium compounds, it is poisonous if ingested.[2] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Work in a well-ventilated area or use local exhaust ventilation.[11]

      • Fire/Explosion Hazard: It is not combustible itself but enhances the combustion of other substances.[12] It can form highly flammable and potentially explosive mixtures with combustible materials, powdered metals, sulfur, or ammonium salts.[11][13] These mixtures can be sensitive to friction and shock.[13] Avoid contact with incompatible materials and sources of ignition.[10]

  • Q4: How can I assess the purity of my final product?

    • A4:

      • Flame Test: This is a simple qualitative test. A clean wire dipped into a solution of the product should impart a green color to a flame. A persistent yellow-orange color indicates sodium contamination.[1]

      • Gravimetric Analysis: For a quantitative assessment, a known mass of the this compound product can be dissolved in water. An excess of a soluble sulfate, like sodium sulfate, is added to precipitate all barium as barium sulfate. The precipitate is then filtered, dried, and weighed. From the mass of the barium sulfate, the percentage of barium in the original sample can be calculated.[1]

References

Mitigating spontaneous ignition risks of Barium chlorate compositions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Chlorate (B79027) Compositions

Disclaimer: Barium chlorate is a hazardous material that can cause fire or explosion. It is also toxic. The information provided here is intended for qualified researchers, scientists, and drug development professionals in a controlled laboratory setting. Always adhere to all applicable safety regulations and guidelines from organizations such as OSHA and the NFPA. All experiments involving this compound should be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound, Ba(ClO₃)₂, is a white crystalline solid that is a powerful oxidizing agent.[1] Its primary hazards stem from its ability to form highly flammable and explosive mixtures with combustible materials.[2][3] These mixtures can be sensitive to ignition from friction, heat, or shock.[4][5] Additionally, like all soluble barium compounds, this compound is toxic if ingested.[6][7]

Q2: What are the primary factors that can lead to the spontaneous ignition of this compound compositions?

A2: Spontaneous ignition of this compound compositions can be triggered by several factors, including:

  • Contamination: The presence of incompatible materials such as sulfur, sulfides, ammonium (B1175870) salts, powdered metals, and acidic substances can lead to spontaneous ignition.[4][8][9]

  • Friction and Impact: Mixtures containing this compound can be sensitive to mechanical stimuli like friction and shock.[5]

  • Heat and Light: Elevated temperatures and exposure to UV light can increase the risk of decomposition and ignition, especially in the presence of catalysts like metal oxides.[2][3][8]

  • Acidic Conditions: Contact with acids can produce explosive chlorine dioxide gas.[3][9]

Q3: What are some common materials that are incompatible with this compound?

A3: this compound should not be mixed with a wide range of substances. A detailed list can be found in the data table below, but some of the most critical incompatibilities to avoid are:

  • Sulfur and sulfides[4][8]

  • Ammonium compounds[2][3][8][9][10]

  • Powdered metals (e.g., aluminum, magnesium)[5][10]

  • Acids[3][11][12]

  • Organic materials[6][10]

  • Phosphorus[5]

Q4: How should I properly store this compound and its compositions?

A4: this compound should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[13] It should be kept in tightly sealed containers and segregated from all incompatible materials.[6][14]

Q5: What are the initial signs of decomposition or an unstable this compound mixture?

A5: Signs of instability in a this compound mixture can include a faint smell of chlorine or chlorine dioxide, discoloration of the mixture, or unexpected temperature increases. If you observe any of these signs, the mixture should be treated as extremely hazardous.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Unexpected heating of a this compound mixture. - Contamination with an incompatible substance (e.g., sulfur, ammonium salts).- Presence of moisture, which can accelerate reactions with certain contaminants.1. DO NOT TOUCH OR MOVE THE CONTAINER. 2. Immediately evacuate the area.3. Alert your facility's safety officer or emergency response team.4. If safe to do so from a distance, consider using a cooling medium like a water bath to slow the reaction.
A faint, sharp odor (like chlorine) is detected from a stored composition. - Decomposition of the chlorate, possibly due to acidic contaminants or exposure to light.[8]- Reaction with moisture and air to form acidic compounds that then react with the chlorate.1. Do not inhale the fumes.2. Ensure the area is well-ventilated.3. If the odor is strong, evacuate the area and contact your safety officer.4. Review the composition for any potentially acidic components.
A this compound mixture shows increased sensitivity to friction or impact during handling. - The presence of sensitizing agents like sulfur or red phosphorus.[5]- The use of very fine particle sizes, which can increase reactivity.[9]1. Cease all handling of the mixture immediately.2. If possible, wet the mixture with a compatible solvent (like water, if appropriate for the other components) to reduce sensitivity.3. Re-evaluate the formulation to remove sensitizing components.

Data Presentation

Thermal Properties of this compound
PropertyValueSource(s)
Decomposition of Monohydrate120 °C (248 °F; 393 K)[15]
Decomposition of Anhydrous Form413.9 °C (777.0 °F; 687.0 K)[15]
Heat of Formation (Ba(ClO₃)₂)-184.4 kcal/mol[16]
Heat of Decomposition-28 kcal/mol[16]
Key Incompatible Materials with this compound
Material ClassSpecific ExamplesHazardSource(s)
Sulfur and Sulfides Elemental sulfur, metal sulfidesSpontaneous ignition, high sensitivity to friction.[4][4]
Ammonium Compounds Ammonium salts (e.g., ammonium chloride, ammonium sulfate)Formation of unstable and explosive ammonium chlorate.[2][9][2][9][10]
Powdered Metals Aluminum, magnesiumCan be ignited by heat, friction, or percussion and may explode.[5][5][10]
Acids Sulfuric acid, nitric acidLiberation of explosive chlorine dioxide gas.[3][6][11][12]
Organic Materials Alcohols, oils, grease, sugarsForms highly flammable and potentially explosive mixtures.[6][10][6][10]
Phosphorus Red phosphorusMixtures are shock and friction sensitive.[5][5]

Experimental Protocols

Protocol 1: Purity Assessment via Flame Test

Objective: To qualitatively assess the purity of this compound, specifically checking for sodium contamination which can affect experimental outcomes.

Methodology:

  • Preparation: In a fume hood, prepare a clean wire loop (typically platinum or nichrome) by dipping it in concentrated hydrochloric acid and heating it in a Bunsen burner flame until no color is produced.[9]

  • Sample Collection: Moisten the clean loop with deionized water and dip it into a small sample of the this compound powder.[9]

  • Analysis: Introduce the tip of the loop with the adhering sample into the edge of the Bunsen burner flame.[9]

  • Observation: A pure barium compound will impart a pale green color to the flame. A persistent, intense yellow-orange flame indicates sodium contamination.

Protocol 2: Recrystallization for Purification

Objective: To purify crude this compound by removing soluble impurities.

Methodology:

  • Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of hot distilled water with stirring. Do not boil.[9]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration to remove them.[9]

  • Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Subsequently, place the beaker in an ice bath to maximize the precipitation of this compound crystals.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9] Wash the crystals with a small amount of ice-cold distilled water and allow them to dry in a desiccator.

Visualizations

SpontaneousIgnitionPathway BaClO3 This compound Composition Contaminants Contaminants Energy Energy Input Decomposition Accelerated Decomposition Contaminants->Decomposition e.g., Sulfur, Acids, Ammonium Salts Energy->Decomposition e.g., Heat, Friction, Impact, UV Light Ignition Spontaneous Ignition Decomposition->Ignition Runaway Reaction

Caption: Factors leading to the spontaneous ignition of this compound compositions.

TroubleshootingWorkflow start Observation of Potential Instability is_heating Is the mixture heating uncontrollably? start->is_heating evacuate EVACUATE AREA & ALERT SAFETY OFFICER is_heating->evacuate Yes odor_check Is there a sharp, chemical odor? is_heating->odor_check No ventilate Ensure good ventilation. Investigate for acidic contaminants. odor_check->ventilate Yes sensitivity_check Is the mixture overly sensitive to handling? odor_check->sensitivity_check No monitor Continue to monitor from a safe distance. ventilate->monitor stop_handling Cease handling. Consider wetting mixture. Re-evaluate formulation. sensitivity_check->stop_handling Yes sensitivity_check->monitor No stop_handling->monitor end Issue Resolved monitor->end

Caption: Troubleshooting workflow for unstable this compound compositions.

References

Incompatibility of Barium chlorate with sulfur and combustible materials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Chlorate (B79027) Safety

This guide provides essential safety information, troubleshooting protocols, and answers to frequently asked questions regarding the significant hazards associated with the incompatibility of Barium Chlorate (Ba(ClO₃)₂) with sulfur and other combustible materials. It is intended for researchers, scientists, and professionals in drug development who may handle these substances.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard of mixing this compound with sulfur or other combustible materials?

A1: The primary hazard is the creation of highly sensitive and unstable mixtures that can lead to violent reactions, fire, or explosion.[1] this compound is a strong oxidizing agent, and when mixed with reducing agents like sulfur or combustible organic materials, it forms mixtures that can be ignited by friction, shock, heat, or even spontaneously.[1][2][3][4]

Q2: Why are mixtures of this compound and sulfur particularly dangerous?

A2: This combination is exceptionally hazardous due to its potential for spontaneous ignition.[4][5][6] Sulfur can react with ambient moisture and air to form trace amounts of sulfuric acid.[4][5][7] This acid reacts with this compound to produce chlorine dioxide (ClO₂), a highly unstable and explosive gas that can ignite flammable materials on contact.[4][5][7]

Q3: What types of "combustible materials" are considered incompatible with this compound?

A3: A wide range of materials are incompatible and can form dangerous mixtures. This includes, but is not limited to:

  • Sulfur and Sulfides: Prone to spontaneous ignition.[4][5]

  • Organic Materials: Wood, paper, oils, fuels, starch, shellac, and gums.[1][8][9]

  • Powdered Metals: Finely divided aluminum, iron, and other metals can create explosive mixtures.[1][3][10]

  • Ammonium (B1175870) Compounds: Can form unstable ammonium chlorate, which may decompose explosively.[1][3][7][11]

  • Reducing Agents and other easily oxidizable materials. [1][12]

Q4: How does particle size affect the hazard level?

A4: Finely divided mixtures of this compound and combustible materials are particularly dangerous.[1][2][3] Smaller particle sizes increase the surface area available for reaction, making the mixture more sensitive to ignition from friction, shock, or static electricity.[11]

Q5: Is this compound more or less stable than other chlorates, like potassium chlorate?

A5: this compound and its compositions are generally considered less stable and more prone to friction and impact than those based on potassium chlorate.[4][13]

Troubleshooting Guide

This section addresses potential emergency scenarios. Immediate and correct action is critical.

Scenario 1: Accidental mixing of this compound and sulfur/combustible material.

  • Problem: A small quantity of this compound has been unintentionally mixed with sulfur or another incompatible combustible material in a dry state.

  • Immediate Action:

    • DO NOT ATTEMPT TO SEPARATE THE MIXTURE. Avoid any action that could create friction, pressure, or shock, such as scraping, grinding, or tamping.[11]

    • Evacuate non-essential personnel from the immediate area.

    • If it is safe to do so, very gently moisten the mixture from a distance with a fine water spray to reduce dust and sensitivity.[12]

    • Consult your institution's safety officer and hazardous waste disposal team for immediate guidance on neutralizing and disposing of the material.

    • DO NOT absorb the spill with sawdust or other combustible absorbents.[12]

Scenario 2: A fire has started in an area where this compound is stored.

  • Problem: this compound is not flammable itself, but it is a strong oxidizer that will accelerate the combustion of other materials and can make a fire more intense.[2][12] Containers may explode when heated.[1][3]

  • Immediate Action:

    • Activate the fire alarm and evacuate the area.

    • If the fire is small and you are trained to use an extinguisher, flood the area with water from a distance.[3] Do not use dry chemical or foam extinguishers.[3]

    • Cool exposed containers with water from a safe distance or a protected location to prevent them from exploding.[12]

    • Notify emergency responders that a strong oxidizer is involved in the fire.

Scenario 3: A spill of dry this compound powder.

  • Problem: Spilled this compound dust can easily form flammable mixtures if it comes into contact with incompatible materials. Inhalation is also a health hazard.[12]

  • Immediate Action:

    • Restrict access to the spill area.

    • DO NOT DRY SWEEP. [14] This can create dust clouds that are an explosion and inhalation hazard.

    • Gently cover the spill with a damp, inert material like sand.

    • Alternatively, use a wet cleanup method or a vacuum cleaner equipped with a HEPA filter to collect the spilled material.[14][15]

    • Place the collected material into a clearly labeled container for hazardous waste disposal.

Data Presentation: Physicochemical & Sensitivity Data

PropertyValue / ObservationSource(s)
Chemical Formula Ba(ClO₃)₂[2]
Appearance White crystalline solid[1][2]
Molar Mass 304.23 g/mol (anhydrous)[2]
Decomposition Temp. Starts at ~250 °C (482 °F)[1][2]
Dehydration Temp. Monohydrate form loses water at 120 °C (248 °F)[2][16]
Hazardous Reaction Reacts violently with reducing agents, strong acids, powdered metals, sulfur, and ammonium salts.[1][3]
Friction Sensitivity Mixtures with combustibles can be ignited by friction. Sulfur/chlorate compositions have limiting loads <80 N.[1][2][17][18]
Shock/Impact Sensitivity Mixtures are sensitive to shock. Can be explosive if the combustible material is finely divided.[1][2][3][4]
Spontaneous Ignition High risk with sulfur due to acid formation. A pyrotechnic mix with rejects ignited at 75°C.[4][5][8]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory when handling this compound, especially when sulfur or other combustibles are present in the same laboratory.

Protocol 1: Safe Storage of this compound

  • Segregation: Store this compound separately from all incompatible materials. This includes combustible substances, organic materials, reducing agents, sulfur, sulfides, powdered metals, strong acids, and ammonium compounds.[9][12]

  • Location: Store in a cool, dry, well-ventilated area.[1][9]

  • Containers: Keep in tightly closed, properly labeled containers.[1][19]

  • Surfaces: Store containers on non-wood floors and shelving to prevent contact with combustible materials.[1][9]

  • Inventory: Maintain a strict inventory to track quantities and prevent unaccounted-for material.

Protocol 2: Safe Handling During Experiments

  • Designated Area: Handle this compound in a designated area, such as a chemical fume hood, away from any combustible materials.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[14][19]

  • Avoid Dust Formation: Handle the material carefully to avoid creating dust.[12][14] Use a wet method for cleaning any residual powder.[14]

  • Utilities: Use explosion-proof electrical equipment and fittings in the handling and storage areas.[1][9]

  • Mixing (if absolutely necessary): If mixing with other substances is required, use small quantities. Components should be individually screened gently and mixed via a low-energy method, such as the "diaper method" on kraft paper, to avoid friction.[11] Never grind or tamp mixtures containing this compound and combustible materials.[11]

  • Waste Disposal: Dispose of all waste containing this compound as hazardous waste according to institutional, local, and federal regulations.[19] Never discard it in general waste bins where it could contact paper or other combustibles.

Visualizations

Incompatibility_Pathway cluster_0 Conditions cluster_1 Reaction Pathway cluster_2 Outcome BaClO3 This compound Ba(ClO₃)₂ Reaction Acid + Chlorate Reaction BaClO3->Reaction Sulfur Sulfur (S) Acid Formation of Sulfuric Acid (H₂SO₄) Sulfur->Acid reacts with Moisture Moisture (H₂O) + Air (O₂) Moisture->Acid Acid->Reaction initiates ClO2 Unstable Gas Generation: Chlorine Dioxide (ClO₂) Reaction->ClO2 produces Ignition Spontaneous Ignition / Explosion ClO2->Ignition causes

Caption: Chemical pathway to spontaneous ignition for this compound and Sulfur mixtures.

Troubleshooting_Workflow Start Accidental Mixture Detected StopAction STOP ALL WORK Do Not Scrape or Agitate Start->StopAction Evacuate Evacuate Non-Essential Personnel StopAction->Evacuate Assess Is it Safe to Approach? Evacuate->Assess Notify Notify Safety Officer & Emergency Personnel Assess->Notify No Moisten Gently Moisten with Water Spray (from distance) Assess->Moisten Yes Secure Secure Area & Await Hazmat Team Notify->Secure Moisten->Notify Disposal Professional Hazardous Waste Disposal Secure->Disposal

Caption: Logical workflow for troubleshooting an accidental mixture of incompatible materials.

Safe_Handling_Protocol Start Experiment Planning Prep Prepare Designated Area (Fume Hood, No Combustibles) Start->Prep PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Retrieve Retrieve Minimum Necessary Quantity of Ba(ClO₃)₂ PPE->Retrieve Handle Handle Gently (Avoid Dust & Friction) Retrieve->Handle Experiment Perform Experiment Handle->Experiment Cleanup Clean Area with Wet Method Experiment->Cleanup Waste Segregate & Label Hazardous Waste Cleanup->Waste Store Return Reagent to Segregated Storage Waste->Store End Procedure Complete Store->End

Caption: Experimental workflow for the safe handling of this compound.

References

Barium Chlorate: A Technical Guide to Toxicology and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive information on the toxicology of barium chlorate (B79027), established occupational exposure limits, and practical guidance for its safe handling in experimental settings. The following sections include troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during research and development.

Toxicology and Occupational Exposure

Barium chlorate is a potent oxidizing agent and a soluble barium salt, presenting significant toxicological risks.[1] Its toxicity stems from the combined effects of both the barium (Ba²⁺) and chlorate (ClO₃⁻) ions.[1]

Mechanism of Toxicity:

  • Barium Ion (Ba²⁺): The primary mechanism of barium ion toxicity is the blockade of potassium channels, which leads to a rapid and severe decrease in plasma potassium levels (hypokalemia).[2][3] This disruption of potassium homeostasis can cause significant cardiovascular effects, including irregular heartbeat and hypertension, as well as neuromuscular effects like muscle twitching and paralysis.[1]

  • Chlorate Ion (ClO₃⁻): The chlorate ion is a strong oxidizing agent that can induce methemoglobinemia.[4] This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms such as headache, dizziness, and cyanosis (blue discoloration of the skin).[4] In severe cases, it can result in respiratory distress and death.[4]

Quantitative Toxicological Data
ParameterValueSpeciesReference
LD₅₀ (Oral)500.1 mg/kgNot Specified[5]
LC₅₀ (Inhalation, 4h, dust/mist)1.5 mg/LNot Specified[5]
Occupational Exposure Limits for Soluble Barium Compounds
AgencyLimitDurationNotesReference
OSHA (PEL) 0.5 mg/m³8-hour TWAAs Ba[4][6][7]
NIOSH (REL) 0.5 mg/m³10-hour TWAAs Ba[4][6]
ACGIH (TLV) 0.5 mg/m³8-hour TWAAs Ba, A4: Not classifiable as a human carcinogen[8][9][10]
NIOSH (IDLH) 50 mg/m³-As Ba, Immediately Dangerous to Life or Health[3][5]

Experimental Protocols

In Vitro Assessment of Barium-Induced Hypokalemia

A general approach to studying the effect of this compound on potassium channels in vitro would involve using cell lines that express the potassium channels of interest.

Methodology:

  • Cell Culture: Culture appropriate cell lines (e.g., HEK293 cells transfected with specific potassium channel subunits) under standard conditions.

  • Electrophysiology: Use patch-clamp electrophysiology to measure potassium currents in these cells.

  • This compound Application: Perfuse the cells with solutions containing varying concentrations of this compound.

  • Data Analysis: Record and analyze the changes in potassium channel activity before and after the application of this compound to determine its inhibitory effects.

Assessment of Methemoglobinemia

Several methods can be used to determine the levels of methemoglobin in the blood.

Methodology: Spectrophotometric Assay (Based on Evelyn and Malloy method)

  • Blood Sample Collection: Collect whole blood samples from experimental subjects.

  • Sample Preparation: Dilute the blood samples in a phosphate (B84403) buffer solution containing a detergent to lyse the red blood cells.[4]

  • Spectrophotometric Measurement: Measure the absorbance of the diluted samples at 630 nm.[4] This wavelength is characteristic of methemoglobin.

  • Quantification: Compare the absorbance of the test samples to a standard curve prepared with known concentrations of methemoglobin to determine the percentage of methemoglobin in the samples.

For a simpler, qualitative assessment, a bedside "filter paper test" can be performed. A drop of blood is placed on filter paper; if it remains brown upon exposure to air instead of turning red, it indicates the presence of methemoglobinemia.[5]

Visualizing Toxicological Pathways

Barium_Chlorate_Toxicology cluster_Barium Barium Ion (Ba²⁺) Toxicity cluster_Chlorate Chlorate Ion (ClO₃⁻) Toxicity This compound This compound Barium Ion Barium Ion (Ba²⁺) This compound->Barium Ion Chlorate_Ion Chlorate Ion (ClO₃⁻) This compound->Chlorate_Ion K_Channel Potassium Channels Barium Ion->K_Channel Blocks Hypokalemia Hypokalemia (Low Blood Potassium) K_Channel->Hypokalemia Leads to Cardiovascular_Effects Cardiovascular Effects (e.g., Arrhythmias) Hypokalemia->Cardiovascular_Effects Neuromuscular_Effects Neuromuscular Effects (e.g., Paralysis) Hypokalemia->Neuromuscular_Effects Hemoglobin Hemoglobin (in Red Blood Cells) Chlorate_Ion->Hemoglobin Oxidizes Methemoglobin Methemoglobin Hemoglobin->Methemoglobin Forms Reduced_O2_Capacity Reduced Oxygen Carrying Capacity Methemoglobin->Reduced_O2_Capacity Cyanosis Cyanosis & Hypoxia Reduced_O2_Capacity->Cyanosis

Caption: Toxicological pathways of this compound.

Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary acute health effects of this compound exposure?

A1: Acute exposure can lead to skin, eye, and respiratory tract irritation.[4][8] Systemically, it can cause nausea, vomiting, diarrhea, and abdominal pain.[4] More severe effects include interference with the blood's ability to carry oxygen (methemoglobinemia), leading to headache, dizziness, and cyanosis.[4] High exposure can also cause tremors, seizures, muscle twitching, and irregular heartbeat due to hypokalemia.[4][5]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Wear protective gloves, clothing, and safety goggles or a face shield.[11][12] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator for particulates should be used.[11][13]

Q3: How should I properly store this compound?

A3: Store in a cool, dry, well-ventilated area in tightly closed containers.[9] It should be kept separate from combustible substances, reducing agents, ammonium (B1175870) compounds, metal powders, and strong acids.[8][9][13]

Q4: What should I do in case of a small this compound spill?

A4: Evacuate unnecessary personnel from the area.[9] Wearing appropriate PPE, carefully sweep the spilled solid into a covered container, avoiding dust generation.[8] If appropriate, moisten the spill first to prevent dusting.[8] Wash the area with plenty of water.[8] Do not use sawdust or other combustible absorbents.[8]

Q5: Can this compound cause long-term health effects?

A5: Repeated exposure may lead to kidney damage.[4] It can also result in a benign condition called baritosis, where barium deposits in the lungs are visible on a chest x-ray but do not typically impair lung function.[5]

Troubleshooting Guide for Experimental Issues
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent results in in vitro potassium channel assays. - Inaccurate concentration of this compound solution.- Fluctuation in experimental temperature.- Cell line instability or contamination.- Prepare fresh solutions of this compound and verify the concentration.- Ensure a stable temperature is maintained throughout the experiment.- Check cell cultures for any signs of contamination and use cells with a consistent passage number.
Difficulty in detecting methemoglobinemia at low exposure levels. - Insufficient sensitivity of the assay.- The time point of measurement is not optimal.- Use a more sensitive method like co-oximetry for precise measurement.- Conduct a time-course experiment to determine the peak of methemoglobin formation after exposure.
Unexpected cell death in in vitro experiments. - this compound concentration is too high, leading to cytotoxicity.- Contamination of the cell culture.- Perform a dose-response study to determine the cytotoxic threshold of this compound for your specific cell line.- Aseptically handle all reagents and cell cultures to prevent contamination.
Variability in animal responses to this compound exposure. - Differences in animal age, weight, or strain.- Inconsistent dosing.- Standardize the animal model by using animals of the same age, weight, and genetic background.- Ensure accurate and consistent administration of this compound.

References

Technical Support Center: Safe Disposal of Barium Chlorate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Barium chlorate (B79027) waste. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Barium chlorate waste?

A1: this compound is a strong oxidizing agent and poses several significant hazards. It can form highly flammable and potentially explosive mixtures with combustible materials.[1][2] These mixtures can be ignited by friction, heat, or shock.[1][3] Contact with strong acids, such as concentrated sulfuric acid, can cause fires or explosions.[1][4] Additionally, this compound is toxic if ingested, causing a range of symptoms including abdominal pain, nausea, and muscular paralysis.[2][5]

Q2: How should I handle a small spill of solid this compound in the laboratory?

A2: For a small spill, first evacuate personnel not wearing appropriate protective equipment from the area.[6] Remove all potential ignition sources.[6] To clean up the spill, you can carefully use a HEPA vacuum cleaner to avoid raising dust or use a commercial spill kit with absorbent material.[7] Place the collected material into a sealed, properly labeled plastic bag for disposal as hazardous waste.[6][7] Afterward, decontaminate the spill area with water.[7]

Q3: What is the procedure for a large-scale this compound spill?

A3: In the event of a large spill, immediate evacuation of the laboratory is necessary.[7] Isolate the area by closing all doors and posting warning signs.[7] If it is safe to do so, remove any ignition sources.[7] Contact your institution's Environmental Health & Safety (EH&S) department or the appropriate emergency response team.[7] Be prepared to provide them with the chemical identity, estimated quantity of the spill, and its location.[7]

Q4: Can I dispose of this compound waste down the drain?

A4: No, you should not dispose of this compound or its solutions down the drain. Due to its solubility in water, this can lead to environmental contamination.[8] Barium compounds are regulated, and improper disposal can lead to violations of environmental regulations.[9]

Q5: What are the general principles for storing this compound waste before disposal?

A5: this compound waste should be collected in a sturdy, leak-proof container that is clearly labeled as "Hazardous Waste: this compound".[10] The container must be kept tightly closed in a cool, well-ventilated area.[4] It is crucial to store it separately from incompatible materials such as combustible materials, reducing agents, strong acids, and powdered metals.[1][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

ParameterValue/RecommendationSource(s)
Chemical Formula Ba(ClO₃)₂[1]
Molecular Weight 304.23 g/mol (anhydrous)[11]
Solubility in Water 37.9 g/100 g water at 25 °C[1]
Decomposition Temperature 250 °C[1]
EPA Hazardous Waste Number D005 (for Barium)[12]
OSHA Permissible Exposure Limit (PEL) (for soluble Barium compounds) 0.5 mg/m³ (8-hour time-weighted average)[6]

Experimental Protocol for this compound Waste Treatment

A common and effective method for treating water-soluble barium salts like this compound is to precipitate the barium as insoluble and less hazardous barium sulfate (B86663). This procedure should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • This compound waste solution

  • 3M Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH) or other suitable base for neutralization

  • Large beaker

  • Stirring rod

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Sand

  • Hazardous waste container

Procedure:

  • Dissolution: Carefully dissolve the solid this compound waste in a minimal amount of water in a large beaker. Do not exceed a total volume of one liter.[13]

  • Precipitation: Slowly and with constant stirring, add an excess of 3M sulfuric acid to the this compound solution. This will cause the formation of a white precipitate, which is insoluble barium sulfate (BaSO₄).[7]

  • Settling: Allow the mixture to stand overnight to ensure complete precipitation of the barium sulfate.[13]

  • Filtration: Carefully filter the insoluble barium sulfate from the solution using a filtration apparatus.[7]

  • Drying and Packaging: Dry the filtered barium sulfate precipitate. Once dry, mix it with an equal amount of sand and package it in a clearly labeled container for transfer to a designated hazardous waste facility.[13]

  • Filtrate Neutralization: The remaining acidic filtrate should be neutralized with a suitable base, such as sodium hydroxide, to a neutral pH.[13] Once neutralized, this solution may be disposed of down the drain with a large excess of water, in accordance with local regulations.[13]

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound waste.

BariumChlorateDisposal start This compound Waste Generated is_spill Is it a spill? start->is_spill small_spill Small Spill (Follow spill cleanup protocol) is_spill->small_spill Yes, small large_spill Large Spill (Evacuate and call EH&S) is_spill->large_spill Yes, large collect_waste Collect Waste in Labeled Container is_spill->collect_waste No small_spill->collect_waste storage Store Safely (Away from incompatibles) collect_waste->storage treatment_decision Treat in-house? storage->treatment_decision precipitation Precipitate as Barium Sulfate (Follow experimental protocol) treatment_decision->precipitation Yes direct_disposal Dispose Directly via EH&S Pickup treatment_decision->direct_disposal No dispose_precipitate Dispose of BaSO₄ as Hazardous Waste precipitation->dispose_precipitate neutralize_filtrate Neutralize Filtrate and Dispose per Regulations precipitation->neutralize_filtrate

Caption: Workflow for the safe disposal of this compound waste.

References

Managing the hygroscopic properties of Barium chlorate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Barium Chlorate, focusing on the management of its hygroscopic properties during experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound hygroscopic?

There is conflicting information regarding the hygroscopic nature of this compound. Some sources state it is not significantly hygroscopic, while others indicate it can absorb moisture from the atmosphere, leading to clumping. This discrepancy may be due to the presence of impurities, such as sodium chloride from certain synthesis methods, which are themselves hygroscopic. Therefore, it is best practice to always handle this compound as a potentially hygroscopic material.

Q2: What are the visible signs of water absorption in this compound?

Visible signs of water absorption include clumping or caking of the powder, and in more extreme cases, the material may appear damp or even begin to dissolve (deliquescence).

Q3: How should I store this compound to minimize moisture absorption?

To minimize moisture absorption, this compound should be stored in a tightly sealed, non-reactive container (e.g., glass or polyethylene). For additional protection, especially in humid environments or for long-term storage, the primary container should be placed inside a desiccator containing a suitable drying agent like silica (B1680970) gel or anhydrous calcium sulfate.

Q4: Can I dry this compound if it has absorbed moisture?

This compound often exists as a monohydrate (Ba(ClO₃)₂·H₂O), which naturally contains water. Heating the monohydrate to 120°C will remove this water of hydration to form the anhydrous salt.[1] However, it is crucial to control the temperature carefully, as anhydrous this compound begins to decompose around 250°C, a reaction that can be explosive.[1] For simple clumping due to surface moisture, drying at a lower temperature (e.g., 50-60°C) in a drying oven until a constant weight is achieved may be sufficient.

Q5: How does moisture affect the performance of this compound in experiments?

Absorbed moisture can have several negative impacts on experiments:

  • Inaccurate Measurements: The presence of water will lead to inaccuracies when weighing the compound, affecting stoichiometry and concentration calculations.

  • Altered Reactivity: Moisture can alter the reactivity of this compound, potentially leading to unexpected side reactions or changes in reaction kinetics.

  • Safety Hazards: In pyrotechnic mixtures, the presence of moisture can increase the sensitivity of the mixture to friction and shock.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder is clumped or caked. Absorption of atmospheric moisture.1. Break up clumps gently with a clean, dry spatula in a low-humidity environment (e.g., a glove box).2. If necessary, dry the material in a vacuum oven at a low temperature (50-60°C).3. Ensure future storage is in a tightly sealed container within a desiccator.
Inconsistent experimental results. Inaccurate weighing due to absorbed water.1. Handle and weigh this compound in a controlled low-humidity environment.2. Use a fresh, unopened container of the reagent if possible.3. Dry a small sample to a constant weight to determine the extent of water absorption and adjust calculations accordingly.
Difficulty achieving a completely anhydrous reaction. Residual moisture in the this compound.1. Dry the this compound at 120°C to remove the water of hydration, ensuring careful temperature control.2. Handle the dried material exclusively under an inert atmosphere (e.g., in a glove box).

Experimental Protocols

Protocol 1: Drying this compound Monohydrate to Anhydrous Form
  • Preparation: Place a thin layer of this compound monohydrate in a clean, dry crystallizing dish.

  • Drying: Place the dish in a preheated oven at 120°C.

  • Monitoring: Heat the sample for 1-2 hours.

  • Cooling and Weighing: Remove the dish from the oven and place it in a desiccator to cool to room temperature. Once cooled, weigh the sample.

  • Constant Weight: Repeat steps 3 and 4 until a constant weight is achieved, indicating all water of hydration has been removed.

  • Storage: Immediately transfer the anhydrous this compound to a tightly sealed container and store in a desiccator.

Protocol 2: Handling and Weighing this compound in a Low-Humidity Environment
  • Environment Setup: Place the sealed container of this compound, along with all necessary tools (spatulas, weigh boats, etc.), inside a glove box or a nitrogen-purged glove bag. Ensure the internal relative humidity is below your experimental tolerance.

  • Equilibration: Allow the container and tools to equilibrate to the low-humidity environment for at least 30 minutes.

  • Dispensing: Open the container and quickly dispense the desired amount of this compound into a pre-tared weigh boat.

  • Sealing: Immediately and tightly reseal the main container of this compound.

  • Transfer: Promptly transfer the weighed sample to your reaction vessel.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaBa(ClO₃)₂ (anhydrous)Ba(ClO₃)₂·H₂O (monohydrate)
Molar Mass304.23 g/mol (anhydrous)[1]
AppearanceWhite crystalline solid[1]
Density3.18 g/cm³[1]
Melting Point414 °C (decomposes)[1]
Decomposition TemperatureStarts at ~250 °C[1]
Water of Hydration Loss120 °C[1]
Solubility in Water37.9 g/100 g water at 25 °C

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_reaction Reaction cluster_troubleshooting Troubleshooting Storage Store in Tightly Sealed Container in Desiccator Transfer Transfer to Low-Humidity Environment (Glove Box) Storage->Transfer Check Check for Clumping Transfer->Check Weigh Weigh Required Amount Reaction Add to Reaction Vessel Weigh->Reaction Check->Weigh No Clumping Dry Dry if Necessary (Low Temp Oven) Check->Dry Clumping Observed Dry->Transfer

Caption: Workflow for handling potentially hygroscopic this compound.

Decision_Tree Troubleshooting Clumped this compound Start Is the this compound powder free-flowing? Use Proceed with experiment in low-humidity environment. Start->Use Yes Clumped Is the powder clumped? Start->Clumped No BreakUp Gently break up clumps in a glove box. Clumped->BreakUp Yes Recheck Is the powder now free-flowing? BreakUp->Recheck Recheck->Use Yes Dry Dry at low temperature (50-60°C) until constant weight. Recheck->Dry No Dry->Use

Caption: Decision tree for managing clumped this compound.

References

Validation & Comparative

Titrimetric Methods for the Purity Validation of Barium Chlorate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like barium chlorate (B79027) is paramount. Titrimetric analysis, a cornerstone of analytical chemistry, offers several reliable and cost-effective methods for this purpose. This guide provides a detailed comparison of three primary titrimetric methods for the purity validation of barium chlorate: iodometric titration, redox back-titration, and precipitation titration. The guide also briefly discusses alternative instrumental methods for a comprehensive overview.

Comparative Performance of Titrimetric Methods

The selection of an appropriate titrimetric method depends on factors such as required accuracy, potential interferences, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

Parameter Iodometric Titration Redox Back-Titration (Fe²⁺/Cr₂O₇²⁻) Precipitation Titration (Ba²⁺ vs. SO₄²⁻)
Principle Reduction of chlorate by iodide to form iodine, which is then titrated with sodium thiosulfate (B1220275).Reduction of chlorate with a known excess of Fe²⁺, followed by titration of the unreacted Fe²⁺ with a standard oxidant.Titration of barium ions with a standardized sulfate (B86663) solution to form barium sulfate precipitate.
Accuracy (Relative Error) Typically ≤ 1%Typically ≤ 0.5%< 0.5%[1]
Precision (RSD) < 5%[2]High0.20%[1]
Selectivity Good for chlorate; potential interference from other oxidizing agents.Good; less susceptible to air oxidation with dichromate as titrant.Specific for barium; potential interference from other ions that precipitate with sulfate.
Endpoint Detection Starch indicator (sharp blue to colorless transition) or potentiometric.Visual indicator (e.g., ferroin) or potentiometric.Visual indicator (e.g., sodium rhodizonate) or conductometric.[3]
Speed Relatively fast.Slower due to the back-titration step and heating requirement.Rapid.
Complexity Moderate.High.Low to moderate.

Experimental Protocols

Detailed and accurate experimental procedures are crucial for obtaining reliable results. Below are the protocols for the three compared titrimetric methods.

Iodometric Titration

This method relies on the oxidation of iodide to iodine by chlorate in an acidic medium, followed by the titration of the liberated iodine with a standard sodium thiosulfate solution.

Reagents:

  • Potassium iodide (KI), 10% (w/v) solution

  • Hydrochloric acid (HCl), concentrated

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 N

  • Starch indicator solution, 1% (w/v)

  • This compound sample

Procedure:

  • Accurately weigh approximately 0.15-0.20 g of the this compound sample and dissolve it in 50 mL of deionized water in a 250 mL conical flask.

  • Carefully add 2 g of solid potassium iodide to the solution and swirl to dissolve.

  • Slowly and with caution, add 20 mL of concentrated hydrochloric acid to the flask under a fume hood.

  • Stopper the flask and allow the reaction to proceed in the dark for 5-10 minutes. The solution will turn a dark reddish-brown due to the liberated iodine.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale straw color.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with sodium thiosulfate solution until the blue color completely disappears, leaving a colorless solution.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the this compound sample to account for any potential oxidizing impurities in the reagents.[4]

Calculation of Purity: The purity of this compound is calculated using the following formula: Purity (%) = ((V_sample - V_blank) * N_thiosulfate * E) / W_sample * 100 Where:

  • V_sample = Volume of Na₂S₂O₃ used for the sample (mL)

  • V_blank = Volume of Na₂S₂O₃ used for the blank (mL)

  • N_thiosulfate = Normality of the Na₂S₂O₃ solution (N)

  • E = Equivalent weight of this compound (molecular weight / 6)

  • W_sample = Weight of the this compound sample (g)

Redox Back-Titration (Ferrous/Dichromate Method)

This method, adapted from ISO 22863-7 for pyrotechnic compositions, involves the reduction of chlorate with a known excess of ferrous ions.[5] The unreacted ferrous ions are then titrated with a standard solution of potassium dichromate.

Reagents:

  • Ammonium (B1175870) ferrous sulfate solution (0.1 N), standardized

  • Potassium dichromate (K₂Cr₂O₇) solution (0.1 N), standardized

  • Sulfuric acid (H₂SO₄), concentrated

  • Phosphoric acid (H₃PO₄), 85%

  • Ferroin (B110374) indicator solution

  • This compound sample

Procedure:

  • Accurately weigh approximately 0.1 g of the this compound sample into a 500 mL conical flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Carefully add 25.00 mL of standardized 0.1 N ammonium ferrous sulfate solution to the flask.

  • Slowly add 20 mL of a mixture of sulfuric acid and phosphoric acid (prepared by cautiously adding 150 mL of concentrated H₂SO₄ to 700 mL of water, cooling, and then adding 150 mL of 85% H₃PO₄).

  • Gently boil the solution for 10 minutes to ensure complete reaction of the chlorate.

  • Cool the solution to room temperature.

  • Add 3-5 drops of ferroin indicator.

  • Titrate the excess ferrous sulfate with standardized 0.1 N potassium dichromate solution until the color changes from orange-red to a stable pale blue.

  • Record the volume of potassium dichromate solution used.

  • Perform a blank titration by following the same procedure but omitting the this compound sample.

Calculation of Purity: The purity of this compound is calculated using the following formula: Purity (%) = ((V_blank - V_sample) * N_dichromate * E) / W_sample * 100 Where:

  • V_blank = Volume of K₂Cr₂O₇ used for the blank (mL)

  • V_sample = Volume of K₂Cr₂O₇ used for the sample (mL)

  • N_dichromate = Normality of the K₂Cr₂O₇ solution (N)

  • E = Equivalent weight of this compound (molecular weight / 6)

  • W_sample = Weight of the this compound sample (g)

Precipitation Titration of Barium

This method determines the barium content of the sample by titrating it with a standard solution of a sulfate salt, which causes the precipitation of barium sulfate.

Reagents:

  • Standardized sodium sulfate (Na₂SO₄) solution, 0.1 M

  • Ethanol (B145695)

  • Hydrochloric acid (HCl) to adjust pH

  • Sodium rhodizonate indicator

  • This compound sample

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in a mixture of 50 mL of deionized water and 50 mL of ethanol. The presence of ethanol reduces the solubility of barium sulfate, leading to a sharper endpoint.

  • Adjust the pH of the solution to between 2.0 and 3.0 using dilute HCl.

  • Add a few drops of sodium rhodizonate indicator, which will impart a red color to the solution in the presence of barium ions.[3]

  • Titrate with standardized 0.1 M sodium sulfate solution. The endpoint is reached when the red color of the solution disappears.

  • Record the volume of sodium sulfate solution used.

Calculation of Purity: The purity of this compound is calculated based on the barium content: Purity (%) = (V_sulfate * M_sulfate * MW_Ba(ClO3)2) / (W_sample) * 100 Where:

  • V_sulfate = Volume of Na₂SO₄ solution used (L)

  • M_sulfate = Molarity of the Na₂SO₄ solution (mol/L)

  • MW_Ba(ClO3)2 = Molecular weight of this compound

  • W_sample = Weight of the this compound sample (g)

Alternative Purity Validation Methods

While titrimetric methods are robust and widely accessible, certain instrumental techniques offer higher sensitivity and the ability to quantify specific impurities.

  • Ion Chromatography (IC): Considered a highly accurate method for the direct determination of chlorate and other anions.[2] It is particularly useful for identifying and quantifying anionic impurities.

  • Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Spectroscopy: These techniques are highly sensitive for determining the content of barium and other metallic impurities.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental process and in selecting the most appropriate method, the following diagrams are provided.

Iodometric_Titration_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Analysis weigh Weigh Barium Chlorate Sample dissolve Dissolve in Deionized Water weigh->dissolve add_ki Add Potassium Iodide (KI) dissolve->add_ki add_hcl Add Concentrated HCl add_ki->add_hcl react React in Dark (5-10 min) add_hcl->react titrate1 Titrate with Na₂S₂O₃ to Pale Straw Color react->titrate1 add_starch Add Starch Indicator titrate1->add_starch titrate2 Titrate to Colorless Endpoint add_starch->titrate2 record_vol Record Volume titrate2->record_vol calculate Calculate Purity record_vol->calculate Method_Selection_Tree cluster_titrimetric Titrimetric Methods cluster_instrumental Instrumental Methods start Primary Goal of Analysis? c1 Assay of this compound Purity start->c1 Purity c2 Quantification of Specific Impurities start->c2 Impurities m1 Redox Back-Titration c1->m1 Highest Accuracy m2 Iodometric Titration c1->m2 Speed and Simplicity m3 Precipitation Titration c1->m3 Direct Ba²⁺ Assay m4 Ion Chromatography (Anions) c2->m4 m5 AAS/ICP (Cations) c2->m5

References

Spectroscopic Identification of Barium Chlorate Thermal Decomposition Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic methods used to identify the thermal decomposition products of barium chlorate (B79027). It offers a detailed analysis of the starting material and its primary solid-state product, barium chloride, supported by experimental data and protocols. This document is intended to assist researchers in accurately characterizing the thermal degradation of barium chlorate and in differentiating it from alternative chlorate compounds.

Thermal Decomposition of this compound

This compound, typically found as a monohydrate (Ba(ClO₃)₂·H₂O), undergoes a two-stage thermal decomposition. The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous salt into barium chloride and oxygen gas.

Decomposition Pathway:

  • Dehydration: Ba(ClO₃)₂·H₂O(s) → Ba(ClO₃)₂(s) + H₂O(g)

  • Decomposition: Ba(ClO₃)₂(s) → BaCl₂(s) + 3O₂(g)

The primary solid-state product of this thermal decomposition is anhydrous barium chloride (BaCl₂).

Comparative Spectroscopic Analysis

The transformation of this compound to barium chloride can be effectively monitored and confirmed using various spectroscopic techniques. Each method provides a unique fingerprint of the compounds, allowing for unambiguous identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a sample. The chlorate ion (ClO₃⁻) in this compound exhibits distinct vibrational modes that are absent in the spectrum of barium chloride.

Vibrational ModeThis compound (Ba(ClO₃)₂)·H₂O[1]Barium Chloride (anhydrous)
ν₁ (symmetric stretch) ~935 cm⁻¹-
ν₂ (symmetric bend) ~620 cm⁻¹-
ν₃ (asymmetric stretch) ~975 cm⁻¹-
ν₄ (asymmetric bend) ~480 cm⁻¹-
Water of Hydration (O-H stretch) ~3400 cm⁻¹-
Water of Hydration (H-O-H bend) ~1640 cm⁻¹-
Ba-Cl Vibration -< 400 cm⁻¹

Note: Peak positions are approximate and can vary slightly based on sample preparation and instrumentation.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the symmetric vibrations of the chlorate ion. The disappearance of the strong chlorate peaks and the emergence of barium chloride lattice modes are clear indicators of decomposition.

Vibrational ModeThis compound (Ba(ClO₃)₂)·H₂O[1]Barium Chloride (anhydrous)
ν₁ (symmetric stretch) ~938 cm⁻¹-
ν₂ (symmetric bend) ~614 cm⁻¹-
ν₃ (asymmetric stretch) ~975 cm⁻¹-
ν₄ (asymmetric bend) ~478 cm⁻¹-
Lattice Modes < 200 cm⁻¹~110-180 cm⁻¹
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. A significant shift in the binding energy of the Chlorine 2p (Cl 2p) core level is observed upon the reduction of chlorate (+5 oxidation state) to chloride (-1 oxidation state).

Element & Core LevelThis compound (Ba(ClO₃)₂)Barium Chloride (BaCl₂)
Ba 3d₅/₂ ~780.0 eV~780.0 eV
Cl 2p₃/₂ ~206.3 eV[2]~198.3 eV[2]

Comparison with Alternative Chlorates

Potassium chlorate (KClO₃) and sodium chlorate (NaClO₃) are common alternatives to this compound. While their thermal decomposition also yields the corresponding metal chloride and oxygen, the spectroscopic signatures of the starting materials and products differ slightly due to the influence of the cation.

Spectroscopic FeatureThis compound (Ba(ClO₃)₂)Potassium Chlorate (KClO₃)[1]Sodium Chlorate (NaClO₃)[1]
FTIR ν₁ (cm⁻¹) ~935~930~930
Raman ν₁ (cm⁻¹) ~938~939~933
Decomposition Temp. (°C) ~250-414[3][4]~400~400
Primary Solid Product BaCl₂KClNaCl

Experimental Protocols

Controlled Thermal Decomposition of this compound

Objective: To thermally decompose this compound in a controlled manner to produce barium chloride for spectroscopic analysis.

Methodology:

  • Place a small, accurately weighed sample of this compound monohydrate (approximately 10-20 mg) into a ceramic crucible.

  • Place the crucible in a programmable furnace.

  • Heat the sample from ambient temperature to 150°C at a rate of 10°C/min and hold for 30 minutes to ensure complete dehydration.

  • Increase the temperature to 450°C at a rate of 10°C/min and hold for 1 hour to ensure complete decomposition to barium chloride.

  • Allow the sample to cool to room temperature within the furnace.

  • The resulting white solid is anhydrous barium chloride, which can then be analyzed using the spectroscopic methods outlined below.

Spectroscopic Analysis

4.2.1. FTIR Spectroscopy

  • Instrument: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the powdered sample (this compound or the decomposition product) is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Analysis: The spectrum of the sample is recorded and compared with reference spectra.

4.2.2. Raman Spectroscopy

  • Instrument: Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

  • Data Acquisition:

    • Spectral Range: 200-1200 cm⁻¹

    • Laser Power: Adjusted to avoid sample degradation.

    • Integration Time: Optimized for a good signal-to-noise ratio.

  • Analysis: The Raman spectrum is analyzed for the characteristic peaks of the chlorate ion and the lattice modes of the respective compounds.

4.2.3. X-ray Photoelectron Spectroscopy (XPS)

  • Instrument: X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

  • Sample Preparation: The powdered sample is mounted on a sample holder using double-sided adhesive tape.

  • Data Acquisition:

    • A survey scan (0-1200 eV) is performed to identify the elements present.

    • High-resolution scans are acquired for the Ba 3d and Cl 2p regions.

  • Analysis: The binding energies of the core levels are determined and corrected for charging effects by referencing the adventitious carbon C 1s peak to 284.8 eV.

Visualized Workflows and Pathways

Thermal_Decomposition_Pathway BaClO3_H2O This compound Monohydrate (Ba(ClO₃)₂·H₂O) BaClO3 Anhydrous this compound (Ba(ClO₃)₂) BaClO3_H2O->BaClO3 Heat to 120°C (-H₂O) BaCl2 Barium Chloride (BaCl₂) BaClO3->BaCl2 Heat to >250°C (-3O₂)

Caption: Thermal decomposition pathway of this compound monohydrate.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample This compound or Decomposition Product FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman XPS XPS Sample->XPS FTIR_data Identify Functional Groups (ClO₃⁻ vs. Ba-Cl) FTIR->FTIR_data Raman_data Identify Vibrational Modes (ν(ClO₃⁻) vs. Lattice Modes) Raman->Raman_data XPS_data Determine Oxidation State (Cl⁵⁺ vs. Cl⁻) XPS->XPS_data

Caption: Experimental workflow for spectroscopic identification.

References

A Comparative Analysis of the Vibrational Spectra of Barium Chlorate and its Alkali Metal Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic examination of barium chlorate (B79027), alongside potassium chlorate and sodium chlorate, reveals key insights into the influence of the cation on the vibrational modes of the chlorate ion. This guide provides a comparative analysis of their Infrared (IR) and Raman spectra, supported by experimental data, to aid researchers and professionals in materials science and drug development in understanding the structural nuances of these compounds.

This report synthesizes spectroscopic data for barium chlorate (Ba(ClO₃)₂) and its common alternatives, potassium chlorate (KClO₃) and sodium chlorate (NaClO₃). By presenting the vibrational frequencies and their assignments in a comparative format, this guide aims to facilitate a deeper understanding of the molecular vibrations and structural characteristics of these important inorganic salts.

Comparative Vibrational Frequencies

The infrared and Raman spectra of chlorates are characterized by the vibrational modes of the chlorate ion (ClO₃⁻), which belongs to the C₃ᵥ point group. These modes are sensitive to the local environment, including the nature of the counter-ion. The table below summarizes the key vibrational frequencies observed for this compound, potassium chlorate, and sodium chlorate.

Vibrational ModeThis compound (Ba(ClO₃)₂) [cm⁻¹]Potassium Chlorate (KClO₃) [cm⁻¹]Sodium Chlorate (NaClO₃) [cm⁻¹]
Infrared (IR) Spectra
ν₁ (A₁) - Symm. Stretch~935930930
ν₂ (A₁) - Symm. Bend~620620615
ν₃ (E) - Asymm. Stretch~975980975
ν₄ (E) - Asymm. Bend~490493, 478479
Raman Spectra
ν₁ (A₁) - Symm. Stretch~930930933
ν₂ (A₁) - Symm. Bend~620620615
ν₃ (E) - Asymm. Stretch~980980975
ν₄ (E) - Asymm. Bend~480493, 478479

Note: The exact frequencies can vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

The data presented in this guide were compiled from various spectroscopic studies. The following outlines the general experimental methodologies employed for obtaining the infrared and Raman spectra of these solid compounds.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples such as barium, potassium, and sodium chlorate, the potassium bromide (KBr) pellet method is a common preparation technique.[1] A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, the Nujol mull technique can be used, where the sample is ground with a mulling agent (Nujol, a mineral oil) to form a paste that is then pressed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is typically used to record the infrared spectra. The prepared sample is placed in the sample holder of the spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light absorbed by the sample at each frequency. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Sample Preparation: Solid samples for Raman spectroscopy are often analyzed directly as crystalline powders or single crystals. The sample is placed in a suitable holder, such as a glass capillary tube or a well on a microscope slide.

Instrumentation and Data Acquisition: A Raman spectrometer equipped with a laser excitation source is used. Common laser wavelengths include 532 nm (green), 633 nm (red), or 785 nm (near-infrared). The laser beam is focused onto the sample, and the scattered light is collected. The scattered light is then passed through a filter to remove the intense Rayleigh scattered light (at the same frequency as the laser) and directed into a spectrometer. A charge-coupled device (CCD) detector is typically used to record the Raman spectrum, which is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹), representing the energy difference between the incident and scattered photons.

Experimental Workflow

The following diagram illustrates the general workflow for the infrared and Raman spectroscopic analysis of solid samples like this compound and its alternatives.

G Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Obtain Solid Sample (e.g., this compound) grind Grind Sample to Fine Powder start->grind ir_prep Prepare for IR (KBr Pellet or Nujol Mull) grind->ir_prep raman_prep Prepare for Raman (Mount Powder) grind->raman_prep ir_acq Acquire IR Spectrum (FTIR Spectrometer) ir_prep->ir_acq raman_acq Acquire Raman Spectrum (Raman Spectrometer) raman_prep->raman_acq process Process Spectra (Baseline Correction, etc.) ir_acq->process raman_acq->process assign Assign Vibrational Modes process->assign compare Compare Spectra of Different Chlorates assign->compare

Caption: A flowchart of the experimental workflow for IR and Raman analysis.

Discussion of Spectral Comparisons

The vibrational spectra of barium, potassium, and sodium chlorates are dominated by the internal modes of the chlorate ion. The symmetric stretching mode (ν₁) is typically a strong and sharp band in the Raman spectrum and can be observed in the infrared spectrum as well. The asymmetric stretching (ν₃) and bending (ν₄) modes are degenerate in the free ion but can split in the crystalline state due to the lower site symmetry. This splitting is more pronounced in the spectra of potassium chlorate.[2]

The primary difference observed in the spectra of these three compounds is the influence of the cation (Ba²⁺, K⁺, Na⁺) on the lattice modes, which appear at lower frequencies (typically below 300 cm⁻¹). These modes arise from the translational and rotational motions of the cations and chlorate anions in the crystal lattice. While not the focus of this guide, the analysis of these lattice vibrations can provide valuable information about the crystal structure and intermolecular forces.

The internal modes of the chlorate ion show subtle shifts in frequency depending on the cation. These shifts are attributed to the different polarizing power of the cations and the variations in the crystal lattice environment. For instance, the doubly charged barium ion (Ba²⁺) is expected to have a stronger interaction with the chlorate anion compared to the singly charged potassium (K⁺) and sodium (Na⁺) ions, which can lead to slight perturbations in the Cl-O bond strengths and, consequently, the vibrational frequencies.

References

A Comparative Spectroscopic Analysis of Barium Chlorate and Sodium Chlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of Barium Chlorate (B79027) (Ba(ClO₃)₂) and Sodium Chlorate (NaClO₃), two inorganic salts with significant applications in various industrial and scientific fields. The objective of this document is to present a side-by-side comparison of their spectroscopic properties, supported by experimental data from Raman and Infrared (IR) spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals involved in materials science, analytical chemistry, and drug development by offering detailed experimental protocols and a clear presentation of comparative data.

Introduction

Barium chlorate, often found in its monohydrate form (Ba(ClO₃)₂·H₂O), and sodium chlorate are both powerful oxidizing agents. Their utility spans from pyrotechnics and dye manufacturing to herbicides and the pulp and paper industry. Despite their shared chlorate anion, the difference in their cationic counterpart (Barium vs. Sodium) and the presence of water of hydration in the common form of this compound, lead to distinct spectral characteristics. Understanding these differences is crucial for material identification, quality control, and in the development of new applications. This guide focuses on a comparative analysis of their vibrational modes as observed through Raman and Infrared spectroscopy.

Comparative Spectral Data

The following tables summarize the key vibrational frequencies observed for this compound monohydrate and Sodium Chlorate from Raman and Infrared spectroscopy. These values represent the fundamental vibrational modes of the chlorate ion (ClO₃⁻) and lattice vibrations, which are influenced by the cation and the crystal structure.

Table 1: Comparative Raman Spectral Data (cm⁻¹)

Vibrational Mode This compound Monohydrate (Ba(ClO₃)₂·H₂O) Sodium Chlorate (NaClO₃) Assignment
ν₁~930 - 940930 - 936[1]Symmetric stretching of Cl-O
ν₂~480 - 500479 - 482[1]Symmetric bending of O-Cl-O
ν₃~960 - 980959 - 975[1]Asymmetric stretching of Cl-O
ν₄~610 - 625615[1]Asymmetric bending of O-Cl-O
Lattice Modes< 20070, 83, 103, 122.7, 131, 179[1]External lattice vibrations

Table 2: Comparative Infrared (IR) Spectral Data (cm⁻¹)

Vibrational Mode This compound Monohydrate (Ba(ClO₃)₂·H₂O) Sodium Chlorate (NaClO₃) Assignment
ν₁~930973[2]Symmetric stretching of Cl-O
ν₃~970~980Asymmetric stretching of Cl-O
H₂O Vibrations~1600 (bending), ~3400-3600 (stretching)N/AVibrations of water of hydration
Lattice Modes< 400< 400External lattice vibrations

Note: The exact peak positions can vary slightly depending on the experimental conditions, sample preparation, and instrumentation.

Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative spectral analysis of two solid chemical compounds.

G Diagram 1: Workflow for Comparative Spectral Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Reporting A Procure high-purity this compound and Sodium Chlorate B Dry samples to remove adsorbed moisture (if necessary) A->B C Prepare samples for each spectroscopic technique (e.g., powder packing, pellet pressing) B->C D Raman Spectroscopy C->D E Infrared (IR) Spectroscopy C->E F Solid-State NMR Spectroscopy (optional) C->F G Collect spectra under identical conditions for both compounds D->G E->G F->G H Process raw data (e.g., baseline correction, normalization) G->H I Identify and assign characteristic peaks H->I J Create comparative data tables I->J K Generate comparative report with data tables and visualizations J->K

Caption: A flowchart illustrating the key stages of a comparative spectral analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to ensure reproducibility and accurate comparison.

Raman Spectroscopy

Objective: To obtain and compare the Raman spectra of solid this compound and Sodium Chlorate to identify their characteristic vibrational modes.

Instrumentation: A high-resolution Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).

Procedure:

  • Sample Preparation:

    • Ensure the samples of this compound and Sodium Chlorate are in a fine powder form.

    • Place a small amount of the powder onto a clean microscope slide or into a capillary tube.

    • Gently press the powder to create a flat, dense surface for analysis.

  • Instrument Setup:

    • Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).

    • Set the laser power to an appropriate level to avoid sample degradation (start with low power and gradually increase if necessary).

    • Select a suitable objective lens for focusing the laser onto the sample.

    • Set the spectral range to cover the expected vibrational modes (e.g., 50 - 4000 cm⁻¹).

    • Choose an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Focus the laser onto the prepared sample surface.

    • Acquire the Raman spectrum for this compound.

    • Without changing the experimental parameters, acquire the Raman spectrum for Sodium Chlorate.

    • Acquire a background spectrum from the sample substrate (if applicable).

  • Data Processing:

    • Subtract the background spectrum from the sample spectra.

    • Perform baseline correction to remove any broad fluorescence background.

    • Normalize the spectra for intensity comparison if required.

    • Identify the peak positions (in cm⁻¹) and their relative intensities.

Infrared (IR) Spectroscopy

Objective: To obtain and compare the Fourier Transform Infrared (FTIR) spectra of solid this compound and Sodium Chlorate in the mid-infrared region.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector. An Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.

Procedure:

  • Sample Preparation (using ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Set the spectral range (e.g., 4000 - 400 cm⁻¹).

    • Select a suitable resolution (e.g., 4 cm⁻¹).

    • Set the number of scans to be co-added for a good signal-to-noise ratio (e.g., 32 or 64 scans).

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial and must be done before running the sample.

    • Place the this compound sample on the crystal and collect its spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Thoroughly clean the ATR crystal.

    • Repeat the process for the Sodium Chlorate sample using the same experimental parameters.

  • Data Processing:

    • If necessary, perform a baseline correction and ATR correction (if the option is available in the software).

    • Identify the peak positions (in cm⁻¹) and their corresponding intensities.

Concluding Remarks

The spectral data presented in this guide highlights the distinct vibrational characteristics of this compound monohydrate and Sodium Chlorate. While both compounds exhibit the fundamental vibrational modes of the chlorate ion, the presence of the barium cation and water of hydration in the former leads to noticeable differences in their Raman and IR spectra. Specifically, the IR spectrum of this compound monohydrate shows characteristic bands for water molecules, which are absent in the spectrum of anhydrous Sodium Chlorate. Furthermore, subtle shifts in the chlorate ion's vibrational frequencies and differences in the low-frequency lattice modes can be attributed to the different cationic environments and crystal structures.

This comparative analysis, supported by the provided experimental protocols, offers a foundational resource for the spectroscopic identification and characterization of these two important inorganic compounds. For professionals in drug development, the detailed characterization of such inorganic salts is crucial when they are used as counter-ions or in synthetic pathways, ensuring the identity, purity, and consistency of the materials.

References

A Comparative Guide to the Thermal Decomposition Kinetics of Barium, Strontium, and Potassium Chlorates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal decomposition kinetics of barium chlorate (B79027), strontium chlorate, and potassium chlorate. The information presented herein is based on available experimental data from scientific literature. It is important to note that while detailed kinetic data for potassium chlorate is readily available, comprehensive non-isothermal kinetic studies on barium and strontium chlorates are less prevalent in published research. This guide summarizes the existing data and provides standardized experimental protocols for further investigation.

Quantitative Data Summary

The thermal stability and decomposition kinetics of chlorate salts are crucial parameters for their safe handling and application in various fields, including pyrotechnics and as oxidizing agents. The following table summarizes the available quantitative data for the thermal decomposition of barium chlorate, strontium chlorate, and potassium chlorate.

ParameterThis compound (Ba(ClO₃)₂)Strontium Chlorate (Sr(ClO₃)₂)Potassium Chlorate (KClO₃)
Decomposition Onset/Peak Temperature ~486°C (Exothermic Peak in DTA during Ba(ClO₄)₂ decomposition)[1]Anhydrous: ~290°C[1]Onset: ~400°C[2]
Activation Energy (Ea) ~247 kJ/mol (59 kcal/mol)[1]Data not availableStep 1: ~231.0 kJ/molStep 2: ~239.9 kJ/mol[3]
Reaction Model Data not availableData not availableAvrami-Erofeev[3]

Experimental Protocols

The kinetic analysis of the thermal decomposition of solid-state materials like chlorates is typically performed using non-isothermal thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[4] The following is a generalized experimental protocol for such an analysis.

Objective: To determine the kinetic triplet (activation energy, pre-exponential factor, and reaction model) for the thermal decomposition of the chlorate salt.

Materials and Equipment:

  • This compound, Strontium chlorate, or Potassium chlorate powder

  • Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC)

  • Alumina or platinum crucibles

  • Inert gas (e.g., high-purity nitrogen)

  • Analytical balance

Procedure:

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the chlorate salt is placed into an inert crucible.

  • Instrument Setup: The TGA-DSC instrument is calibrated for temperature and heat flow. The sample crucible and an empty reference crucible are placed in the instrument's furnace.

  • Experimental Conditions: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere and remove gaseous decomposition products.

  • Non-isothermal Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at several different linear heating rates (e.g., 5, 10, 15, and 20 °C/min).[4]

  • Data Acquisition: The instrument simultaneously records the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • The TGA data is used to determine the decomposition temperatures and mass loss percentages.

    • The DSC data reveals the endothermic and exothermic events associated with phase transitions and decomposition.

    • Model-free isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) are applied to the data from multiple heating rates to calculate the activation energy (Ea) as a function of the extent of conversion.

    • Model-fitting methods are then used to determine the most probable reaction mechanism (reaction model) and the pre-exponential factor (A).

Mandatory Visualization

The following diagram illustrates the general workflow for the kinetic analysis of the thermal decomposition of chlorate salts.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_kinetics Kinetic Analysis cluster_output Output start Start sample Weigh Chlorate Sample (1-5 mg) start->sample tga_dsc TGA-DSC Analysis at Multiple Heating Rates (e.g., 5, 10, 15, 20 °C/min) under Inert Atmosphere sample->tga_dsc data Record Mass Loss (TGA) and Heat Flow (DSC) vs. Temperature tga_dsc->data model_free Model-Free Isoconversional Methods (e.g., FWO, KAS) data->model_free activation_energy Determine Activation Energy (Ea) model_free->activation_energy model_fitting Model-Fitting Methods activation_energy->model_fitting reaction_model Determine Reaction Model (g(α)) and Pre-exponential Factor (A) model_fitting->reaction_model kinetic_triplet Kinetic Triplet (Ea, A, g(α)) reaction_model->kinetic_triplet

Caption: Experimental workflow for kinetic analysis of chlorate decomposition.

References

A Comparative Thermogravimetric Analysis of Barium Chlorate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal decomposition of barium chlorate (B79027), with a comparative look at other alkaline earth metal chlorates, providing researchers, scientists, and drug development professionals with essential data for material characterization and safety assessments.

This guide presents a comprehensive analysis of the thermal decomposition of barium chlorate (Ba(ClO₃)₂) using thermogravimetric analysis (TGA). The following sections detail the experimental protocol, decomposition pathway, and a comparative overview of the thermal stability of related alkaline earth metal chlorates. All quantitative data is summarized in clear, comparative tables, and the logical relationships of the decomposition process and experimental workflow are visualized using diagrams.

Quantitative Data Summary

The thermal decomposition of this compound monohydrate occurs in two distinct stages. The first stage involves the loss of water of hydration, followed by the decomposition of the anhydrous salt into barium chloride and oxygen. The theoretical weight loss for each stage can be calculated based on the stoichiometry of the decomposition reactions.

CompoundDecomposition StageTemperature Range (°C)Theoretical Weight Loss (%)Final Product
This compound Monohydrate (Ba(ClO₃)₂·H₂O) Dehydration~1205.59%Ba(ClO₃)₂
Decomposition of Anhydrous~41429.8% (of anhydrous)BaCl₂
Strontium Chlorate (Sr(ClO₃)₂) (for comparison) Decomposition~290-SrCl₂
Calcium Chlorate (Ca(ClO₃)₂) (for comparison) Decomposition--CaCl₂
Magnesium Chlorate (Mg(ClO₃)₂) (for comparison) DecompositionComplex, multi-stage-MgO or MgCl₂

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines the standard procedure for conducting a thermogravimetric analysis of this compound.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a furnace capable of reaching at least 600°C.

  • Inert sample pans (e.g., alumina (B75360) or platinum).

  • Data acquisition and analysis software.

2. Sample Preparation:

  • A small sample of this compound monohydrate (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

3. TGA Measurement:

  • The sample pan is placed into the TGA furnace.

  • The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • The sample is heated from ambient temperature to a final temperature of approximately 600°C at a controlled, linear heating rate (e.g., 10°C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

4. Data Analysis:

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperatures of decomposition and the percentage of mass loss for each decomposition step.

Decomposition Pathway of this compound

The thermal decomposition of this compound monohydrate follows a sequential process. Initially, the water of hydration is lost, followed by the decomposition of the anhydrous this compound into barium chloride and oxygen gas.

Ba(ClO3)2·H2O (s) Ba(ClO3)2·H2O (s) Ba(ClO3)2 (s) Ba(ClO3)2 (s) Ba(ClO3)2·H2O (s)->Ba(ClO3)2 (s)  Δ, ~120°C - H2O (g) BaCl2 (s) + 3O2 (g) BaCl2 (s) + 3O2 (g) Ba(ClO3)2 (s)->BaCl2 (s) + 3O2 (g)  Δ, ~414°C

Caption: Decomposition pathway of this compound monohydrate.

Experimental Workflow for TGA

The logical flow of a thermogravimetric analysis experiment involves several key steps from sample preparation to data analysis.

cluster_prep Preparation cluster_analysis TGA Analysis cluster_results Results Sample Weighing Sample Weighing Instrument Setup Instrument Setup Sample Weighing->Instrument Setup Heating Program Heating Program Instrument Setup->Heating Program Data Acquisition Data Acquisition Heating Program->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Interpretation Interpretation Data Analysis->Interpretation

A Comparative Guide to the Thermal Analysis of Barium Chlorate via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of Barium chlorate (B79027) using Differential Scanning Calorimetry (DSC), with a focus on its performance relative to other common inorganic chlorates. The information herein is supported by experimental data and detailed methodologies to assist researchers in understanding the thermal stability and decomposition characteristics of these energetic materials.

Overview of Thermal Analysis

Differential Scanning Calorimetry is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This method is invaluable for characterizing the thermal stability, phase transitions, and decomposition kinetics of materials like Barium chlorate. In a typical DSC experiment, endothermic events (heat absorption), such as melting and dehydration, and exothermic events (heat release), such as decomposition, are observed as peaks on a thermogram.

Comparative DSC Data

The thermal behavior of this compound is characterized by two main events: the dehydration of its monohydrate form and the subsequent decomposition of the anhydrous salt. For a comprehensive comparison, Potassium chlorate and Sodium chlorate are presented as alternative inorganic chlorates.

CompoundEventOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH) (J/g)
This compound Monohydrate (Ba(ClO₃)₂·H₂O) Dehydration~100~120[2]Data not found
This compound (Ba(ClO₃)₂) Decomposition~250[2]Not specified-385.1*
Potassium Chlorate (KClO₃) Melting~356Not specifiedEndothermic
Decomposition~400Multi-step exothermExothermic
Sodium Chlorate (NaClO₃) Melting~248Not specifiedEndothermic
Decomposition~270ExothermicExothermic

Note: The enthalpy of decomposition for this compound is reported as -28 kcal/mol[3], which is approximately -385.1 J/g.

Analysis of Thermal Stability:

The thermal stability of alkali metal chlorates generally increases down the group in the periodic table.[4] this compound, an alkaline earth metal chlorate, begins to decompose at a lower temperature (~250°C)[2] compared to Potassium chlorate (~400°C). This difference in thermal stability is critical for applications in pyrotechnics and as an oxidizing agent, where the temperature of oxygen release is a key performance parameter.

Experimental Protocol for DSC Analysis

A standardized protocol is crucial for obtaining reproducible DSC data for energetic materials.

Objective: To determine the thermal transition temperatures and enthalpy changes of this compound and its alternatives.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a suitable cooling system.

Sample Preparation:

  • A small sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.

  • For volatile samples or to prevent contamination, a hermetically sealed pan with a pinhole is recommended.

  • The sample should be evenly distributed at the bottom of the pan to ensure uniform heat transfer.

DSC Instrument Setup:

  • Temperature Program:

    • Equilibrate at ambient temperature.

    • Ramp up to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: A dry, inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) is used to prevent oxidative side reactions.

  • Reference: An empty, sealed crucible of the same type as the sample crucible.

Data Analysis:

  • The DSC thermogram (heat flow vs. temperature) is recorded.

  • The onset and peak temperatures of endothermic and exothermic events are determined.

  • The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.

Visualizing the DSC Workflow

The following diagram illustrates the logical workflow of a typical DSC experiment for the analysis of chlorate salts.

DSC_Workflow DSC Experimental Workflow for Chlorate Analysis cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run DSC Measurement cluster_analysis Data Analysis weigh Weigh 1-5 mg of Sample encapsulate Encapsulate in Crucible weigh->encapsulate place_sample Place Sample & Reference in DSC Cell encapsulate->place_sample set_params Set Temperature Program & Gas Flow place_sample->set_params start_run Start Heating Program set_params->start_run record_data Record Heat Flow vs. Temperature start_run->record_data plot_thermogram Plot DSC Thermogram record_data->plot_thermogram identify_peaks Identify Peak Temperatures (Onset, Peak) plot_thermogram->identify_peaks integrate_peaks Integrate Peak Area for Enthalpy (ΔH) identify_peaks->integrate_peaks end_point end_point Decomposition_Pathways Thermal Decomposition Pathways of Metal Chlorates cluster_direct Direct Decomposition cluster_disproportionation Disproportionation MClO3 Metal Chlorate (MClO₃) MCl Metal Chloride (MCl) MClO3->MCl Heat O2 Oxygen (O₂) MClO3->O2 MClO4 Metal Perchlorate (MClO₄) MClO3->MClO4 Heat MCl_disp Metal Chloride (MCl) MClO3->MCl_disp MClO4->O2 MClO4->MCl_disp Further Heating

References

A Comparative Guide to Barium Chlorate and Barium nitrate for Green Pyrotechnic Coloration

Author: BenchChem Technical Support Team. Date: December 2025

In the field of pyrotechnics, the generation of a vibrant and pure green color has historically been dominated by barium-containing compounds. Among these, barium chlorate (B79027) (Ba(ClO₃)₂) and barium nitrate (B79036) (Ba(NO₃)₂) are two of the most prominent oxidizers used. This guide provides an objective comparison of their performance, safety, and physicochemical properties, supported by experimental protocols for evaluation. While both compounds serve as a source of barium for coloration, their inherent chemical differences lead to significant variations in performance and handling requirements.

Mechanism of Green Light Emission

The characteristic green light in barium-based pyrotechnics does not originate from the barium atom itself, but from the electronically excited diatomic species, barium monochloride (BaCl).[1][2] The process unfolds in a series of high-temperature reactions within the flame:

  • Decomposition: The primary barium compound decomposes under the intense heat of the pyrotechnic reaction.

  • Formation of Emitter: In the high-temperature, chlorine-rich environment of the flame, the decomposed barium reacts to form gaseous barium monochloride (BaCl).[1][2]

  • Excitation and Emission: Thermal energy excites the electrons of the BaCl molecule to higher energy levels. As these electrons return to their ground state, they release energy as photons. For BaCl, this emission occurs within the green portion of the visible spectrum, approximately 500-560 nm.[1]

The efficiency of this process is highly dependent on the availability of both barium and chlorine in the flame.

G cluster_0 Pyrotechnic Combustion Barium Compound Barium Compound Decomposition Decomposition Barium Compound->Decomposition Heat Ba (g) Ba (g) Decomposition->Ba (g) Formation of BaCl (g) Formation of BaCl (g) Ba (g)->Formation of BaCl (g) Cl Source Cl Source Cl Source->Formation of BaCl (g) Excitation Excitation Formation of BaCl (g)->Excitation Thermal Energy Emission Emission Excitation->Emission Green Light (500-560 nm) Green Light (500-560 nm) Emission->Green Light (500-560 nm)

Chemical pathway for green light emission in pyrotechnics.

Performance Comparison

Barium Chlorate (Ba(ClO₃)₂): this compound is a powerful oxidizing agent that can produce intensely vibrant green flames.[1][3] A key advantage is that it contains chlorine within its own structure, acting as both the oxidizer and a chlorine donor.[2] This allows for simpler formulations, sometimes requiring only a fuel like shellac to produce a high-quality green color.[4] However, its use has significantly declined in modern pyrotechnics.[1][5]

The primary reason for its fall from favor is its extreme sensitivity to friction, shock, and impact.[3][6] Mixtures containing this compound are notoriously hazardous and prone to accidental ignition or even explosion.[5][6][7] It is particularly dangerous when mixed with sulfur, sulfides, or ammonium (B1175870) salts, which can lead to spontaneous ignition.[3][6]

Barium Nitrate (Ba(NO₃)₂): Barium nitrate is a more commonly used oxidizer for green flames in modern pyrotechnics due to its greater stability and safety.[8] It is significantly less sensitive to shock and friction than this compound.[9][10] However, barium nitrate does not contain a chlorine donor. On its own, it tends to produce a white light from the formation of barium oxide (BaO).[11] To generate the necessary BaCl emitter for a green flame, barium nitrate must be used in conjunction with a chlorine donor, such as polyvinyl chloride (PVC) or chlorinated rubber.[11][12][13]

While requiring an additional component, this allows for greater control over the combustion properties. The color quality from barium nitrate compositions can be excellent, though sometimes considered slightly less intense than the best this compound mixtures.[14] The burn rate of nitrate-based compositions is generally slower and less fierce than chlorate-based ones.[11][15]

Data Presentation: Physicochemical Properties

PropertyThis compoundBarium Nitrate
Chemical Formula Ba(ClO₃)₂Ba(NO₃)₂
Molar Mass 304.23 g/mol [1][7]261.35 g/mol
Appearance White crystalline solid[1][4][7]White crystalline solid[8][16]
Decomposition Temp. ~414 °C[1]~592 °C (Melting Point)
Density 3.18 g/cm³[1][4]3.24 g/cm³
Oxygen Balance +26.3% (to BaCl₂)+30.6% (to BaO)
Hazards Strong oxidizer, explosive potential, toxic[6][7][17]Oxidizer, toxic if ingested/inhaled[9][10][16][18]
Sensitivity Highly sensitive to shock and friction[3][6]Relatively stable
Incompatibilities Sulfur, sulfides, ammonium salts, acids, powdered metals[3][6]Combustible materials, reducing agents, acids[19]

Experimental Protocols

Experimental Protocol 1: Burn Rate Determination

Objective: To quantitatively measure and compare the linear burn rate of pyrotechnic compositions containing this compound and barium nitrate.

Materials:

  • Pyrotechnic compositions pressed into cylindrical pellets or tubes of known length.

  • High-speed camera or a calibrated timing device.

  • Heat-resistant surface and ignition source (e.g., hot wire, fuse).

  • Safety enclosure for combustion.

Methodology:

  • Sample Preparation: Prepare pyrotechnic mixtures according to a specific formulation. Press the composition into a tube or pellet of a precise, known length (e.g., 50 mm).

  • Setup: Place the sample horizontally on a heat-resistant surface within a safety enclosure. Position the camera to have a clear view of the entire sample length.

  • Ignition: Initiate the combustion at one end of the sample using a reliable ignition source.

  • Data Acquisition: Record the entire combustion event with the high-speed camera or start the timer at the moment of ignition and stop it the moment the flame extinguishes at the other end.

  • Analysis: Review the video footage to determine the exact time it took for the flame front to travel the length of the sample. The burn rate (mm/s) is calculated by dividing the length of the sample by the burn time.

  • Replication: Repeat the experiment multiple times for each formulation to ensure statistical reliability.[15]

Experimental Protocol 2: Color Purity Analysis via Spectroscopy

Objective: To analyze the spectral characteristics of the green flame produced by each compound to determine color purity and dominant wavelength.

Materials:

  • Spectrometer with a fiber-optic probe.

  • Pyrotechnic samples.

  • Ignition source and safety enclosure.

  • Software for spectral analysis.

Methodology:

  • Calibration: Calibrate the spectrometer using a known light source.

  • Setup: Position the fiber-optic probe of the spectrometer at a safe, fixed distance from where the pyrotechnic sample will be burned, ensuring it can capture the emitted light.

  • Ignition: Ignite the pyrotechnic sample within the safety enclosure.

  • Data Acquisition: As the sample burns, the spectrometer will capture the emission spectrum of the flame.

  • Analysis: Analyze the resulting spectrum to identify the dominant wavelength (the peak of the emission in the green region) and the spectral purity.[12][20] A purer green will have a narrow, intense peak in the 500-560 nm range with minimal emissions in other regions (like the yellow/orange from sodium contamination or white from BaO).[11][12]

G cluster_1 Performance Evaluation Workflow cluster_2 Burn Rate Test cluster_3 Spectroscopic Analysis prep Sample Preparation (Mixing & Pressing) burn_setup Setup in Safety Enclosure prep->burn_setup spec_setup Position Spectrometer Probe prep->spec_setup burn_ignite Ignition burn_setup->burn_ignite burn_record Record with High-Speed Camera burn_ignite->burn_record burn_analyze Calculate Linear Burn Rate burn_record->burn_analyze Comparative Analysis Comparative Analysis burn_analyze->Comparative Analysis spec_ignite Ignition spec_setup->spec_ignite spec_record Capture Emission Spectrum spec_ignite->spec_record spec_analyze Analyze Wavelength & Purity spec_record->spec_analyze spec_analyze->Comparative Analysis

Experimental workflow for pyrotechnic performance evaluation.

Conclusion

The choice between this compound and barium nitrate represents a classic trade-off between performance and safety. This compound can produce exceptionally vibrant green colors in simple mixtures due to its dual role as an oxidizer and chlorine donor.[2][4] However, its high sensitivity to friction and shock, and its dangerous incompatibilities, make it a significant hazard that has led to its decline in modern pyrotechnic formulations.[5][6]

Barium nitrate, while requiring the addition of a chlorine donor to produce a green flame, is far more stable and safer to handle, store, and utilize.[8][16] This makes it the preferred choice for both commercial and research applications where safety and reliability are paramount. The performance of barium nitrate compositions can be optimized to produce excellent green colors, making the extreme risks associated with this compound largely unjustifiable for most applications.

References

Safety Operating Guide

Barium chlorate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Eine sichere und umweltgerechte Entsorgung von Bariumchlorat ist für die Laborsicherheit von entscheidender Bedeutung. Bariumchlorat ist aufgrund seiner Toxizität und seiner stark oxidierenden Eigenschaften als gefährlicher Abfall eingestuft.[1][2] Die nachstehenden Verfahren bieten eine schrittweise Anleitung für die sichere Handhabung und Entsorgung von Bariumchloratabfällen in Forschungs- und Entwicklungslaboren.

Unmittelbare Sicherheitsvorkehrungen

Vor Beginn der Entsorgungsarbeiten ist es unerlässlich, die entsprechende persönliche Schutzausrüstung (PSA) anzulegen. Dazu gehören eine Schutzbrille, chemikalienbeständige Handschuhe und ein Laborkittel. Alle Arbeiten sollten in einem gut belüfteten Bereich oder unter einem Abzug durchgeführt werden.

Wichtige Sicherheitshinweise:

  • Bariumchlorat ist ein starkes Oxidationsmittel und kann bei Kontakt mit brennbaren Materialien einen Brand oder eine Explosion verursachen.[2]

  • Es ist gesundheitsschädlich beim Verschlucken und Einatmen.[2]

  • Vermeiden Sie die Bildung von Staub.

  • Bariumchlorat darf niemals mit Schwefel, Phosphor, Sulfiden, Ammoniumsalzen oder Metallpulvern vermischt werden.[2]

Schritt-für-Schritt-Entsorgungsprotokoll

Die empfohlene Entsorgungsmethode für Bariumchloratabfälle umfasst zwei Hauptschritte: die Reduktion des Chlorations und die anschließende Fällung des Bariumions.

Schritt 1: Reduktion des Chlorat-Ions

Das Chlorat-Ion (ClO₃⁻) ist ein starkes Oxidationsmittel und muss vor der endgültigen Entsorgung zu einem harmloseren Chlorid-Ion (Cl⁻) reduziert werden.

  • Lösung vorbereiten: Lösen Sie den Bariumchlorat-Abfall in einer großen Menge Wasser in einem geeigneten Becherglas.

  • Ansäuern: Säuern Sie die Lösung vorsichtig mit verdünnter Schwefelsäure an. Dies schafft die notwendigen sauren Bedingungen für die Reduktionsreaktion.

  • Reduktionsmittel zugeben: Geben Sie langsam und unter Rühren eine überschüssige Menge einer geeigneten Reduktionsmittellösung hinzu, wie z. B. Natriumthiosulfat (Na₂S₂O₃) oder Natriumbisulfit (NaHSO₃).

  • Reaktion überprüfen: Um sicherzustellen, dass das gesamte Chlorat reduziert wurde, kann eine kleine Probe der Lösung mit Kaliumiodid-Stärke-Papier getestet werden. Eine Blaufärbung zeigt das Vorhandensein von Oxidationsmitteln an und erfordert die Zugabe von mehr Reduktionsmittel.

Schritt 2: Fällung des Barium-Ions

Nach der erfolgreichen Reduktion des Chlorats muss das giftige Barium-Ion (Ba²⁺) aus der Lösung entfernt werden.

  • Fällung: Durch die Zugabe von verdünnter Schwefelsäure im vorherigen Schritt wird das Barium-Ion als sehr schwer lösliches Bariumsulfat (BaSO₄) ausgefällt.

  • Neutralisation: Neutralisieren Sie die resultierende Suspension vorsichtig mit einer Base, wie z. B. Natriumhydrogencarbonat (NaHCO₃), bis ein neutraler pH-Wert erreicht ist.

  • Filtrieren: Filtrieren Sie die Suspension, um das feste Bariumsulfat abzutrennen.

  • Entsorgung des Niederschlags: Das abfiltrierte Bariumsulfat kann nach dem Trocknen als fester anorganischer Abfall entsorgt werden.

  • Entsorgung des Filtrats: Die verbleibende wässrige Lösung enthält hauptsächlich harmlose Salze und kann nach Überprüfung des pH-Wertes und gemäß den örtlichen Vorschriften in das Abwassersystem eingeleitet werden.

Quantitative Daten zur Entsorgung

Die genauen Mengen der zu verwendenden Reagenzien hängen von der Konzentration des Bariumchlorats im Abfall ab. Die folgende Tabelle gibt Richtwerte für die Entsorgung einer 1-molaren Bariumchloratlösung.

SchrittReagenzEmpfohlene KonzentrationUngefähre Menge pro 100 ml Abfalllösung
Ansäuern & FällungVerdünnte Schwefelsäure (H₂SO₄)2 M~55 ml
ReduktionNatriumthiosulfat (Na₂S₂O₃)1 M~220 ml
NeutralisationNatriumhydrogencarbonat (NaHCO₃)Gesättigte LösungNach Bedarf bis pH 7

Logisches Diagramm des Entsorgungsverfahrens

Das folgende Diagramm veranschaulicht den Arbeitsablauf für die ordnungsgemäße Entsorgung von Bariumchlorat.

G start Bariumchlorat-Abfall dissolve In Wasser lösen start->dissolve acidify Mit H₂SO₄ ansäuern (Fällung von BaSO₄) dissolve->acidify reduce Reduktionsmittel zugeben (z.B. Na₂S₂O₃) acidify->reduce check Auf Vollständigkeit prüfen (KI-Stärke-Test) reduce->check check->reduce Unvollständig neutralize Mit NaHCO₃ neutralisieren check->neutralize Vollständig filter Filtrieren neutralize->filter solid_waste Fester Abfall (BaSO₄) filter->solid_waste Feststoff liquid_waste Flüssiges Filtrat filter->liquid_waste Filtrat dispose_solid Als anorganischen Feststoffabfall entsorgen solid_waste->dispose_solid dispose_liquid Gemäß lokalen Vorschriften ins Abwasser leiten liquid_waste->dispose_liquid

Abbildung 1: Logischer Arbeitsablauf für die Entsorgung von Bariumchlorat.

Die Entsorgung von Laborchemikalien muss stets in Übereinstimmung mit den geltenden nationalen und lokalen Vorschriften erfolgen.[3][4] Im Zweifelsfall sollte immer ein Entsorgungsfachbetrieb oder die zuständige Sicherheitsabteilung konsultiert werden.

References

Personal protective equipment for handling Barium chlorate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Barium Chlorate (B79027)

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of Barium chlorate, tailored for research and drug development professionals. Adherence to these procedures is paramount for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Summary

This compound is a strong oxidizing agent that poses significant health, fire, and explosion risks.[1] It is a white, crystalline solid that is toxic if inhaled or ingested.[1][2]

Hazard CategoryDescription
Health Hazards Toxic if swallowed or inhaled. Causes irritation to the skin, eyes, nose, and throat.[3][4] High exposure can lead to methemoglobinemia, which impairs the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and blue-colored skin.[3] Severe exposure may result in tremors, seizures, irregular heartbeat, kidney damage, and potentially death.[2][3]
Fire & Explosion Hazards Strong oxidizer.[5] Not combustible itself, but it enhances the combustion of other substances.[1][6] It can form explosive mixtures with combustible materials, powdered metals, sulfur, or ammonium (B1175870) salts, which can be ignited by friction, heat, or shock.[5][7] Containers may explode when heated in a fire.[3][5]
Reactivity Hazards Reacts violently with strong acids, reducing agents, and combustible materials.[3][8] Contact with concentrated sulfuric acid can cause fires or explosions.[5][8]
Environmental Hazards The substance is harmful to aquatic organisms.[1][6] Disposal must be handled as hazardous waste to prevent environmental contamination.[2][3]

Chemical and Physical Properties

Below is a summary of key quantitative data for this compound.

PropertyValue
Chemical Formula Ba(ClO₃)₂·H₂O (Monohydrate)
Molar Mass 322.24 g/mol (Monohydrate)[2]
Appearance Colorless or white crystalline powder[1][3]
OSHA PEL (as Ba) 0.5 mg/m³[4]
ACGIH TLV (as Ba) 0.5 mg/m³[4][6]
IDLH (as Ba) 50 mg/m³[3]
Melting Point 413.9 °C (decomposes)[2]
Density 3.18 g/cm³[2]
UN Number 1445[2][6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure. Workplace controls, such as fume hoods and proper ventilation, should be the primary means of exposure reduction.[3][9]

Protection TypeRequired PPESpecifications and Best Practices
Eye & Face Protection Chemical splash goggles and a face shield.[3][10]Must be worn whenever there is a risk of splashes or dust generation.[10] Contact lenses should not be worn when working with this substance.[3]
Skin & Body Protection Chemical-resistant gloves, a lab coat (flame-retardant recommended), and closed-toe shoes.Select gloves based on the specific operational hazards and consult manufacturer's resistance guides.[9][10] Contaminated clothing should be removed immediately and laundered by trained personnel before reuse; do not take it home.[3]
Respiratory Protection A NIOSH-approved respirator is required if ventilation is inadequate or when exposure limits may be exceeded.For dusts, a particulate filter respirator is recommended.[6] For high concentrations or spill cleanup, a supplied-air respirator or a self-contained breathing apparatus (SCBA) with a full facepiece may be necessary.[3] Improper use of respirators is dangerous.[3]

Operational and Disposal Plan

A systematic approach to handling, storage, and disposal is essential for safety.

Handling Protocol
  • Training: Before working with this compound, ensure you are fully trained on its hazards and proper handling procedures.[3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Avoid Contamination: Keep away from heat, sparks, and open flames.[11] Avoid contact with combustible materials, strong acids, and reducing agents.[3][8]

  • Prevent Dust: Use methods like vacuuming or wet cleaning to manage dust; avoid dry sweeping.[3]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3][6] Wash hands thoroughly after handling and before leaving the work area.[3]

Storage Plan
  • Container: Store in tightly closed, clearly labeled containers.[3][8]

  • Location: Keep in a cool, dry, well-ventilated area.[3][8]

  • Separation: Store separately from combustible substances, reducing agents, strong acids, powdered metals, and ammonium compounds.[3][6][8]

Spill Response Protocol

In the event of a spill, follow these steps immediately. Isolate the spill area for at least 25 meters (75 feet) for solids.[5]

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[3]

  • Alert: Notify laboratory personnel and the appropriate safety officer.

  • PPE: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing, before entering the spill area.[12]

  • Containment: Prevent the spread of the powder. Do not use sawdust or other combustible absorbents.[6]

  • Cleanup: For small spills, carefully collect the material using a HEPA-filtered vacuum or by gently sweeping it into a designated, labeled waste container.[3][12] Moisten the material slightly with water to prevent dusting if appropriate.[6]

  • Decontamination: Ventilate and wash the spill area thoroughly once the cleanup is complete.[3]

  • Disposal: Treat all cleanup materials as hazardous waste and dispose of them according to institutional and regulatory guidelines.[3]

Spill_Response_Workflow cluster_InitialActions Immediate Actions cluster_Cleanup Cleanup Procedure cluster_FinalSteps Post-Cleanup Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Personnel & Safety Officer Evacuate->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill (No Combustibles) DonPPE->Contain Clean Clean Up Spill (HEPA Vacuum or Wet Method) Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Complete Procedure Complete Dispose->Complete

Caption: Workflow for handling a this compound spill.

Disposal Plan

This compound waste is considered hazardous.[3]

  • Neutralization: this compound can be neutralized by first treating it with a reducing agent (e.g., sodium bisulfite) to address the chlorate, followed by precipitation of the toxic barium with sulfuric acid to form insoluble barium sulfate.[13] This procedure should only be performed by trained personnel.

  • Collection: Collect all this compound waste, including contaminated materials, in clearly labeled, sealed containers.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][3]

First Aid Procedures

Immediate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Steps
Inhalation 1. Move the victim to fresh air immediately.[4][8] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[8] 3. Seek immediate medical attention.[8]
Skin Contact 1. Immediately flush the skin with plenty of water for at least 15 minutes.[8] 2. Remove contaminated clothing and shoes.[8] 3. If irritation occurs, seek medical attention.[4]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[4]
Ingestion 1. Rinse mouth with water.[6] 2. If the person is conscious, have them drink one or two glasses of water. 3. Do NOT induce vomiting unless directed by medical personnel.[14] 4. Seek immediate medical attention.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.